molecular formula C15H20N2 B140170 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole CAS No. 137641-68-0

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Cat. No.: B140170
CAS No.: 137641-68-0
M. Wt: 228.33 g/mol
InChI Key: XVOUFWJFSTTZOA-UHFFFAOYSA-N
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Description

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole is a significant chemical scaffold in medicinal chemistry and neuroscience research. This indole-based structure serves as a fundamental precursor for the synthesis of potent cannabimimetic agents studied for their interaction with the endocannabinoid system. The core value of this compound lies in its "1-(1-methylpiperidin-2-yl)methyl" side chain, a structural motif demonstrated to be critical for high-affinity binding to cannabinoid receptors CB1 and CB2 in more complex molecules . Researchers utilize this compound to design and develop novel synthetic analogs, such as AM-2233 and AB-005, to probe the structure-activity relationships of cannabinoid receptors . Investigations into these derivatives have shown that this specific side chain contributes to high-affinity binding, with some compounds exhibiting nanomolar-range affinity (e.g., AB-005, CB1 Ki = 5.5 nM) . The primary research applications for this compound include the exploration of cannabinoid receptor pharmacology, the design of novel receptor probes, and the study of ligand-receptor interactions. This product is intended for forensic analysis, analytical testing, and in vitro pharmacological research in controlled laboratory environments. It is strictly for research use only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

1-[(1-methylpiperidin-2-yl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUFWJFSTTZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468420
Record name 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137641-68-0
Record name 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical entity this compound, including its chemical structure, CAS number, a detailed plausible synthetic route, and an expert analysis of its potential pharmacological significance based on its structural motifs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The fusion of an indole nucleus with a piperidine moiety represents a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. The indole ring system is a core component of many biologically active natural products and synthetic drugs, while the piperidine scaffold is prevalent in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties.[1][2][3] This guide focuses on the specific compound this compound, a molecule that combines these two important pharmacophores. While this specific molecule is not extensively documented in current scientific literature, its structural components suggest a rich potential for biological activity. This guide will, therefore, provide a detailed theoretical framework for its synthesis and explore its potential applications based on established principles of medicinal chemistry.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers. This section provides the key details for this compound.

Chemical Structure

The molecule consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group attached to the second position of a piperidine ring.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 137641-68-0
Molecular Formula C₁₅H₂₀N₂PubChem
Molecular Weight 228.34 g/mol
IUPAC Name This compoundPubChem
Canonical SMILES CN1CCCCC1CN2C=CC3=CC=CC=C32PubChem
InChI Key XVOUFWJFSTTZOA-UHFFFAOYSA-N

Proposed Synthesis Protocol: N-Alkylation of Indole

The synthesis of this compound can be logically achieved through the N-alkylation of indole with a suitable haloalkyl-piperidine derivative. This is a common and effective method for forming a carbon-nitrogen bond at the indole nitrogen.[4][5] The following protocol outlines a plausible and robust synthetic route.

Rationale for the Synthetic Approach

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion.[4] This anion can then readily participate in a nucleophilic substitution reaction (SN2) with an appropriate electrophile, such as an alkyl halide. The chosen electrophile for this synthesis is 2-(chloromethyl)-1-methylpiperidine. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation of the indole without competing side reactions. Anhydrous conditions are essential as NaH reacts violently with water.

Experimental Workflow

G cluster_0 Step 1: Deprotonation of Indole cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Work-up and Purification Indole Indole NaH Sodium Hydride (NaH) Indole->NaH Anhydrous THF Indole_Anion Indole Anion (Nucleophile) NaH->Indole_Anion Hydrogen gas evolution Electrophile 2-(chloromethyl)-1-methylpiperidine Indole_Anion->Electrophile SN2 Reaction Target_Molecule This compound Electrophile->Target_Molecule Formation of C-N bond Quenching Quenching with Water Target_Molecule->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(chloromethyl)-1-methylpiperidine hydrochloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Electrophile: 2-(chloromethyl)-1-methylpiperidine can be prepared from its hydrochloride salt by neutralization with a base, such as sodium bicarbonate, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the free base.

  • Deprotonation of Indole:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add indole (1.0 equivalent).

    • Dissolve the indole in anhydrous THF.

    • Under a nitrogen atmosphere, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas indicates the formation of the indole anion.

  • N-Alkylation Reaction:

    • Dissolve 2-(chloromethyl)-1-methylpiperidine (1.1 equivalents) in a minimal amount of anhydrous THF.

    • Add the solution of the electrophile dropwise to the suspension of the indole anion at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Pharmacological Significance

The combination of the indole and piperidine moieties in this compound suggests a high potential for biological activity. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][3][6]

G cluster_0 Structural Components cluster_1 Potential Biological Activities Indole Indole Moiety Anticancer Anticancer Indole->Anticancer Antiinflammatory Anti-inflammatory Indole->Antiinflammatory Antioxidant Antioxidant Indole->Antioxidant Piperidine Piperidine Moiety Piperidine->Anticancer CNS_Activity CNS Activity (e.g., Antipsychotic, Antidepressant) Piperidine->CNS_Activity

Caption: Relationship between structural motifs and potential biological activities.

The Role of the Indole Nucleus

The indole ring is a key structural feature in a vast array of bioactive compounds.[2] Its derivatives have been reported to exhibit a wide spectrum of pharmacological properties, including:

  • Anticancer Activity: Many indole-based compounds have shown potent anticancer effects.[7]

  • Anti-inflammatory and Antioxidant Properties: Indole derivatives have been investigated for their ability to mitigate inflammation and oxidative stress.[8]

  • Antimicrobial and Antiviral Activity: The indole scaffold is present in several antimicrobial and antiviral agents.[7]

The Contribution of the Piperidine Ring

The piperidine ring is another critical pharmacophore found in numerous FDA-approved drugs.[1][9] Its presence in a molecule often confers favorable properties such as:

  • Improved Pharmacokinetics: The piperidine moiety can enhance a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier.

  • Central Nervous System (CNS) Activity: Piperidine derivatives are well-represented in drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[3][6]

  • Receptor Affinity: The basic nitrogen atom of the piperidine ring can form important ionic interactions with biological targets.

Given these established roles, this compound is a promising candidate for screening in various biological assays, particularly those related to oncology and neuroscience.

Conclusion

This compound is a chemical entity with a structure that suggests significant potential for biological activity. While specific data on this compound is scarce, this guide provides a robust theoretical framework for its synthesis via N-alkylation of indole. Furthermore, an analysis of its constituent indole and piperidine moieties points towards promising avenues for future research in drug discovery, particularly in the areas of cancer and neurological disorders. The protocols and insights presented herein are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules.

References

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). In PMC. Retrieved January 27, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). In PMC. Retrieved January 27, 2026, from [Link]

  • (PDF) In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Indole and Oxindoles. (n.d.). In AA Blocks. Retrieved January 27, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). In Encyclopedia.pub. [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (n.d.). In MDPI. Retrieved January 27, 2026, from [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016, January 25). In PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). In PubMed. [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (n.d.). In pubs.acs.org. Retrieved January 27, 2026, from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). In MDPI. Retrieved January 27, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). In IJNRD. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). In PMC. Retrieved January 27, 2026, from [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). In RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). In MDPI. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of the N-(N-Methylpiperidinyl)methylindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with the N-(N-Methylpiperidinyl)methylindole core structure. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current scientific findings, elucidates key mechanisms of action, and provides actionable experimental protocols. We will explore the diverse pharmacological potential of this scaffold, moving from its anticancer properties to its nuanced effects on the central nervous system, grounded in established structure-activity relationships (SAR).

Introduction: A Privileged Scaffold in Medicinal Chemistry

The N-(N-Methylpiperidinyl)methylindole scaffold represents a compelling convergence of two "privileged" heterocyclic moieties: indole and piperidine. The indole ring is a cornerstone in numerous natural products and FDA-approved pharmaceuticals, including anticancer agents like vincristine and vinblastine, owing to its versatile substitution patterns and ability to interact with a wide array of biological targets.[1] Similarly, the piperidine ring is a fundamental component of many synthetic drugs, valued for its conformational flexibility and its role in establishing critical drug-receptor interactions, particularly in the realm of opioid analgesics.[2]

The fusion of these two structures via a methyl linker at the indole nitrogen creates a unique chemical entity with significant therapeutic potential. This guide will dissect the known biological activities of this core, focusing on the causal relationships between molecular structure, experimental design, and observed pharmacological outcomes.

Anticancer Activity: A Dual-Pronged Approach

Derivatives of the N-(N-Methylpiperidinyl)methylindole scaffold have demonstrated notable potential as anticancer agents through at least two distinct mechanisms: selective cytotoxicity and disruption of microtubule dynamics.

Selective Cytotoxicity Against Cancer Cell Lines

A primary area of investigation has been the direct cytotoxic effect of these compounds on cancer cells. Studies have shown that certain N-substituted 3-methylindole derivatives, which include the piperidinylmethyl moiety, exhibit selective inhibitory effects against breast cancer cell lines such as MCF-7.[1][3]

Causality in Experimental Design: The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is deliberate. This colorimetric assay provides a robust, quantifiable measure of metabolic activity, which serves as a reliable proxy for cell viability. By comparing the IC50 values (the concentration required to inhibit 50% of cell growth) in cancer cells (e.g., MCF-7) versus non-cancerous cells (e.g., HUVECs), researchers can establish a "selectivity index" (SI).[3] A higher SI value is a critical indicator of a compound's potential to target tumor cells while sparing healthy tissue, a foundational goal in chemotherapy development.

Quantitative Data Summary:

Compound ClassCell LineIC50 (µM)Selectivity Index (SI)Reference
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indoleMCF-7 (Breast Cancer)27 - 531.08 - 3.21[1][3]
1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indoleHUVEC (Non-cancerous)57 - 100N/A[3]
Inhibition of Tubulin Polymerization

A more specific mechanism of action has been identified for related indole derivatives: the inhibition of tubulin polymerization.[4] Microtubules are essential cytoskeletal proteins that play a critical role in cell division, particularly in the formation of the mitotic spindle. By disrupting the dynamic process of microtubule polymerization and depolymerization, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[4]

Mechanistic Insight: This mechanism is analogous to that of established colchicine binding site inhibitors. Compounds that bind to this site on β-tubulin prevent the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of the cellular machinery is a potent and validated strategy for cancer therapy.[4] The activity of N-((1-methyl-1H-indol-3-yl)methyl) derivatives in this area suggests that the N-methylindole core can serve as a scaffold to correctly orient pharmacophores that interfere with this crucial cellular process.[4]

G cluster_0 Cellular Environment Indole_Compound N-(piperidinyl)methyl indole derivative Tubulin α/β-Tubulin Heterodimers Indole_Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole_Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Cell_Cycle Cell Cycle Progression Spindle->Cell_Cycle Enables Mitosis Apoptosis Apoptosis (Cell Death)

Caption: Inhibition of Tubulin Polymerization Pathway.

Neuromodulatory Activities: Targeting Receptors in the CNS

The N-(N-Methylpiperidinyl)methylindole scaffold is also a promising candidate for developing agents that target the central nervous system (CNS), with demonstrated activity at opioid receptors and strong potential for interaction with serotonin receptors.

Opioid Receptor Modulation

Recent research has focused on N-piperidinyl indoles as ligands for the nociceptin opioid receptor (NOP), a target for novel analgesics, and the mu-opioid (MOP) receptor, the primary target for traditional opioids like morphine.[5]

Structure-Activity Relationship (SAR) Insights: The biological activity of these compounds is highly dependent on the substitution pattern on the indole ring. This is a key insight for medicinal chemists.

  • 3-Substituted Indoles: Derivatives with substitutions at the 3-position of the indole tend to act as selective NOP partial agonists.[5][6]

  • 2-Substituted Indoles: Moving the substitution to the 2-position dramatically alters the functional profile, yielding compounds that are NOP full agonists and can also act as bifunctional NOP full agonists/MOP partial agonists.[5]

This differential activity underscores the importance of the substituent's spatial orientation within the receptor's binding pocket. Molecular docking studies suggest that these substitutions influence how the ligand occupies a minor hydrophobic pocket, thereby modulating its intrinsic activity and receptor selectivity.[5] This provides a clear, rational basis for future drug design efforts aimed at fine-tuning the desired pharmacological profile—for instance, balancing NOP-mediated analgesia with a reduced MOP-related side effect profile.

Serotonin (5-HT) Receptor Ligands

While direct studies on N-(N-Methylpiperidinyl)methylindole itself are emerging, the broader class of N-substituted indole derivatives are well-established as potent ligands for various serotonin (5-HT) receptors, particularly the 5-HT6 and 5-HT7 subtypes.[7][8][9] The 5-HT6 receptor, located almost exclusively in the brain, is a significant target for cognitive enhancement in disorders like Alzheimer's disease.[10]

Rationale for Cross-Reactivity: The structural features of N-arylsulfonyltryptamines, which show high affinity for the 5-HT6 receptor, provide a strong rationale for investigating N-(N-Methylpiperidinyl)methylindole derivatives at this target.[7][9] The indole nucleus acts as the core scaffold, while the N-substituent (in this case, the N-methylpiperidinyl-methyl group) explores the binding pocket. The basic nitrogen of the piperidine ring is a common feature in many 5-HT receptor ligands, where it often forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the receptor. This makes the N-(N-Methylpiperidinyl)methylindole scaffold a prime candidate for screening against a panel of serotonin receptors.

G cluster_targets Potential Biological Targets Scaffold N-(N-Methylpiperidinyl) methylindole Core Opioid Opioid Receptors NOP (Nociceptin) MOP (Mu) Scaffold->Opioid:port Analgesia Modulation Serotonin Serotonin Receptors 5-HT6 5-HT7 Other Subtypes Scaffold->Serotonin:port Neuromodulation Cognition Enzymes Enzymes Tubulin Cholinesterases Scaffold->Enzymes:port Anticancer Neuroprotection Cancer Cancer Cells MCF-7 HeLa HT-29 Scaffold->Cancer:port Cytotoxicity

Caption: Biological Target Landscape for the Scaffold.

Experimental Protocols: A Self-Validating Framework

The trustworthiness of any finding rests on the robustness of the experimental methodology. The following protocols are described to be self-validating, incorporating necessary controls and clear endpoints.

Protocol: One-Pot Synthesis of N-Substituted 3-Methylindoles

This protocol describes a streamlined, efficient synthesis based on the Mannich reaction, a classic and reliable method for aminomethylation.

Rationale: The one-pot nature of this reaction is advantageous for library synthesis, as it minimizes intermediate purification steps, saving time and resources. Refluxing in ethanol provides sufficient thermal energy to drive the reaction to completion while being a relatively benign and easily removable solvent.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-methylindole (2.2 mmol) in 20 mL of absolute ethanol. Stir until fully dissolved.[1][3]

  • Reagent Addition: To the stirred solution, add formaldehyde (37% solution, 3.0 mmol) followed by the substituted piperidine (in this case, N-methylpiperidine, 2.2 mmol).[1][3]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. The resulting crude product can then be purified using column chromatography on silica gel to yield the pure N-(N-Methylpiperidinyl)methyl-3-methylindole.

  • Characterization: The final structure must be validated. This is a critical self-validating step. Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the covalent structure. The presence of a characteristic singlet peak around 4.8-4.9 ppm confirms the formation of the N-CH2-N linkage.[1] Mass Spectrometry (MS) should be used to confirm the molecular weight of the final compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol quantifies the effect of a compound on cell viability.

Rationale: This assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity. Including a reference drug (e.g., tamoxifen for breast cancer) and untreated controls is essential for validating the assay's performance and contextualizing the compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and non-cancerous control cells (e.g., HUVECs) into separate 96-well plates at a density of approximately 3,500 cells/well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical concentration range is 6.25, 12.5, 25, 50, 100, and 200 µM.[1] Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with DMSO, if used) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for another 48-72 hours (duration should be optimized for the cell line).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The N-(N-Methylpiperidinyl)methylindole scaffold is a versatile and highly promising structure in modern drug discovery. The existing body of evidence clearly demonstrates its potential as a source of novel anticancer agents, acting through both selective cytotoxicity and targeted disruption of microtubule dynamics.[1][4] Furthermore, its demonstrated ability to modulate opioid receptors, combined with the strong potential for activity at key serotonin receptors, positions it as a valuable platform for developing next-generation therapeutics for pain and neurological disorders.[5][7]

Future research should focus on a multipronged approach:

  • Systematic SAR Exploration: Synthesize and test a broader library of derivatives to further refine the structure-activity relationships for each biological target. This includes modifying the substitution on the indole and piperidine rings.

  • Expanded Target Screening: Screen optimized compounds against a wider panel of cancer cell lines and a comprehensive array of CNS receptors to uncover new activities and better define selectivity profiles.

  • In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[11][12]

By leveraging the rational, mechanism-driven approach outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

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  • Zaveri, N. T., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry. [Link]

  • Tsai, Y., et al. (2000). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (N.D.). SAR of piperazino linked isoindolin-1-one and N-substituted.... [Link]

  • ResearchGate. (2023). Synthesis, SAR, and in Silico ADME Screening Studies of Some 9-Amino-3-Phenylacridone Derivatives as Topoisomerase II Inhibitors. [Link]

  • Pubs.acs.org. (2000). N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands. [Link]

  • PubMed. (2014). Effects of N-[Imino(1-Piperidinyl)Methyl] Guanidine on the Intensity of Free Radical Processes, Aconitase Activity, and Citrate Level in the Tissues of Rats with Experimental Type 2 Diabetes Mellitus. [Link]

Sources

An In-Depth Technical Guide to the 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole Homologous Series

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole homologous series, a chemical scaffold that marries the rich pharmacological potential of the indole nucleus with the versatile pharmacokinetic properties of the N-methylpiperidine moiety. This document provides a comprehensive overview of the synthesis, physicochemical properties, and prospective pharmacological evaluation of this series. We will explore detailed synthetic protocols, elucidate the rationale behind experimental choices, and present a framework for understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with key biological targets, primarily within the central nervous system.

Introduction: The Strategic Fusion of Indole and Piperidine

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after pharmacophore. The piperidine ring, another prevalent motif in pharmaceuticals, often imparts favorable physicochemical properties such as improved solubility and metabolic stability, and provides a three-dimensional framework for precise spatial orientation of functional groups.[2]

The combination of these two scaffolds in the this compound series presents a compelling strategy for the development of novel therapeutic agents. The linkage of the N-methylpiperidine moiety to the indole nitrogen introduces a chiral center and a basic nitrogen atom, features that are critical for interactions with many biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. This guide will provide a detailed exploration of the synthesis and potential pharmacological landscape of this promising class of compounds.

Synthesis of the this compound Homologous Series

The synthesis of the target homologous series is predicated on a robust and well-established N-alkylation of the indole nucleus. The general synthetic strategy involves the preparation of a suitable alkylating agent derived from 1-methylpiperidine-2-methanol, followed by its reaction with a deprotonated indole or a substituted indole derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key synthons: the indole (or substituted indole) anion and a reactive electrophile bearing the 1-methylpiperidin-2-ylmethyl moiety.

Retrosynthesis Target This compound Synthons Indole Anion + (1-Methylpiperidin-2-yl)methyl Electrophile Target->Synthons C-N Disconnection Precursors Indole + 2-(Chloromethyl)-1-methylpiperidine Synthons->Precursors Functional Group Interconversion

Caption: Retrosynthetic analysis of the target scaffold.

Preparation of the Key Alkylating Agent: 2-(Chloromethyl)-1-methylpiperidine

The pivotal electrophile, 2-(chloromethyl)-1-methylpiperidine, is commercially available as its hydrochloride salt, which simplifies the synthetic workflow significantly. The free base can be generated in situ or prior to the alkylation step by treatment with a suitable base.

Alternatively, for a de novo synthesis, 1-methylpipecolic acid can be reduced to the corresponding alcohol, (1-methylpiperidin-2-yl)methanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent conversion of the alcohol to the chloride can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

N-Alkylation of Indoles: A Step-by-Step Protocol

The N-alkylation of indoles is a well-established transformation that proceeds via an Sₙ2 mechanism.[3] The indole NH proton is weakly acidic and requires a strong base for deprotonation to generate the nucleophilic indole anion.

Experimental Protocol: Synthesis of this compound

  • Deprotonation of Indole: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), a solution of indole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes, during which time the evolution of hydrogen gas is observed, and the solution becomes clear.

  • Alkylation: A solution of 2-(chloromethyl)-1-methylpiperidine hydrochloride (1.1 equivalents), neutralized with a suitable base (e.g., triethylamine or by prior extraction into an organic solvent from an aqueous basic solution), in anhydrous DMF is added dropwise to the solution of the indole anion at 0 °C.

  • Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The aqueous mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification Indole Indole Indole_Anion Indole Anion Indole->Indole_Anion Deprotonation NaH NaH in DMF NaH->Indole_Anion Product This compound Indole_Anion->Product SN2 Reaction Alkylating_Agent 2-(Chloromethyl)-1-methylpiperidine Alkylating_Agent->Product Crude_Product Crude Product Purified_Product Pure Product Crude_Product->Purified_Product Column Chromatography

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties and Characterization

The parent compound, this compound, is a lipophilic molecule with a calculated LogP of approximately 2.9.[4] The presence of the basic nitrogen in the piperidine ring (pKa of the conjugate acid is expected to be around 9-10) allows for the formation of water-soluble salts, which is advantageous for pharmaceutical development.

Table 1: Calculated Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂PubChem[4]
Molecular Weight228.33 g/mol PubChem[4]
XLogP32.9PubChem[4]
Hydrogen Bond Donors0PubChem[4]
Hydrogen Bond Acceptors2PubChem[4]
Rotatable Bonds2PubChem[4]

Characterization of the synthesized compounds would typically involve a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.

Pharmacological Profile: Targeting Serotonin and Dopamine Receptors

While specific biological data for the this compound homologous series is not extensively reported in the public domain, the structural components strongly suggest potential activity at monoamine receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Numerous indole and piperidine derivatives are known to exhibit high affinity for these receptors and are used in the treatment of various neuropsychiatric disorders.[3][5]

Rationale for Target Selection
  • Serotonin 5-HT₂A Receptors: Many atypical antipsychotics possess 5-HT₂A receptor antagonist or inverse agonist activity.[6] The indole scaffold is a common feature in many 5-HT₂A ligands.

  • Dopamine D₂/D₄ Receptors: The piperidine moiety is a well-established pharmacophore for dopamine receptor ligands.[5][7] Antagonism at D₂ receptors is a key mechanism of action for antipsychotic drugs, while D₄ receptor modulation is being explored for various CNS disorders.

Hypothetical Structure-Activity Relationship (SAR) Study

To illustrate the potential for optimization within this homologous series, a hypothetical SAR study is presented below. This is based on established principles of medicinal chemistry for GPCR ligands. The study focuses on the impact of substitution at the 5-position of the indole ring, a common site for modification to modulate potency and selectivity.

Table 2: Representative Data for a Hypothetical Homologous Series at 5-HT₂A and D₄ Receptors

CompoundR5-HT₂A Ki (nM)D₄ Ki (nM)
1a H55120
1b 5-F1585
1c 5-Cl1270
1d 5-CH₃40150
1e 5-OCH₃2595

Analysis of Hypothetical SAR:

  • Impact of Halogen Substitution: The introduction of a fluorine (1b) or chlorine (1c) atom at the 5-position is hypothesized to enhance affinity for the 5-HT₂A receptor. This is a common observation in GPCR ligands, where halogens can participate in favorable interactions within the binding pocket.

  • Effect of Electron-Donating Groups: A methyl group (1d) may lead to a slight decrease in affinity compared to the unsubstituted parent compound (1a), potentially due to steric hindrance or unfavorable electronic effects. A methoxy group (1e) could offer a balance of electronic and hydrogen-bonding potential, leading to improved affinity.

  • Selectivity: The hypothetical data suggests that modifications at the 5-position of the indole ring can also influence selectivity between the 5-HT₂A and D₄ receptors. For instance, the chloro-substituted analog (1c) shows the highest affinity for both receptors but with a slightly better selectivity profile for the 5-HT₂A receptor compared to the parent compound.

SAR_Logic cluster_0 Structural Modification cluster_1 Pharmacological Outcome Indole_5_Position Indole 5-Position Substitution Receptor_Affinity Receptor Affinity (5-HT2A, D4) Indole_5_Position->Receptor_Affinity Modulates Selectivity Receptor Selectivity Indole_5_Position->Selectivity Influences

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the One-Pot Synthesis of N-Substituted Indole-Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: a Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole and piperidine ring systems stand out as "privileged scaffolds"[1][2]. Their prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores their importance. The indole nucleus, found in key biomolecules like serotonin, offers a versatile template for interacting with a multitude of biological targets[1][3]. Similarly, the piperidine motif enhances druggability by improving pharmacokinetic properties and providing a three-dimensional structure that can be precisely tailored to fit enzyme active sites or receptor pockets[2][4].

The fusion of these two scaffolds into a single N-substituted indole-piperidine molecule creates a powerful platform for drug discovery, with applications ranging from anticancer and anti-Alzheimer's agents to novel therapeutics for central nervous system disorders[5][6]. Traditionally, the synthesis of such complex molecules involves lengthy, multi-step sequences that are often inefficient and generate significant chemical waste. One-pot synthesis, particularly through multicomponent reactions (MCRs), presents an elegant and efficient alternative. These strategies enhance operational simplicity, reduce waste, and improve overall efficiency by combining multiple reaction steps into a single, uninterrupted process[5][6][7]. This guide provides a detailed exploration of a robust one-pot methodology for constructing N-substituted indole-piperidines, grounded in mechanistic understanding and practical, field-proven protocols.

Mechanistic Rationale: The Power of Tandem Reactions

A highly effective strategy for the one-pot synthesis of N-substituted indole-piperidines involves a tandem or cascade reaction sequence. A common and powerful approach is the Pictet-Spengler reaction, which facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone[8][9]. In the context of our target molecule, a variation of this logic can be employed. The reaction can be designed as a sequence involving an initial Michael addition followed by an intramolecular cyclization and dehydration, effectively building the piperidine ring onto the indole nitrogen in a single pot.

The causality of this one-pot process hinges on the sequential formation of key intermediates. The reaction is typically initiated by the formation of an electrophilic species from an aldehyde and a Michael acceptor. The indole nitrogen then acts as a nucleophile, attacking the intermediate, which is followed by an intramolecular cyclization to form the piperidine ring. This sequence avoids the isolation of intermediates, thereby saving time, resources, and improving atom economy. The choice of catalyst, often a mild Lewis or Brønsted acid, is critical for facilitating the reaction cascade without promoting unwanted side reactions[10].

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Cascade cluster_end Final Product Indole Indole Derivative Intermediate2 Michael Addition (Indole N-attack) Indole->Intermediate2 Nucleophilic Attack Aldehyde Aldehyde Intermediate1 Iminium Ion Formation or Enone Activation Aldehyde->Intermediate1 Michael_Acceptor Michael Acceptor (e.g., β-ketoester) Michael_Acceptor->Intermediate1 Intermediate1->Intermediate2 [Catalyst] Intermediate3 Intramolecular Cyclization (Annulation) Intermediate2->Intermediate3 Tautomerization & Ring Closure Product N-Substituted Indole-Piperidine Intermediate3->Product Dehydration/ Aromatization

Caption: General mechanistic workflow for a one-pot indole-piperidine synthesis.

Featured Protocol: One-Pot, Three-Component Synthesis of Functionalized Indole-Piperidines

This protocol details a robust and versatile one-pot synthesis of highly functionalized N-substituted indole-piperidines via a three-component reaction of an indole, an aromatic aldehyde, and a β-ketoester, using an acid catalyst[7][10][11]. This method allows for significant molecular complexity to be generated in a single, efficient step.

I. Materials and Reagents
  • Indole Derivatives: Indole, 5-methoxyindole, etc. (1.0 equiv)

  • Aromatic Aldehydes: Benzaldehyde, 4-chlorobenzaldehyde, etc. (2.0 equiv)

  • β-Ketoesters: Ethyl acetoacetate (1.0 equiv)

  • Catalyst: Phenylboronic acid or Acetic Acid[10][11]

  • Solvent: Acetonitrile or Ethanol

  • Reagents for Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for Purification: Dichloromethane (DCM), Ethyl Acetate, Hexanes

II. Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

III. Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indole derivative (1.0 equiv), the aromatic aldehyde (2.0 equiv), the β-ketoester (1.0 equiv), and the chosen solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., phenylboronic acid, 10 mol%) to the stirred mixture[10].

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-14 hours).

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted indole-piperidine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Workflow Visualization

The versatility of this one-pot protocol is demonstrated by its applicability to a range of substrates, affording good to excellent yields.

Table 1: Representative Yields for the Three-Component Synthesis of N-Substituted Indole-Piperidines
EntryIndole DerivativeAromatic Aldehydeβ-KetoesterCatalystYield (%)
1IndoleBenzaldehydeEthyl AcetoacetatePhenylboronic Acid92
2Indole4-ChlorobenzaldehydeEthyl AcetoacetatePhenylboronic Acid90
3Indole4-MethoxybenzaldehydeEthyl AcetoacetatePhenylboronic Acid88
45-BromoindoleBenzaldehydeEthyl AcetoacetatePhenylboronic Acid85
5IndoleBenzaldehydeMethyl AcetoacetatePhenylboronic Acid91
6Indole4-NitrobenzaldehydeEthyl AcetoacetateAcetic Acid85

Yields are based on representative literature procedures and may vary depending on specific reaction conditions and scale.[10][11]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Indole, Aldehyde, β-Ketoester, Solvent, and Catalyst Heat Heat to Reflux (8-14 hours) Reagents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Concentrate Solvent Removal Cool->Concentrate Extract Aqueous Wash (NaHCO₃, Brine) Concentrate->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Purify Flash Chromatography Dry->Purify Characterize NMR, MS Analysis Purify->Characterize

Caption: Experimental workflow for the one-pot synthesis of indole-piperidines.

Expert Insights & Troubleshooting

  • Causality of Catalyst Choice: Mild acids like phenylboronic acid or acetic acid are crucial. They are strong enough to catalyze the initial condensation and subsequent cyclization but are not so harsh as to cause decomposition of the acid-sensitive indole ring[10][11]. Stronger acids could lead to polymerization or other side reactions.

  • Managing Diastereoselectivity: In cases where chiral centers are formed, diastereoselectivity can be a concern. This is often influenced by reaction temperature. Running the reaction at lower temperatures may favor the kinetically controlled formation of a single diastereomer, though it may require a longer reaction time or a more active catalyst[9].

  • Low Yields: If yields are low, ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the initial condensation steps. Additionally, the stoichiometry of the reactants, particularly the aldehyde, can be optimized.

  • Purification Challenges: The crude product may contain unreacted aldehyde and other side products. A primary wash with a bisulfite solution can help remove excess aldehyde. Careful flash chromatography with a shallow solvent gradient is often necessary to separate the desired product from closely-related impurities.

Conclusion

The one-pot synthesis of N-substituted indole-piperidines via multicomponent reactions represents a significant advancement in synthetic efficiency. This approach provides rapid access to complex and medicinally relevant scaffolds from simple, readily available starting materials. By understanding the underlying reaction mechanism and carefully controlling experimental parameters, researchers can effectively utilize this powerful strategy to accelerate the discovery and development of novel therapeutic agents.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides Source: Molecules URL: [Link]

  • Title: Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: An efficient one-pot multi-component synthesis of highly functionalized piperidines Source: ResearchGate URL: [Link]

  • Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines Source: Molecules URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent Source: ResearchGate URL: [Link]

  • Title: One-pot multi-component green synthesis of highly substituted piperidines Source: ResearchGate URL: [Link]

  • Title: Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation Source: RSC Advances URL: [Link]

  • Title: Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis Source: ResearchGate URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: Molecules URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemMedChem URL: [Link]

  • Title: Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction Source: Molecules URL: [Link]

  • Title: Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Indoles in Multicomponent Processes (MCPs) Source: Chemical Reviews URL: [Link]

  • Title: Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives Source: ResearchGate URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: Molecules URL: [Link]

  • Title: Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation Source: University of Exeter URL: [Link]

  • Title: One-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles via sequential formation of β-enamino ester, Michael addition and Pictet–Spengler reactions Source: RSC Publishing URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry URL: [Link]

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Spectroscopic Blueprint of a Novel Indole Derivative: Application Notes for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Promising Scaffold

In the landscape of contemporary drug discovery and development, molecules incorporating indole and piperidine moieties are of significant interest due to their prevalence in a wide array of biologically active compounds. The novel compound, 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, represents a unique structural amalgamation of these two key heterocyclic systems, connected by a methylene bridge. Its potential as a synthetic intermediate or a pharmacologically active agent necessitates a comprehensive and unambiguous structural characterization. This application note provides a detailed guide to the spectroscopic analysis of this molecule, offering predicted data, in-depth interpretation, and validated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, identification, and development of new chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine with a molecular formula of C₁₅H₂₀N₂ and a molecular weight of 228.33 g/mol . The structure features a chiral center at the C2 position of the piperidine ring.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂PubChem CID: 11550392
Molecular Weight 228.33 g/mol PubChem CID: 11550392
IUPAC Name 1-[(1-methylpiperidin-2-yl)methyl]indolePubChem CID: 11550392
Canonical SMILES CN1CCCCC1CN2C=CC3=CC=CC=C32PubChem CID: 11550392

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the protons of the target molecule. These predictions are derived from established data for N-methylpiperidine and 1-substituted indoles.[1][2]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
Indole H-77.65d~8.0Aromatic proton ortho to the ring fusion, deshielded.
Indole H-47.55d~8.0Aromatic proton ortho to the ring fusion, deshielded.
Indole H-5, H-67.10 - 7.25m-Overlapping aromatic protons of the benzene ring.
Indole H-27.05d~3.0Proton on the pyrrole ring adjacent to the nitrogen.
Indole H-36.50d~3.0Proton on the pyrrole ring coupled to H-2.
N-CH₂ (Indole)4.20m-Methylene bridge protons, deshielded by the indole nitrogen.
Piperidine H-22.90m-Proton at the chiral center, adjacent to the methylene bridge.
Piperidine H-6 (eq)2.80m-Equatorial proton on the carbon adjacent to the nitrogen.
N-CH₃2.25s-Singlet for the methyl group on the piperidine nitrogen.
Piperidine H-6 (ax)2.10m-Axial proton on the carbon adjacent to the nitrogen.
Piperidine H-3, H-4, H-51.20 - 1.70m-Overlapping methylene protons of the piperidine ring.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on data for 1-methylindole and N-alkylpiperidines.[2][3]

Carbon Assignment Predicted δ (ppm) Justification
Indole C-7a136.5Quaternary carbon at the ring fusion.
Indole C-3a128.8Quaternary carbon at the ring fusion.
Indole C-2127.5Carbon of the pyrrole ring adjacent to nitrogen.
Indole C-5121.5Aromatic CH carbon.
Indole C-6120.0Aromatic CH carbon.
Indole C-4119.5Aromatic CH carbon.
Indole C-7109.5Aromatic CH carbon.
Indole C-3101.0Carbon of the pyrrole ring.
Piperidine C-260.0Carbon of the chiral center.
Piperidine C-657.0Carbon adjacent to the nitrogen.
N-CH₂ (Indole)50.0Methylene bridge carbon.
N-CH₃42.5Methyl carbon on the piperidine nitrogen.
Piperidine C-426.0Methylene carbon of the piperidine ring.
Piperidine C-324.0Methylene carbon of the piperidine ring.
Piperidine C-523.0Methylene carbon of the piperidine ring.
Experimental Protocol: NMR Sample Preparation and Acquisition

Given that tertiary amines can be sensitive to air oxidation, careful sample preparation is recommended to obtain high-quality spectra.

Workflow for NMR Sample Preparation

NMR_Prep_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition start Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of CDCl₃ start->dissolve filter Filter through glass wool plug into NMR tube dissolve->filter cap Cap NMR tube securely filter->cap insert Insert sample into spectrometer cap->insert lock_shim Lock and shim the instrument insert->lock_shim acquire_H1 Acquire ¹H spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C spectrum acquire_H1->acquire_C13

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4] For potentially air-sensitive samples, using a degassed solvent and preparing the sample under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced spectral editing and assignment, it is recommended to also run DEPT-90 and DEPT-135 experiments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the indole ring and the aliphatic piperidine moiety.

Predicted IR Absorption Bands

The following table lists the predicted characteristic IR absorption bands. These predictions are based on known data for N-substituted indoles and tertiary amines.[5][6]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
3100 - 3000Aromatic C-H stretchMediumFrom the indole ring protons.
2950 - 2800Aliphatic C-H stretchStrongFrom the piperidine and methylene bridge protons.
~1610, ~1580, ~1490Aromatic C=C stretchMedium-StrongCharacteristic absorptions of the indole ring.
~1465CH₂ scissoringMediumFrom the piperidine and methylene bridge CH₂ groups.
~1330C-N stretch (aromatic)MediumFrom the indole C-N bond.
~1150C-N stretch (aliphatic)MediumFrom the piperidine and methylene bridge C-N bonds.
750 - 730C-H out-of-plane bendStrongCharacteristic of ortho-disubstituted benzene rings (from the indole).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid samples, especially those that may be viscous.

Workflow for ATR-FTIR Analysis

FTIR_ATR_Workflow cluster_analysis ATR-FTIR Analysis start Clean ATR crystal background Acquire background spectrum start->background apply_sample Apply a drop of sample to the crystal background->apply_sample acquire_spectrum Acquire sample spectrum apply_sample->acquire_spectrum clean_crystal Clean ATR crystal post-analysis acquire_spectrum->clean_crystal

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.[1]

  • Spectrum Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Predicted Mass Fragmentation Pattern

The fragmentation of this compound under EI-MS is expected to be dominated by cleavages alpha to the nitrogen atoms, leading to the formation of stable ions.

Proposed Fragmentation Pathways

MS_Fragmentation cluster_path_A Pathway A: α-Cleavage at Piperidine Ring cluster_path_B Pathway B: Cleavage of the Methylene Bridge cluster_path_C Pathway C: Piperidine Ring Opening M [C₁₅H₂₀N₂]⁺˙ m/z = 228 (Molecular Ion) fragA [C₁₄H₁₇N₂]⁺ m/z = 213 M->fragA - •CH₃ fragB1 [C₉H₈N]⁺ Indolylmethyl Cation m/z = 130 M->fragB1 - •C₆H₁₂N fragB2 [C₆H₁₂N]⁺ N-Methylpiperidinyl Cation m/z = 98 M->fragB2 - •C₉H₈N fragC [C₇H₁₄N]⁺ m/z = 112 M->fragC - C₈H₆N•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

m/z Proposed Fragment Pathway Justification
228[C₁₅H₂₀N₂]⁺˙Molecular Ion (M⁺˙)Represents the intact molecule with one electron removed.
213[C₁₄H₁₇N₂]⁺α-cleavageLoss of the methyl group from the piperidine nitrogen.
130[C₉H₈N]⁺Benzylic/Allylic cleavageCleavage of the C-N bond of the methylene bridge, forming a stable indolylmethyl cation. This is a highly probable and characteristic fragment for N-alkylindoles.[7]
98[C₆H₁₂N]⁺α-cleavageFormation of the N-methyl-2-methylenepiperidinium ion through cleavage of the C-C bond between the piperidine ring and the methylene bridge. This is a classic alpha-cleavage for substituted piperidines.[8]
84[C₅H₁₀N]⁺Piperidine ring fragmentationFurther fragmentation of the piperidine moiety.

The base peak is likely to be either m/z 130 or m/z 98, due to the high stability of the resulting cations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for acquiring an EI-MS spectrum.

Detailed Steps:

  • Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column if coupled to a GC-MS system.

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[9]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Typical EI-MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-500

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary approach to the unambiguous structural confirmation of this compound. The predicted spectral data and fragmentation patterns detailed in this application note serve as a robust reference for researchers. By following the outlined protocols, scientists can confidently characterize this and structurally related molecules, thereby accelerating the pace of research and development in medicinal chemistry and materials science. The synergistic application of these techniques ensures the scientific integrity and trustworthiness of the structural assignment, which is a critical step in the journey of any novel compound from the laboratory to potential application.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1). Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1994). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 32(12), 742-747. Available at: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1237-1246. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=11550392. Available at: [Link]

  • You, Z., Guo, C., & Pan, Y. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 26(21), 2509–2516. Available at: [Link]

  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. Available at: [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Available at: [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. The method is developed for precision, accuracy, and specificity, making it suitable for routine quality control and stability testing in a regulated environment. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both an indole nucleus and a substituted piperidine ring.[3] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute that can directly impact therapeutic efficacy and patient safety. Therefore, a reliable analytical method is essential to identify and quantify any impurities, including starting materials, by-products, and degradation products.

Causality Behind Methodological Choices:

  • Chromatographic Mode: The target analyte has a calculated XLogP3 of 2.9, indicating moderate hydrophobicity.[3] This makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique, as it separates compounds based on hydrophobic interactions with a non-polar stationary phase.[4]

  • Analyte Chemistry: The compound possesses a tertiary amine within the piperidine ring, making it a basic compound. The pKa of similar piperidine structures suggests this amine will be protonated at acidic pH.[5] Operating the mobile phase at a low pH (e.g., pH 3.0) is crucial. This protonates the piperidine nitrogen, ensuring a single ionic species exists in solution, which prevents peak splitting and significantly improves peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Detection: The indole chromophore exhibits strong ultraviolet (UV) absorbance. Based on the analysis of similar indole derivatives, detection at approximately 220 nm provides universal sensitivity for the parent compound and a wide range of potential impurities, while 280 nm offers greater selectivity for the indole moiety itself.[6] The use of a Photo Diode Array (PDA) detector is highly recommended to confirm peak purity and identity.

Recommended HPLC Protocol

This protocol is designed to achieve optimal separation of this compound from its potential process-related and degradation impurities.

Materials and Reagents
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • This compound Reference Standard

  • Sample of this compound for testing

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV DetectorStandard system providing reliable performance.
Stationary Phase C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)C18 provides necessary hydrophobic retention. A base-deactivated, end-capped column is critical for good peak shape with a basic analyte.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)Buffered aqueous phase to control pH and ensure consistent analyte ionization.[7]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Elution Mode Gradient ElutionProvides sufficient resolution for early-eluting polar impurities and ensures timely elution of late-eluting non-polar impurities.
Gradient Program 0-5 min: 15% B; 5-25 min: 15% to 70% B; 25-30 min: 70% B; 30.1-35 min: 15% B (Re-equilibration)A shallow initial gradient resolves impurities close to the main peak, followed by a steeper ramp to elute hydrophobic species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detector PDA/UV DetectorWavelength: 220 nm (for general impurity profiling)
Run Time 35 minutesIncludes gradient and column re-equilibration.
Solution Preparation
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of minor impurities.

Method Validation Protocol (per ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The following validation parameters must be assessed for a purity method.

ICH_Validation_Workflow cluster_specificity Specificity / Selectivity cluster_linearity Linearity & Range cluster_accuracy Accuracy (Recovery) cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity_Check Specificity_Check Forced_Deg->Specificity_Check Confirms peak purity Placebo Placebo Interference Placebo->Specificity_Check Impurity_Spike Impurity Spiking Impurity_Spike->Specificity_Check Linearity Linearity (5 levels, e.g., LOQ to 150%) Correlation Coefficient (r) ≥ 0.999 Range Range (Defines concentration interval) Linearity->Range Accuracy Spiked Recovery (e.g., 50%, 100%, 150%) Recovery: 98.0% - 102.0% Repeatability Repeatability (Intra-assay) n=6 injections RSD ≤ 2.0% Precision_Check Precision_Check Repeatability->Precision_Check Intermediate Intermediate Precision (Different Day/Analyst/Instrument) RSD ≤ 2.0% Intermediate->Precision_Check LOD Limit of Detection (LOD) (S/N ≈ 3:1) LOQ Limit of Quantitation (LOQ) (S/N ≈ 10:1) LOQ->Linearity is lower bound Robustness Deliberate Variations (Flow Rate, pH, Temp, % Organic)

Caption: Logical relationship of ICH Q2(R1) validation parameters for a purity method.

Specificity (Forced Degradation)
  • Objective: To demonstrate that the method can separate the main analyte from potential degradation products.

  • Protocol:

    • Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base-stressed samples before injection. Analyze all stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all major degradation peaks. The peak purity of the analyte peak in the chromatograms of the stressed samples should pass the PDA detector's purity analysis.

Linearity
  • Objective: To verify that the detector response is directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal standard concentration (e.g., LOQ, 25, 50, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Spike a placebo or a known sample with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Perform six replicate injections of the sample solution (1000 µg/mL) on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (RSD) for the area of the main peak and any specified impurities.

  • Acceptance Criteria: RSD should be ≤ 2.0% for the main analyte and typically ≤ 10.0% for impurities at the specification limit.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the detector response.

  • Analysis:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Analysis: Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution between critical pairs) should remain within acceptable limits for all variations.

System Suitability

Before conducting any sample analysis, the chromatographic system must be verified.

HPLC_Workflow start Start: Prepare Mobile Phase & Diluent prep_std Prepare Reference Standard (e.g., 100 µg/mL) start->prep_std prep_sample Prepare Sample Solution (e.g., 1000 µg/mL) start->prep_sample equilibrate Equilibrate HPLC System (Stable Baseline) prep_std->equilibrate sst_check Perform System Suitability Test (SST) (5 replicate injections of Standard) equilibrate->sst_check sst_eval Evaluate SST Results (RSD, Tailing Factor, Resolution) sst_check->sst_eval analyze Inject Blank, Standard, and Samples sst_eval->analyze Pass fail Fail: Troubleshoot System sst_eval->fail Fail process Process Chromatograms (Integrate Peaks) analyze->process calculate Calculate Purity & Impurity Levels (% Area Normalization) process->calculate report Generate Final Report calculate->report

Caption: General workflow for the HPLC purity analysis protocol.

  • Procedure: Inject the Reference Standard solution (100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5 for the this compound peak.

    • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area of the five replicate injections.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a quality control environment, providing reliable data for batch release and stability studies. The rationale provided for each methodological choice offers a clear framework for adapting or troubleshooting the analysis as needed.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11550392, this compound. PubChem. [Link]

  • Phenomenex, Inc. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Pesek, J. J., Matyska, M. T. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Gomes, E. C. L., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • E-Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • MDPI. (2021). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • MDPI. (2021). HPLC Analysis of Indole Compounds. MDPI. [Link]

  • ResearchGate. (2025). Discussion on Piperidine Derivatives HPLC. ResearchGate. [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography. Chrom Tech. [Link]

  • U.S. Food and Drug Administration. (2021). ICH Q2(R1) Validation of Analytical Procedures. FDA. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11550392. PubChem. [Link]

  • ACS Publications. (2022). Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Phenomenex. (n.d.). HPLC Method Development Guide. Phenomenex. [Link]

  • Chrom Tech. (2023). Reverse Phase Chromatography Overview. Chrom Tech. [Link]

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Application Notes and In Vitro Assay Protocols for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Multi-Assay Characterization Approach

The compound 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole incorporates two key pharmacophores: an indole nucleus and a methyl-piperidine moiety. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and potent CNS effects.[1][2] Indole alkaloids frequently interact with aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, due to their structural resemblance to endogenous neurotransmitters.[3] The piperidine ring is also a ubiquitous fragment in pharmaceuticals, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets, including CNS receptors and enzymes.[4][5]

Given this structural makeup, this compound is a strong candidate for a neurologically active compound, with a high probability of interacting with serotonin, dopamine, or sigma receptors.[6][7][8] Furthermore, related indole-based compounds have demonstrated cytotoxic effects in cancer cell lines, warranting a parallel investigation into potential anti-proliferative activity.[9][10]

This document outlines a logical, tiered approach to the in vitro characterization of this compound. We will first determine its binding affinity at a high-priority GPCR target (the human 5-HT2A receptor) using a gold-standard radioligand binding assay. Subsequently, we will elucidate its functional activity (agonist vs. antagonist) at this receptor through a cell-based calcium flux assay. Finally, an orthogonal cytotoxicity assay will be described to assess its general effect on cell viability, providing a comprehensive initial profile of its biological activity.

Protocol 1: Primary Screening via Competitive Radioligand Binding Assay for the Human 5-HT2A Receptor

Scientific Principle

The initial step in characterizing a novel compound is to determine if it physically interacts with its putative target. A competitive radioligand binding assay is the definitive method for quantifying this interaction. This assay measures the ability of the test compound, this compound, to displace a known high-affinity radiolabeled ligand from the 5-HT2A receptor. The concentration at which the test compound displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) to provide a standardized measure of binding affinity. This technique directly assesses the physical binding event, providing a robust and quantifiable endpoint.[11]

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Culture HEK293 cells stably expressing h5-HT2A P2 Harvest & Lyse Cells P1->P2 P3 Centrifuge & Resuspend in Assay Buffer P2->P3 P4 Determine Protein Concentration (BCA Assay) P3->P4 A2 Incubate: Membranes + Test Cmpd + [3H]-Ketanserin (Radioligand) P4->A2 Membrane Aliquots A1 Prepare serial dilutions of This compound A1->A2 A3 Add Non-specific Binding Control (e.g., Mianserin) A3->A2 A4 Equilibrate at Room Temp R1 Rapidly filter reaction through GF/B filter plate A4->R1 Incubated Samples R2 Wash plate to remove unbound radioligand R1->R2 R3 Dry plate & Add Scintillation Cocktail R2->R3 R4 Count radioactivity (CPM) using a MicroBeta counter R3->R4 Data Analysis Data Analysis R4->Data Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Binds to IP3R DAG DAG Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Induces Ligand Agonist (e.g., Serotonin or Test Cmpd) Ligand->Receptor Binds & Activates

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

Detailed Step-by-Step Protocol

A. Agonist Mode:

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the h5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound and a known 5-HT2A agonist (e.g., Serotonin) as a positive control.

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument equipped with an automated liquid handler.

    • Measure the baseline fluorescence for ~20 seconds.

    • Automatically add the test compound dilutions to the wells.

    • Immediately measure the fluorescence intensity every second for at least 3 minutes.

B. Antagonist Mode:

  • Follow steps 1 and 2 as in the agonist mode.

  • Pre-incubation: Before placing the plate in the reader, add the serial dilutions of the test compound and incubate for 15-30 minutes at 37°C.

  • Agonist Challenge and Measurement:

    • Place the plate in the FLIPR.

    • Measure baseline fluorescence.

    • Automatically add a challenge solution of a known agonist (e.g., Serotonin) at its EC80 concentration (a concentration that gives 80% of the maximal response).

    • Immediately measure the fluorescence intensity as described above.

Data Analysis
  • The change in fluorescence (ΔRFU = Max - Min) is proportional to the increase in intracellular calcium.

  • Agonist Mode: Plot ΔRFU against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal response (Emax, efficacy) relative to the positive control.

  • Antagonist Mode: Plot ΔRFU against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 , which represents the concentration of the antagonist that inhibits 50% of the response to the agonist challenge.

Protocol 3: Orthogonal Screening via MTT Cell Viability Assay

Scientific Principle

To ensure that the observed effects in receptor assays are not simply due to cell death, and to explore potential anticancer activity, a general cytotoxicity assay is essential. [9]The MTT assay is a colorimetric method that measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control cytotoxic agent (e.g., Doxorubicin).

    • Remove the old medium and add fresh medium containing the compound dilutions. Include vehicle-only wells as a negative control (100% viability).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Readout:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Normalize the data: % Viability = 100 * (Abs_Compound / Abs_Vehicle).

  • Plot % Viability against the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 , the concentration that reduces cell viability by 50%.

References

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

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  • Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]

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Application Notes and Protocols for the Investigation of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Indole Derivative in Oncology

The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] In oncology, indole derivatives have been successfully developed into clinically approved drugs, such as sunitinib, which targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.[1] The diverse mechanisms of action of indole-based compounds include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, making them a fertile ground for the discovery of new anticancer agents.[1][3]

This document provides a comprehensive guide for the preclinical evaluation of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole , a novel synthetic compound featuring an indole core linked to a methyl-piperidine moiety. While the specific biological activities of this compound are yet to be fully elucidated, its structural similarity to other biologically active indole and piperidine-containing molecules suggests a potential for anticancer activity.[4] These application notes are designed for researchers, scientists, and drug development professionals, offering a structured approach to systematically investigate the compound's efficacy and mechanism of action in cancer cell lines.

The protocols herein are presented as a self-validating framework, emphasizing the causality behind experimental choices to ensure robust and reproducible data. By following this guide, researchers can generate a foundational dataset to support further development of this compound as a potential therapeutic candidate.

Compound Profile: this compound

Property Value Source
IUPAC Name 1-[(1-methylpiperidin-2-yl)methyl]indolePubChem[5]
Molecular Formula C15H20N2PubChem[5]
Molecular Weight 228.33 g/mol PubChem[5]
CAS Number 137641-68-0PubChem[5]

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial to define the anticancer profile of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Migration & Invasion Assays cluster_3 Phase 4: Mechanistic Studies A Compound Preparation & QC B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B C MTT/MTS Cytotoxicity Assay B->C D Determine IC50 Values C->D E Annexin V/PI Staining for Apoptosis D->E If IC50 is potent G Cell Cycle Analysis (Propidium Iodide) D->G If IC50 is potent H Wound Healing (Scratch) Assay D->H If IC50 is potent F Caspase-3/7 Activity Assay E->F J Western Blot for Signaling Proteins (e.g., Akt, ERK, p53) F->J G->J I Transwell Migration/Invasion Assay H->I I->J K Hypothesize Mechanism of Action J->K

Caption: A phased experimental workflow for evaluating a novel anticancer compound.

Phase 1: Determining Cytotoxicity

The initial step is to assess the compound's ability to inhibit cancer cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Protocol 1: MTT Cell Proliferation and Viability Assay

This protocol is adapted from standard methodologies provided by ATCC and Abcam.[7]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound, dissolved in DMSO to a stock concentration of 10 mM

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.[7] Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis in software like GraphPad Prism.

Phase 2: Investigating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorophore like FITC.[8][9] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[11]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[12] Caspase-3 and -7 are effector caspases that cleave a number of cellular proteins.[12] This assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7, releasing a luminescent or colorimetric signal.[13][14]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated and control cells in a 96-well plate

  • Luminometer or spectrophotometer

Procedure:

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate on a shaker for 30 seconds and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Compare the luminescence signal of treated cells to that of the vehicle control. A significant increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.

Protocol 4: Cell Cycle Analysis

Principle: Indole derivatives can induce cell cycle arrest at various phases (G0/G1, S, or G2/M).[1] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[15]

Materials:

  • Treated and control cells

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.[15] Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[15] The RNase A is crucial to prevent the staining of double-stranded RNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

G cluster_0 Hypothetical Signaling Pathway Compound This compound RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition? PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax Inhibits

Caption: A hypothetical signaling pathway potentially targeted by the indole compound.

Phase 3: Assessing Effects on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.

Protocol 5: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration in two dimensions.[16] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[16][17]

Materials:

  • Cells cultured to confluence in a 6- or 12-well plate

  • A sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create Wound: Once cells are confluent, create a scratch in the monolayer with a pipette tip.[18]

  • Wash and Treat: Gently wash with PBS to remove detached cells.[18] Add fresh medium containing a sub-lethal concentration of the compound (e.g., IC50/4) to prevent confounding effects from cytotoxicity.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.[18]

  • Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure.

Protocol 6: Transwell Migration and Invasion Assay

Principle: This assay, also known as a Boyden chamber assay, assesses the migratory and invasive potential of cells through a porous membrane.[19][20] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) which cells must degrade to migrate through.[19]

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Preparation: Rehydrate Transwell inserts. For invasion assays, coat the top of the membrane with a thin layer of Matrigel.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 18-24 hours.

  • Staining and Counting: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.[21]

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. Based on the data generated, a hypothesis regarding the compound's mechanism of action can be formulated. For instance, if the compound induces G2/M arrest and apoptosis, further studies could investigate its effect on tubulin polymerization. If it inhibits the PI3K/Akt pathway, western blotting for key phosphorylated proteins would be a logical next step. Positive and compelling results from these cell-based assays would warrant further investigation, including in vivo studies in animal models, to fully assess the therapeutic potential of this novel indole derivative.

References

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  • Jayakumari, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

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  • Pagniez-Mamcarz, H., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules. [Link]

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  • Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. [Link]

  • Rashid, H. ur., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Kamal, A., et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Kunnath, M., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions. [Link]

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  • ResearchGate. Chemical structures of some indole derivatives showing anticancer activity. [Link]

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Application Note: Advanced Analytical Strategies for the Quantification of Indole Alkaloids in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Indole alkaloids represent a structurally diverse class of natural products with profound pharmacological significance, including anticancer (vinblastine), antihypertensive (reserpine), and psychoactive (psilocybin) agents. Accurate quantification of these compounds in complex biological matrices such as plasma, urine, and tissue is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development. This guide provides an in-depth exploration of the analytical methodologies required for robust and reliable quantification. We will dissect the causality behind experimental choices, from sample preparation to final analysis, and present detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.

The Challenge: Navigating the Complexity of Biological Matrices

The primary obstacle in quantifying indole alkaloids is the inherent complexity of biological samples. These matrices are rich in endogenous components like proteins, lipids, salts, and other metabolites that can interfere with the analysis, leading to ion suppression in mass spectrometry or co-eluting peaks in chromatography. Therefore, the goal of any analytical workflow is twofold:

  • To selectively isolate the target indole alkaloid(s) from the interfering matrix components.

  • To quantify the isolated analyte(s) with high sensitivity, accuracy, and precision.

The choice of methodology depends on the specific alkaloid's physicochemical properties, the required sensitivity, and the available instrumentation.

Critical First Step: Sample Preparation and Extraction

An effective extraction is the cornerstone of a reliable quantitative method. The aim is to achieve a high, reproducible recovery of the analyte while minimizing matrix effects. The basic nature of most alkaloids is a key chemical property exploited during extraction.[1]

Foundational Technique: Liquid-Liquid Extraction (LLE)

LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases. For indole alkaloids, a pH-driven extraction is common:

  • Acidification: The biological sample (e.g., plasma) is first acidified. This protonates the basic nitrogen atom on the alkaloid, forming a salt that is soluble in the aqueous phase.[2] Lipophilic interferences can be washed away with a non-polar organic solvent.

  • Basification: The pH of the aqueous layer is then raised (e.g., to pH 9-10), neutralizing the alkaloid and making it soluble in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Evaporation & Reconstitution: The organic layer containing the analyte is collected, evaporated to dryness, and reconstituted in a solvent compatible with the subsequent chromatographic analysis.

While effective, LLE can be labor-intensive, consume large volumes of organic solvents, and sometimes suffer from emulsion formation.[1]

The Modern Standard: Solid-Phase Extraction (SPE)

SPE offers a more controlled, efficient, and automatable alternative to LLE.[1] It uses a solid sorbent packed into a cartridge to selectively retain the analyte from the liquid sample. For indole alkaloids, reversed-phase (e.g., C18) or ion-exchange cartridges are most common.

The workflow involves a sequence of conditioning, loading, washing, and eluting steps, each critical for success.

G cluster_0 Sample Preparation Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Biological Sample (Plasma, Urine, etc.) LLE_Acid 1. Acidify & Wash (Remove Lipids) Sample->LLE_Acid Path 1 SPE_Cond 1. Condition Cartridge Sample->SPE_Cond Path 2 LLE_Base 2. Basify & Extract (Isolate Alkaloids) LLE_Acid->LLE_Base LLE_Evap 3. Evaporate & Reconstitute LLE_Base->LLE_Evap Final Final Extract for LC-MS Analysis LLE_Evap->Final SPE_Load 2. Load Sample SPE_Cond->SPE_Load SPE_Wash 3. Wash Interferences SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Final

Caption: Comparative workflow for LLE and SPE sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) of Indole Alkaloids from Human Plasma

This protocol is a representative example using a mixed-mode cation exchange SPE cartridge, which leverages both reversed-phase and ion-exchange properties for superior cleanup.

1. Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL).

  • Human Plasma (K2EDTA anticoagulant).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal.

  • Reagents: Formic acid, Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium hydroxide, Deionized water.

2. Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 10 µL of the Internal Standard working solution.

    • Add 200 µL of 4% formic acid in water.

    • Vortex for 30 seconds. This step precipitates proteins and ensures the alkaloids are protonated (cationic).

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Causality: This activates the C18 functional groups and removes any preservatives.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned cartridge.

    • Allow the sample to pass through slowly (e.g., 1 mL/min). Causality: The protonated alkaloids will bind to the negatively charged sulfonic acid groups of the sorbent, while the C18 chains will retain other hydrophobic components.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water. Causality: Removes hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol. Causality: Removes lipids and other hydrophobic, non-basic interferences retained on the C18 chains.

  • Elution:

    • Elute the target alkaloids by passing 1 mL of 5% ammonium hydroxide in methanol. Causality: The ammonia neutralizes the alkaloids, breaking their ionic bond with the sorbent and allowing the methanol to elute them.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, and transfer to an autosampler vial for analysis.

Core Analytical Methodologies

Several techniques can quantify indole alkaloids, but they differ significantly in sensitivity, selectivity, and cost.[3][4]

Technique Principle Advantages Disadvantages Best For
HPLC-UV/DAD Separation by chromatography, detection by UV absorbance.Robust, cost-effective, widely available.Lower sensitivity, prone to interference from co-eluting compounds.[5]High-concentration samples, initial screening, quality control of raw materials.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.[6]Gold standard; exceptional sensitivity and selectivity.[7]Higher cost, complex instrumentation, susceptible to matrix effects.Low-concentration bioanalysis (pharmacokinetics, toxicology), metabolite identification.
GC-MS Separation of volatile compounds, detection by mass.[8][9]Excellent for volatile or semi-volatile alkaloids.[4]Requires derivatization for most non-volatile indole alkaloids to increase volatility.[10]Analysis of specific volatile alkaloids or when derivatization is straightforward.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[11][12]High separation efficiency, very small sample volume required.[13]Lower concentration sensitivity than LC-MS, can have reproducibility challenges.Analysis of charged alkaloids in limited sample volumes.[14][15]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalysis, LC-MS/MS is the definitive technique due to its ability to selectively detect and quantify analytes at very low concentrations (pg/mL) even in a complex matrix.[7][16] The process involves chromatographic separation followed by ionization of the analyte and detection using two mass analyzers in series (tandem MS).

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler 1. Sample Injection Column 2. Chromatographic Separation Autosampler->Column Mobile Phase IonSource 3. Ionization (e.g., ESI) Column->IonSource Eluent Q1 4. Q1: Precursor Ion Selection IonSource->Q1 Q2 5. q2: Collision Cell (Fragmentation) Q1->Q2 Q3 6. Q3: Product Ion Selection Q2->Q3 Detector 7. Detection Q3->Detector Data Data Acquisition & Processing Detector->Data Signal

Caption: Sequential workflow of an LC-MS/MS system for quantification.

Protocol 2: LC-MS/MS Quantification of an Indole Alkaloid

This protocol assumes the sample has been prepared according to Protocol 1.

1. Instrumentation & Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Heated Electrospray Ionization (HESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

2. LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp from 5% to 95% B

    • 3.0 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 5% B

    • 3.6 - 5.0 min: Equilibrate at 5% B

    • Rationale: A gradient is used to effectively separate the analyte from early-eluting polar interferences and later-eluting non-polar interferences.

3. MS/MS Parameters:

  • Ionization Mode: Positive Ion Electrospray (HESI+). Rationale: The basic nitrogen in indole alkaloids is readily protonated.

  • Scan Type: Selected Reaction Monitoring (SRM). Rationale: SRM provides maximum sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Sheath Gas: 40 Arb

    • Aux Gas: 10 Arb

    • Capillary Temperature: 320°C

  • SRM Transitions: (These must be optimized for each specific alkaloid)

    • Analyte: e.g., Precursor m/z 355.2 -> Product m/z 144.1 (Collision Energy 25 eV)

    • Internal Standard: e.g., Precursor m/z 359.2 -> Product m/z 148.1 (Collision Energy 25 eV)

    • Rationale: The precursor ion is the protonated molecule [M+H]+. It is fragmented in the collision cell, and a stable, specific product ion is monitored.

4. Data Analysis:

  • Quantification is performed by integrating the peak area of the analyte's SRM transition and dividing it by the peak area of the internal standard's SRM transition.

  • A calibration curve is constructed by plotting this peak area ratio against the known concentrations of prepared standards. The concentration of unknown samples is then interpolated from this curve.

Ensuring Data Integrity: Method Validation

A quantitative method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[17] Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20]

Example Method Validation Summary (LC-MS/MS)

The following table shows typical acceptance criteria and results for a validated bioanalytical method.

Parameter Acceptance Criteria Hypothetical Result
Linearity Range 1 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.990.998
Accuracy (at LLOQ, L, M, H QC) Within ±20% for LLOQ, ±15% for others-2.5% to 5.8% Bias
Precision (at LLOQ, L, M, H QC) ≤ 20% CV for LLOQ, ≤ 15% CV for others3.1% to 8.9% CV
Lower Limit of Quantification (LLOQ) Defined by lowest standard meeting Acc/Prec criteria1 ng/mL
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.2% CV
Recovery Consistent and precise85.4% (CV 6.5%)

Conclusion

The successful quantification of indole alkaloids in biological samples is a multi-step process that demands careful optimization of both sample preparation and instrumental analysis. While various techniques exist, the combination of Solid-Phase Extraction for sample cleanup and LC-MS/MS for analysis provides the sensitivity, selectivity, and robustness required for demanding applications in pharmaceutical research and development. Adherence to rigorous validation principles, as outlined by ICH guidelines, is essential to ensure that the data generated is reliable and can confidently support critical decisions in drug discovery and clinical evaluation.

References

  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]

  • MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. [Link]

  • National Center for Biotechnology Information (PMC). (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. [Link]

  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. [Link]

  • ResearchGate. (2016). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

  • Semantic Scholar. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

  • Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. [Link]

  • National Center for Biotechnology Information (PMC). (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. [Link]

  • ResearchGate. (2020). One-Step Isolation of Monoterpene Indole Alkaloids from Psychotria leiocarpa Leaves and Their Antiviral Activity on Dengue Virus Type-2. [Link]

  • Scholarly Publications Leiden University. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. [Link]

  • National Center for Biotechnology Information (PMC). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. (n.d.). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. [Link]

  • MDPI. (n.d.). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. [Link]

  • ResearchGate. (n.d.). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. [Link]

  • National Center for Biotechnology Information (PMC). (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Universidade Federal de Minas Gerais (UFMG). (2023). Capillary electrophoresis in phytochemical analysis. [Link]

  • PubMed. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • ResearchGate. (n.d.). Identification of alkaloids by LC-MS/MS. [Link]

  • ResearchGate. (n.d.). Analysis of Alkaloids in Single Plant Cells by Capillary Electrophoresis. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ScienceDirect. (n.d.). Extraction and isolation of indole alkaloids from Tabernaemontana catharinensis A.DC: Technical and economical analysis. [Link]

  • Semantic Scholar. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

  • MDPI. (n.d.). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. [Link]

  • PubMed. (n.d.). Analysis of alkaloids in single plant cells by capillary electrophoresis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to undertake this synthesis. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of this reaction, enabling you to troubleshoot effectively and optimize for higher yields.

The synthesis of N-alkylated indoles is a cornerstone of medicinal chemistry, yet it is often plagued by challenges in regioselectivity and yield.[1][2] The inherent nucleophilicity of the C3 position of the indole ring presents a competing reaction pathway to the desired N-alkylation.[3] This guide will address the common pitfalls in the synthesis of this compound and provide logical, field-tested solutions.

Core Synthesis Overview: An SN2 Approach

The most direct and widely adopted method for the N-alkylation of indole is a two-step, one-pot process involving the deprotonation of indole with a strong base, followed by a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide.[3] In the case of our target molecule, this involves the reaction of the indolide anion with 2-(chloromethyl)-1-methylpiperidine.

Troubleshooting Guide: From Low Yield to No Reaction

This section is structured to address specific problems you may encounter during the synthesis. Each problem is followed by a diagnostic workflow and potential solutions.

Problem 1: Low to No Product Formation

The complete absence or trace amounts of the desired product is a common issue that can often be traced back to the initial deprotonation step or the quality of the electrophile.

Q: I've set up my reaction, but upon workup and analysis (TLC, LC-MS), I only see my starting indole. What could be the issue?

A: This is a classic symptom of either incomplete deprotonation of the indole or a degraded/unreactive alkylating agent. Let's diagnose this systematically.

Diagnostic Workflow:

G cluster_deprotonation Deprotonation Troubleshooting cluster_electrophile Electrophile Troubleshooting start Low/No Product, High Starting Material deprotonation Issue with Indole Deprotonation? start->deprotonation electrophile Issue with Alkylating Agent? start->electrophile base_quality Is the NaH active? deprotonation->base_quality Check Base solvent_anhydrous Is the solvent truly anhydrous? deprotonation->solvent_anhydrous Check Solvent temp_deprotonation Was deprotonation temperature correct? deprotonation->temp_deprotonation Check Temp reagent_quality Is the 2-(chloromethyl)-1- methylpiperidine HCl fresh/pure? electrophile->reagent_quality Check Quality reagent_form Was the free base of the alkylating agent generated effectively? electrophile->reagent_form Check Form

Caption: Diagnostic workflow for low to no product formation.

Causality and Solutions:

  • Inactive Base: Sodium hydride (NaH) is highly reactive with moisture and can become passivated with a layer of sodium hydroxide. Use freshly opened NaH or wash the NaH with dry hexanes prior to use to remove the mineral oil and any surface oxidation.

  • Inadequate Solvent Anhydrousness: The indolide anion is a strong base and will be quenched by trace amounts of water in your solvent (e.g., DMF, THF). Use freshly distilled solvents or solvents from a solvent purification system.

  • Ineffective Deprotonation Temperature: While the deprotonation of indole with NaH in DMF is typically rapid at room temperature, ensure sufficient time is allowed for the evolution of hydrogen gas to cease completely before adding the electrophile.

  • Quality of the Alkylating Agent: 2-(Chloromethyl)-1-methylpiperidine is often supplied as a hydrochloride salt to improve its stability.[4] This salt is not reactive. The free base must be generated in situ or beforehand. If you are using the hydrochloride salt directly, you will need to add at least two equivalents of base – one to deprotonate the indole and one to neutralize the HCl salt.

  • Degradation of the Alkylating Agent: The free base of 2-(chloromethyl)-1-methylpiperidine can be unstable over long-term storage. If you have prepared the free base and stored it, consider preparing it fresh or using the more stable hydrochloride salt.

Problem 2: Presence of a Major Byproduct with the Same Mass

Q: My LC-MS analysis shows a significant peak with the same mass as my desired product, but with a different retention time. What is this byproduct?

A: The most likely culprit is the C3-alkylated isomer, 3-[(1-methylpiperidin-2-yl)methyl]-1H-indole. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. While N-alkylation is often the thermodynamically favored product, C3-alkylation can be a kinetically favored and significant side reaction.[3]

Controlling N- vs. C-Alkylation:

ParameterTo Favor N-AlkylationTo Favor C-Alkylation (Undesired)Rationale
Base Strong, non-nucleophilic base (e.g., NaH, KHMDS)Weaker base or incomplete deprotonationA strong base fully deprotonates the indole to form the indolide anion, which is a harder nucleophile and favors reaction at the nitrogen. Incomplete deprotonation leaves neutral indole, which reacts at the more nucleophilic C3 position.
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar (e.g., THF)Polar aprotic solvents solvate the cation of the indolide salt, leaving a "naked" and highly reactive anion that readily attacks the electrophile at the N1 position.
Temperature Higher temperatures (e.g., 80-100 °C)Lower temperaturesN-alkylation is generally the thermodynamically more stable product. Higher temperatures can allow for equilibration from the kinetically favored C3-adduct to the N1-product.

Solutions:

  • Ensure Complete Deprotonation: Use a slight excess of a strong base like sodium hydride (1.1-1.2 equivalents) and allow sufficient time for the deprotonation to complete before adding the alkylating agent.

  • Optimize Solvent and Temperature: If C3-alkylation persists, consider switching to a more polar aprotic solvent like DMF or DMSO and increasing the reaction temperature. A higher temperature can provide the energy needed to overcome the activation barrier for the thermodynamically favored N-alkylation.[3]

Problem 3: Difficulty in Product Isolation and Purification

Q: My reaction seems to have worked, but I'm struggling to get a pure product. The crude material is an oil, and column chromatography is giving me broad peaks.

A: The product, this compound, is a basic compound due to the tertiary amine in the piperidine ring. This can cause issues during standard silica gel chromatography.

Purification Strategy:

  • Aqueous Workup: After quenching the reaction, a standard aqueous workup is necessary. Be mindful of the basicity of your product; an acidic wash (e.g., with dilute HCl) will extract your product into the aqueous layer. You can then re-basify the aqueous layer and extract the product back into an organic solvent. This can be an effective preliminary purification step.

  • Column Chromatography:

    • Tailing: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.

    • Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia in your mobile phase (e.g., ethyl acetate/hexanes) will significantly improve the peak shape and separation.

  • Crystallization: If possible, converting the purified oil into a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and further purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for this synthesis?

A1: The following is a robust, generalized protocol based on standard N-alkylation procedures.[3][5]

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Deprotonation: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath. Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

  • Alkylation: Add a solution of 2-(chloromethyl)-1-methylpiperidine hydrochloride (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at room temperature. Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Q2: Can I use a different base, like potassium carbonate?

A2: While stronger bases like NaH are generally preferred to ensure complete deprotonation, weaker inorganic bases like potassium carbonate (K₂CO₃) can be used, often in combination with a phase-transfer catalyst in a suitable solvent system. However, with weaker bases, you may see a higher proportion of C-alkylation or require higher reaction temperatures and longer reaction times.

Q3: My yield is consistently around 40-50%. Is this typical, and how can I improve it?

A3: Yields for N-alkylation of indoles can be variable.[1] A 40-50% yield is a reasonable starting point, but there is room for optimization. To improve the yield:

  • Re-evaluate Stoichiometry: Ensure you are using a slight excess of the base and alkylating agent.

  • Temperature and Reaction Time: Systematically study the effect of temperature. A higher temperature may drive the reaction to completion. Also, monitor the reaction over time to ensure it has reached its endpoint.

  • Purity of Starting Materials: Impurities in either the indole or the alkylating agent can lead to side reactions and lower yields. Ensure the purity of your starting materials by appropriate analytical techniques (NMR, melting point).

References

  • Preparation method of N, N-dimethyl piperidine chloride salt. (2019).
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. [Link]

  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. (n.d.). PMC - NIH. [Link]

  • 2-(Chloromethyl)-1-methylpiperidine | C7H14ClN | CID 123517. (n.d.). PubChem. [Link]

  • WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives. (n.d.).
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). [Link]

  • INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES. (2008).
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (n.d.). ResearchGate. [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry. (2023). ACS Publications. [Link]

  • EP1829872B1 - Processes for production of indole compounds. (n.d.).
  • 1-methylindole. (n.d.). Organic Syntheses Procedure. [Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids. (n.d.). [Link]

  • 20230818 Indole Synthesis SI. (n.d.). [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). [Link]

  • dihydro-1H-indole (AZ-4) Figure 25: 2-methyl-1-[4. (n.d.). [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). PubMed Central. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC - NIH. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

Sources

Technical Support Center: Mannich Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mannich synthesis of indole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful C-C bond-forming reaction to functionalize the indole nucleus. As a cornerstone reaction in the synthesis of key intermediates like Gramine and complex pharmaceutical targets, mastering its nuances is critical.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive field experience. Here, we address the common side reactions and experimental pitfalls that can compromise yield, purity, and reproducibility.

Core Principles: The Indole Mannich Reaction Mechanism

The Mannich reaction is a three-component condensation of a compound with an active acidic proton (the indole), an aldehyde (typically formaldehyde), and a secondary amine (such as dimethylamine).[3][4] The reaction's success hinges on the controlled formation of an electrophilic Eschenmoser salt precursor, the dimethylaminomethyl cation (an iminium ion), which is then attacked by the nucleophilic C3 position of the indole ring.[5][6] While seemingly straightforward, the reactivity of both the indole nucleus and the iminium intermediate opens pathways to several undesired products.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a practical, question-and-answer format to directly address the most common issues encountered during the Mannich synthesis of indoles.

Question 1: My primary side product is a high-molecular-weight species containing two indole moieties. What is it and how can I prevent its formation?

Answer:

  • Problem Identification: You are observing the formation of bis(indolyl)methanes (BIMs) . This is arguably the most common and troublesome side reaction in the Mannich synthesis of indoles.

  • Mechanistic Cause: BIM formation occurs when a second molecule of indole outcompetes the desired intramolecular reaction and attacks the reactive electrophilic intermediate. The overall process involves an initial electrophilic substitution of indole with an aldehyde or ketone, which generates an azafulvenium salt intermediate. This intermediate then reacts with another indole molecule to yield the bis(indolyl)methane. This side reaction is particularly favored under strongly acidic conditions, which promote the elimination of the dimethylamino group from the desired Mannich product (e.g., Gramine), regenerating a highly reactive electrophile that is readily trapped by another nucleophilic indole molecule.

  • Strategic Solutions:

    • Control Stoichiometry: Ensure that the iminium ion is the limiting reagent relative to the indole. A common mistake is to have an excess of indole available to react with the intermediate. Use a slight excess (1.1-1.2 equivalents) of both formaldehyde and the secondary amine.

    • Optimize Acidity: Avoid strong mineral acids. The reaction is autocatalytic to some extent, but glacial acetic acid is often the ideal solvent and catalyst, providing a balance of reactivity without promoting excessive side reactions.[1]

    • Temperature Management: Perform the reaction at a reduced temperature (0-5 °C), especially during the addition of reagents. Exothermic reactions can accelerate the rate of BIM formation.

    • Order of Addition: A robust strategy is to pre-form the iminium salt from the aldehyde and amine at a low temperature before slowly adding the indole substrate. This minimizes the concentration of free indole available for a second attack.

Question 2: The reaction is messy, and I'm getting a low yield of a dark, intractable polymer. What's causing this?

Answer:

  • Problem Identification: You are experiencing polymerization or "tarring."

  • Mechanistic Cause: This issue can stem from multiple sources:

    • Formaldehyde Instability: Formaldehyde, especially in aqueous solutions, can self-polymerize to form paraformaldehyde, or decompose under harsh conditions.

    • Indole Degradation: The indole ring itself is susceptible to degradation and polymerization under strongly acidic conditions and elevated temperatures.

    • Product Instability: The Mannich product itself can be unstable under the reaction conditions and contribute to polymer formation.

  • Strategic Solutions:

    • Reagent Quality: Use a fresh, high-quality source of formaldehyde. Alternatively, using paraformaldehyde and heating gently to depolymerize it in situ can provide more controlled delivery. For highly sensitive substrates, a pre-formed, stable iminium salt is the best choice (see Protocol 2).

    • Strict Temperature Control: Maintain the recommended temperature profile meticulously. Do not allow the reaction to exotherm uncontrollably. An ice bath should be on hand.

    • Milder Conditions: If tarring persists, switch to a less aggressive acid catalyst or consider a buffered system. Diluting the reaction mixture can also sometimes help by reducing intermolecular reactions.

Question 3: My product analysis shows aminomethylation at the wrong position (e.g., N1 or C2) instead of the expected C3.

Answer:

  • Problem Identification: Poor regioselectivity.

  • Mechanistic Cause: While the C3 position of indole is the most kinetically favored site for electrophilic attack, other positions can react under specific conditions.[7]

    • N1-Alkylation: Occurs if the indole N-H is deprotonated. This requires a strong base (e.g., NaH, organolithiums), which is not typically used in a standard Mannich reaction but can be a side reaction if unintended basic conditions arise.

    • C2-Alkylation: While electronically less favorable because it disrupts the aromaticity of the benzene ring, it can occur if the C3 position is blocked or if the substrate has specific electronic properties.[7]

    • Other Ring Positions (C4, C6): Highly activating electron-donating groups (like methoxy) on the benzene portion of the indole can activate other positions. For example, methyl 5,7-dimethoxyindole-2-carboxylate undergoes Mannich reaction at the C4 position.[2]

  • Strategic Solutions:

    • Confirm C3 is Unsubstituted: Ensure the starting indole has a proton at the C3 position.

    • Control pH: Stick to mildly acidic or neutral conditions. Avoid strong bases entirely unless N1-alkylation is the goal.

    • Analyze Substituent Effects: Carefully consider the electronic influence of existing groups on your indole. If you have strong activating groups, you may need to adjust your strategy or accept a mixture of isomers.

Frequently Asked Questions (FAQs)

Q: Can I use a primary amine instead of a secondary amine? A: It is highly discouraged. A primary amine will form a secondary amine Mannich base. This product still possesses an N-H bond and can react a second time with formaldehyde and another indole molecule, leading to complex side products and lower yields of the desired mono-alkylation product.[8] Always use a secondary amine (e.g., dimethylamine, piperidine, morpholine) to yield a stable tertiary amine product.

Q: Is aqueous formaldehyde acceptable? A: Yes, aqueous formaldehyde (37% solution, often stabilized with methanol) is commonly used. However, the water present can sometimes lead to the formation of the 3-hydroxymethylindole byproduct via hydrolysis of the iminium ion. For sensitive or poorly soluble substrates, using paraformaldehyde in a non-aqueous solvent is a better alternative.

Q: My indole is very electron-poor. Why is the reaction so slow? A: The Mannich reaction is an electrophilic aromatic substitution. Electron-withdrawing groups (EWGs) on the indole ring decrease its nucleophilicity, slowing down the rate of attack on the iminium ion. You may need to use more forcing conditions (higher temperature, longer reaction time), but this increases the risk of side reactions. A more effective solution is to use a more reactive aminomethylating agent, such as a pre-formed Eschenmoser's salt.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus the common side reaction pathways.

Mannich_Pathways Indole Indole Mannich_Base Desired Product (Gramine) Indole->Mannich_Base C3 Attack (Desired Pathway) Iminium Iminium Ion (R2N+=CH2) Iminium->Mannich_Base Reagents Formaldehyde + R2NH Reagents->Iminium Pre-formation Azafulvenium Azafulvenium Intermediate Mannich_Base->Azafulvenium - R2NH (Acidic Conditions) BIM Side Product Bis(indolyl)methane Azafulvenium->BIM Undesired Attack Indole2 Second Indole (Excess) Indole2->BIM

Caption: Desired reaction pathway vs. bis(indolyl)methane side reaction.

Troubleshooting_Workflow Start Low Yield / Impure Product Check_BIM Is Bis(indolyl)methane (BIM) observed? Start->Check_BIM Check_Polymer Is product a black tar? Check_BIM->Check_Polymer  No Sol_BIM Control Stoichiometry Lower Temperature Check Acidity Check_BIM->Sol_BIM  Yes Check_Regio Is it the wrong isomer? Check_Polymer->Check_Regio  No Sol_Polymer Check Reagent Quality Strict Temp Control Use Milder Acid Check_Polymer->Sol_Polymer  Yes Sol_Regio Check Substituent Effects Control pH (Mild Acid) Ensure C3 is free Check_Regio->Sol_Regio  Yes Sol_Other Consult Advanced Protocols Check_Regio->Sol_Other  No

Caption: A decision-tree workflow for troubleshooting Mannich reactions.

Preventative Protocols & Advanced Solutions

Protocol 1: Optimized Synthesis of Gramine (Minimizing BIMs)

This protocol emphasizes temperature control and order of addition to suppress the formation of bis(indolyl)methane.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, combine a 40% aqueous solution of dimethylamine (1.2 eq) and glacial acetic acid (5 volumes).

  • Iminium Formation: Cool the solution to 0-5 °C using an ice-salt bath.

  • Aldehyde Addition: Add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C to allow for the formation of the iminium salt.

  • Indole Addition: Dissolve indole (1.0 eq) in a minimum amount of acetic acid. Add this solution dropwise to the cold reaction mixture over 30-45 minutes.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture over crushed ice and basify to pH 9-10 with cold 2M NaOH. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize from acetone or ethanol if necessary.

Protocol 2: Mannich Reaction with Eschenmoser's Salt (For Sensitive Substrates)

Dimethylaminomethyl iodide (Eschenmoser's salt) is a stable, crystalline iminium salt that provides a highly reactive source of the electrophile under mild, neutral conditions, avoiding the issues of free formaldehyde and strong acids.[9][10]

  • Inert Atmosphere: To a flask under a nitrogen atmosphere, add the indole substrate (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Add Eschenmoser's salt (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Troubleshooting Summary Table
Observed Problem Probable Cause(s) Recommended Solutions
Bis(indolyl)methane (BIM) Formation Excess indole; High acidity; High temperatureUse slight excess of amine/aldehyde; Use acetic acid; Run at 0-5°C; Slow indole addition.
Polymerization / Tarring Poor reagent quality; Uncontrolled exotherm; Harsh acidUse fresh reagents; Maintain strict temperature control; Use milder acid catalyst.
Incorrect Regioselectivity (N1, C2) Unintended basic conditions; Blocked C3 position; Strong activating groupsMaintain mild acidic pH; Confirm C3-H is present; Analyze substrate electronics.
Low Reactivity Electron-withdrawing groups on indoleIncrease temperature cautiously; Use a pre-formed iminium salt like Eschenmoser's salt.

References

  • ChemTube3D. Indole - Mannich Reaction And Substitution By Elimination. Available from: [Link]

  • ResearchGate. Synthesis of New Mannich Bases from Indole Derivatives. Available from: [Link]

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Baghdad Science Journal. Synthesis of New Mannich Bases from Indole Derivatives. Available from: [Link]

  • Lecture Notes.Synthesis and Chemistry of Indole.
  • Chemistry Steps. The Mannich Reaction. Available from: [Link]

  • HETEROCYCLES. MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Available from: [Link]

  • YouTube. Mannich Reaction. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • MDPI. Recent Developments of Gramine: Chemistry and Biological Activity. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Bis(indolyl)methanes Catalyzed by Triethylborane. Available from: [Link]

  • ARKIVOC. Mannich reactions of activated 4,6-dimethoxyindoles. Available from: [Link]

  • NIH National Library of Medicine. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Available from: [Link]

  • ResearchGate. Reaction of indolizines 1 a and 1 b with the Eschenmoser's salt (2).... Available from: [Link]

  • Wikipedia. Gramine. Available from: [Link]

  • ResearchGate. Synthesis of 4-Indolylquinoline Bis-Heterocycles from the Reactions of Enone-Tethered Imines with Indoles: Michael/Mannich/Aromatization Sequence. Available from: [Link]

  • Longdom Publishing. An Efficient Method for the Synthesis of Bis(indolyl)methane Cata. Available from: [Link]

  • PubMed. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Available from: [Link]

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Technical Support Center: Purification of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of this valuable indole derivative. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance final product purity.

Introduction to the Purification Challenges

This compound is a bicyclic aromatic compound containing a basic tertiary amine within the piperidine ring. Its synthesis, typically achieved via the N-alkylation of indole with a reactive derivative of 1-methyl-2-(hydroxymethyl)piperidine (e.g., 2-(chloromethyl)-1-methylpiperidine), presents several purification hurdles. The primary challenges stem from the inherent reactivity of the indole nucleus and the physicochemical properties of the target molecule.

Key purification challenges include:

  • Isomeric Impurities: The indole nitrogen (N1) and the C3 position are both nucleophilic. Alkylation can occur at the C3 position, leading to the formation of the structural isomer 3-[(1-methylpiperidin-2-yl)methyl]-1H-indole, which can be difficult to separate from the desired N1-alkylated product.

  • Unreacted Starting Materials: Incomplete reactions can leave residual indole, which needs to be removed.

  • Byproducts from Reagent Synthesis: The synthesis of the alkylating agent, such as 2-(chloromethyl)-1-methylpiperidine, can introduce its own set of impurities that may carry through to the final product.

  • Handling Basic Compounds: The basic nature of the piperidine nitrogen can lead to tailing and poor separation on standard silica gel chromatography.

This guide will provide systematic approaches to diagnose and resolve these common issues.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems observed during the purification of this compound.

Problem 1: My TLC plate shows multiple spots, and I'm not sure which one is my product.

Answer:

Identifying your product on a Thin Layer Chromatography (TLC) plate is the first crucial step. Here’s a systematic approach:

  • Spot Co-spotting References: Run a TLC with three lanes:

    • Lane 1: A sample of your starting material (1H-indole).

    • Lane 2 (Co-spot): A mixture of your crude reaction mixture and the 1H-indole starting material.

    • Lane 3: Your crude reaction mixture.

  • Analyze the Rf Values:

    • 1H-indole is a relatively polar molecule due to the N-H bond and will have a moderate Rf value.

    • The desired N-alkylated product, this compound, is generally less polar than indole and will have a higher Rf value.

    • The C3-alkylated isomer is also expected to have a similar or slightly different Rf to the N1-isomer, often appearing as a close or overlapping spot.

    • Highly polar impurities will remain near the baseline.

  • Visualization Techniques:

    • UV Light (254 nm): The indole ring is UV active, so your product and indole-containing impurities will be visible under a UV lamp.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The indole ring is susceptible to oxidation and will appear as a yellow/brown spot. This can help visualize spots that are not strongly UV active.

A logical workflow for TLC analysis is presented below:

TLC_Workflow start Prepare TLC Plate spotting Spot Lanes: 1. Indole (SM) 2. Co-spot 3. Crude Product start->spotting develop Develop Plate in Appropriate Solvent spotting->develop visualize Visualize: 1. UV (254 nm) 2. Stain (KMnO4) develop->visualize analyze Analyze Rf Values visualize->analyze identify_sm Identify Unreacted Indole Spot analyze->identify_sm Compare Lane 1 & 2 identify_prod Identify Product Spot (Higher Rf than Indole) analyze->identify_prod Main new spot identify_impurity Note Other Spots (Isomers, Baseline) analyze->identify_impurity Isomer_Separation start Impurity with Similar Rf Detected chrom_opt Optimize Column Chromatography start->chrom_opt shallow_grad Use Shallow Gradient chrom_opt->shallow_grad change_solvent Try Different Solvent System (e.g., DCM/MeOH) chrom_opt->change_solvent check_purity Purity Acceptable? shallow_grad->check_purity change_solvent->check_purity recryst Recrystallization / Salt Formation check_purity->recryst No final_purity Analyze Final Purity check_purity->final_purity Yes recryst_solid Recrystallize from Ethanol or EtOAc/Hexanes recryst->recryst_solid salt_form Form Salt (e.g., HCl) and Fractionally Crystallize recryst->salt_form recryst_solid->final_purity salt_form->final_purity

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, troubleshoot common experimental hurdles, and provide answers to frequently asked questions. Our goal is to empower you with the knowledge to achieve high-yielding, selective, and reproducible N-alkylation of your indole substrates.

Section 1: Foundational Principles of Indole N-Alkylation

The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry and natural product synthesis. However, its success is often hampered by challenges related to the inherent reactivity of the indole nucleus. The primary competition in indole alkylation arises from the nucleophilicity of the C3 position, which is approximately 1013 times more reactive than benzene.[1] This often leads to a mixture of N- and C3-alkylated products, complicating purification and reducing the yield of the desired N-alkylated product.

The regioselectivity of indole alkylation is a delicate balance of several factors, including the pKa of the indole N-H, the nature of the base and solvent, the reactivity of the alkylating agent, and the steric and electronic properties of the indole substrate itself.

The Competing Pathways: N-Alkylation vs. C3-Alkylation

Understanding the factors that favor N-alkylation over C3-alkylation is critical for reaction optimization. The following diagram illustrates the two competing reaction pathways.

G cluster_0 Reaction Initiation cluster_1 Alkylation Pathways Indole Indole Base Base Indole->Base Deprotonation Indole_Anion Indole Anion Base->Indole_Anion N_Alkylated N-Alkylated Indole Indole_Anion->N_Alkylated N-attack (SN2) C3_Alkylated C3-Alkylated Indole Indole_Anion->C3_Alkylated C3-attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated Alkyl_Halide->C3_Alkylated

Caption: Competing N- vs. C3-alkylation pathways of the indole anion.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of indoles in a question-and-answer format, providing actionable solutions based on established chemical principles.

Q1: My reaction is giving a low yield of the N-alkylated product and a significant amount of C3-alkylation. How can I improve the N-selectivity?

A1: This is the most frequent challenge in indole alkylation. The key is to favor the kinetic N-deprotonation and subsequent N-alkylation over the thermodynamically favored C3-alkylation. Here are several strategies to enhance N-selectivity:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is often crucial. Strong bases like sodium hydride (NaH) effectively deprotonate the indole N-H, forming the indole anion.[2] Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) solvate the cation of the base, leaving a "naked" and highly reactive indole anion that favors N-alkylation. In contrast, protic solvents can lead to a higher degree of C3-alkylation. Aprotic solvents with higher dielectric constants have been shown to afford better yields and enantioselectivity in some cases.[1]

  • Counter-ion Effect: The nature of the counter-ion from the base can influence regioselectivity. For instance, using potassium bases (e.g., KH, KHMDS) can sometimes favor N-alkylation more than their sodium or lithium counterparts due to the larger, "softer" potassium cation associating less tightly with the indole nitrogen.

  • Temperature Control: Running the deprotonation step at a low temperature (e.g., 0 °C or -78 °C) before adding the alkylating agent can favor the kinetically controlled N-alkylation.

  • Phase-Transfer Catalysis (PTC): For certain substrates, PTC can be an effective method to achieve N-alkylation. This technique generates the indolate anion at the interface of an organic and aqueous layer, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) shuttles it into the organic phase to react with the alkylating agent. This can often suppress C3-alkylation.[1]

Q2: My reaction is sluggish or not proceeding to completion. What factors could be responsible?

A2: A stalled or slow reaction can be attributed to several factors, ranging from reactant stability to suboptimal reaction conditions.

  • Insufficiently Strong Base: The pKa of the indole N-H is typically around 17. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. If you are using a weaker base like a carbonate or a tertiary amine, it may not be strong enough to generate a sufficient concentration of the reactive indole anion. Consider switching to a stronger base like NaH, KH, or an organolithium reagent.

  • Steric Hindrance: Sterically demanding alkylating agents or bulky substituents on the indole ring, particularly at the C2 or C7 positions, can significantly slow down the reaction rate.[1] In such cases, increasing the reaction temperature or using a less sterically hindered alkylating agent, if possible, may be necessary. Microwave irradiation can also be employed to enhance reaction rates, with temperatures ranging from 120°C to 300°C.[3]

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. Poor solubility can lead to heterogeneous reaction mixtures and slow reaction rates. If solubility is an issue, consider switching to a different solvent system. For example, DMF and N-methylpyrrolidinone (NMP) are excellent solvents for a wide range of organic compounds.[3]

  • Inactivated Alkylating Agent: Alkylating agents, especially alkyl halides, can degrade over time. Ensure you are using a fresh or properly stored reagent.

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?

A3: Besides C3-alkylation, other side reactions can occur, leading to a complex reaction mixture.

  • Dialkylation: If a strong base and an excess of a reactive alkylating agent are used, dialkylation at both N1 and C3 can occur. To avoid this, use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.

  • Elimination Reactions: With secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (SN2), especially with sterically hindered substrates or at higher temperatures. Using a less hindered primary alkyl halide is preferable.[2]

  • Reaction with Solvent: Some reactive intermediates can react with the solvent. For instance, in some palladium-catalyzed reactions, side reactions between indole and benzoquinone (used as an oxidant) have been observed.[4] Careful selection of reaction components is crucial.

  • Degradation of Starting Material or Product: Indoles can be sensitive to strongly acidic or basic conditions and high temperatures. Monitor the reaction progress by TLC or LC-MS to ensure the stability of your compounds under the reaction conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for N-alkylation of indoles?

A1: Sodium hydride (NaH) is a widely used and effective base for the N-alkylation of a broad range of indoles. It is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. It is typically used as a 60% dispersion in mineral oil, which should be washed with a hydrocarbon solvent like hexane before use to remove the oil.

Q2: Which solvent should I choose for my N-alkylation reaction?

A2: The choice of solvent is critical and depends on the specific reaction conditions. A general guide is provided in the table below:

Solvent ClassExamplesCharacteristicsBest For
Polar Aprotic DMF, DMSO, THF, AcetonitrileHigh dielectric constant, solvates cations well.General purpose, promotes SN2 reactions.[3]
Aprotic Nonpolar Toluene, DioxaneLow dielectric constant.Reactions where polar solvents may interfere.
Fluorinated Alcohols 2,2,2-Trifluoroethanol (TFE)Low nucleophilicity, strong hydrogen bond donor.Iron-catalyzed borrowing hydrogen reactions.[5]

Q3: How does the electronic nature of substituents on the indole ring affect N-alkylation?

A3: The electronic properties of substituents have a significant impact:

  • Electron-withdrawing groups (EWGs) at the C2 or C3 positions increase the acidity of the N-H proton, making deprotonation easier.[1] However, they also decrease the nucleophilicity of the resulting indole anion. Weak electron-withdrawing groups like halogens can negatively affect reaction yield and enantioselectivity in some catalytic systems.[1]

  • Electron-donating groups (EDGs) at the C3 position increase the nucleophilicity of the indole nitrogen, which can enhance the rate of N-alkylation.[1]

Q4: Are there alternative methods to the traditional base-mediated N-alkylation?

A4: Yes, several alternative methods have been developed to overcome the limitations of the classical approach:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with primary and secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like DEAD or DIAD. It is particularly useful for sensitive substrates.

  • Transition Metal Catalysis: Palladium, copper, and iron catalysts have been successfully employed for the N-alkylation of indoles. These methods often offer high selectivity and can tolerate a wider range of functional groups. For example, Pd-catalyzed aza-Wacker-type reactions have been developed for the enantioselective N-alkylation of indoles with alkenols.[4]

  • "Borrowing Hydrogen" Methodology: This atom-economical approach utilizes alcohols as alkylating agents. A metal catalyst (e.g., iron-based) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a condensation reaction with the indole followed by reduction.[5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol provides a general guideline for the N-alkylation of an indole with an alkyl halide using sodium hydride as the base.

  • To a stirred suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil, washed with hexane) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add the alkylating agent (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol is a general procedure for the N-alkylation of an indole with an alcohol under Mitsunobu conditions.

  • Dissolve the indole (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the N-alkylated indole from triphenylphosphine oxide and the hydrazine byproduct.

Section 5: Visualizing Reaction Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing an indole N-alkylation reaction.

G cluster_selectivity Improving N-Selectivity cluster_conversion Improving Conversion Start Start: Low Yield or Poor Selectivity Check_Regioselectivity Problem: Poor N/C3 Selectivity? Start->Check_Regioselectivity Check_Conversion Problem: Low Conversion? Start->Check_Conversion Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Check_Regioselectivity->Change_Solvent Yes Stronger_Base Increase Base Strength (e.g., NaH, BuLi) Check_Conversion->Stronger_Base Yes Change_Base Use Stronger, Non-nucleophilic Base (NaH, KH) Change_Solvent->Change_Base Lower_Temp Lower Reaction Temperature Change_Base->Lower_Temp PTC Consider Phase-Transfer Catalysis Lower_Temp->PTC Success Successful N-Alkylation PTC->Success Increase_Temp Increase Temperature / Use Microwave Stronger_Base->Increase_Temp Check_Reagents Verify Reagent Quality (esp. Alkylating Agent) Increase_Temp->Check_Reagents Alternative_Method Consider Alternative Methods (Mitsunobu, Catalysis) Check_Reagents->Alternative_Method Alternative_Method->Success

Caption: A workflow for troubleshooting common issues in indole N-alkylation.

References

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 795-826. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Enantioselective N-alkylation of indoles via an intermolecular aza-Wacker-type reaction. Journal of the American Chemical Society, 134(36), 14755-14758. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products containing the indole nucleus. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Li, F., & Ma, D. (2014). Iron-catalyzed N-alkylation of indolines and indoles. Angewandte Chemie International Edition, 53(42), 11356-11359. [Link]

  • Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. [Link]

  • Shiri, M. (2012). Indoles in medicinal chemistry. European Journal of Medicinal Chemistry, 54, 1-24. [Link]

Sources

Improving the stability of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that ensuring the stability of your compounds in solution is critical for generating reliable and reproducible experimental data. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole.

Understanding the Instability of this compound

The chemical structure of this compound combines two key moieties, each with its own stability considerations:

  • The Indole Ring: This bicyclic aromatic system is electron-rich, making it susceptible to oxidation.[1][2] Degradation often occurs through hydroxylation at the 2- and 3-positions, potentially leading to the formation of oxindole and isatin-like structures.[1][3][4][5] The indole ring is also a known chromophore that can absorb UV light, making it prone to photodegradation.[6][7]

  • The N-Methylpiperidine Moiety: This saturated heterocycle contains a tertiary amine. The nitrogen's lone pair of electrons makes it basic and susceptible to protonation depending on the solution's pH.[8] While the piperidine ring itself is generally stable, its basicity can influence the compound's overall solubility and interactions in solution.[9][10] Discoloration of piperidine-containing solutions upon storage, often turning yellow or brown, is typically a sign of oxidation.[10]

This guide will help you navigate these challenges to ensure the integrity of your compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is turning a pale yellow/brown color over time. What is happening and how can I prevent it?

Answer: This discoloration is a classic indicator of oxidative degradation, likely occurring at the indole ring.[10] The electron-rich indole nucleus is readily oxidized, especially when exposed to atmospheric oxygen. This process can be accelerated by light and the presence of trace metal ions.

Causality: Oxygen acts as a diradical, readily reacting with the high electron density of the indole's pyrrole ring. This can lead to a cascade of reactions forming colored byproducts like oxindoles.[1][2]

Prevention Strategies:

  • Use High-Purity Solvents: Purge solvents like DMSO, DMF, or acetonitrile with an inert gas (e.g., argon or nitrogen) before preparing your stock solution to remove dissolved oxygen.

  • Inert Atmosphere Storage: Store the stock solution vial under an inert atmosphere. After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing.

  • Add Antioxidants: For aqueous buffers, consider adding low concentrations (0.01-0.1%) of antioxidants like L-ascorbic acid or sodium metabisulfite. Note that you must validate that the antioxidant does not interfere with your specific assay.

  • Refrigerate or Freeze: Store stock solutions at -20°C or -80°C to slow the rate of chemical degradation. However, always ensure the compound remains in solution upon thawing; if not, prepare fresh solutions.[11]

Q2: I'm observing a significant decrease in the parent compound's peak area in my HPLC analysis of aqueous working solutions. What are the primary factors to investigate?

Answer: A loss of the parent compound in aqueous solution points to degradation, which for this molecule is most likely driven by pH, light, and/or oxidation. A systematic investigation using a forced degradation study is the most effective way to identify the cause.[12][13][14]

Primary Factors & Investigation Plan:

  • pH-Related Degradation: The stability of both indole and piperidine moieties can be pH-dependent.[15][16] Extreme pH values can catalyze hydrolysis or other degradation reactions.

    • Action: Perform a pH stability study. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor its concentration over time. Phenolic compounds, for example, are often most stable between pH 4-7.[17]

  • Photodegradation: Indole rings are known to be photosensitive.[6] Exposure to ambient laboratory light, especially UV, can provide the energy needed to initiate degradation reactions.

    • Action: Prepare two aliquots of your solution. Wrap one in aluminum foil to protect it from light and expose the other to your typical laboratory lighting conditions. Compare the stability of the two samples over time.

  • Oxidative Degradation: As mentioned in Q1, oxidation is a major pathway. This can be more pronounced in aqueous buffers which have higher dissolved oxygen content than many organic solvents.

    • Action: Prepare solutions in buffers that have been de-gassed by sparging with nitrogen or argon. Compare the stability against a solution prepared in a non-degassed buffer.

Visual Guide 1: Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

Parent This compound (Parent Compound) Oxidation Oxidative Stress (O2, Peroxides) Parent->Oxidation Light Photolytic Stress (UV/Visible Light) Parent->Light pH_Stress pH Stress (Acidic or Basic Conditions) Parent->pH_Stress Oxidized_Products Oxidized Products (e.g., Oxindole Derivatives) Oxidation->Oxidized_Products Forms colored impurities Photo_Products Photodegradation Products Light->Photo_Products Energy-induced cleavage Hydrolytic_Products Hydrolytic/Rearranged Products pH_Stress->Hydrolytic_Products Catalyzed degradation

Caption: Key environmental stressors leading to compound degradation.

Troubleshooting Guide

This table provides a quick reference for common issues and recommended actions.

Observed Issue (Symptom) Potential Cause Recommended Troubleshooting Action(s)
Solution turns yellow/brown, especially upon storage.Oxidation of the indole ring.1. Prepare solutions in de-gassed solvents/buffers. 2. Store under an inert atmosphere (N₂ or Ar). 3. Protect from light. 4. Store frozen (-20°C or -80°C).
Loss of parent compound in both light-exposed and dark samples.pH-driven or Thermal Degradation. 1. Optimize the pH of the buffer (aim for pH 5-7 as a starting point). 2. Evaluate stability at different temperatures (e.g., 4°C, RT, 40°C). 3. Ensure buffer components are not reactive with the compound.
Significantly higher degradation in light-exposed vs. dark control samples.Photodegradation. 1. Work with solutions in amber vials or vials wrapped in aluminum foil. 2. Minimize exposure to ambient light during experiments.
Compound precipitates out of aqueous buffer after dilution from DMSO stock.Poor Aqueous Solubility. 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol), ensuring it doesn't exceed assay tolerance (typically ≤1%).[11] 3. Evaluate use of solubilizing agents like cyclodextrins.[18][19]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify its likely degradation pathways and establish a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance.[14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions (run in parallel):

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., pH 7.0 phosphate buffer) to 100 µg/mL. Incubate at 80°C for 24 and 48 hours.

  • Photolytic Degradation: Dilute the stock solution with a neutral buffer to 100 µg/mL. Expose the solution to a photostability chamber (ICH Q1B guidelines) or direct laboratory light. Prepare a "dark control" by wrapping an identical sample in aluminum foil. Analyze at 4, 8, and 24 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot.

  • For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analyze all samples by a suitable HPLC-UV or LC-MS method (see Protocol 2).

  • Compare the chromatograms of stressed samples to an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: UV/PDA detector. Monitor at the λmax of the parent compound and also scan a broad range (e.g., 200-400 nm) to detect degradants with different spectral properties.

2. Method Optimization using Stressed Samples:

  • Inject a mixture of the stressed samples from Protocol 1.

  • Develop a gradient elution method that separates the parent peak from all degradation product peaks. Aim for a resolution (Rs) > 1.5 between the parent peak and the closest eluting degradant peak.

  • Workflow:

    • Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to identify all peaks.
    • Adjust the gradient slope to improve separation around the parent peak.
    • Optimize flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30-40°C) to improve peak shape and resolution.

3. Peak Purity Analysis:

  • Use a PDA detector to perform peak purity analysis on the parent peak in the chromatograms of all stressed samples. This ensures that no degradant peak is co-eluting.

Visual Guide 2: Stability Assessment Workflow

This diagram outlines the logical flow for diagnosing and resolving stability issues.

start Start: Instability Observed forced_degradation Protocol 1: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Protocol 2: Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev identify_cause Identify Primary Degradation Pathway(s) hplc_dev->identify_cause optimize_oxidation Optimize for Oxidation: - Use Degassed Solvents - Store under Inert Gas - Add Antioxidant identify_cause->optimize_oxidation Oxidation? optimize_ph Optimize for pH: - Screen Buffers (pH 5-7) - Avoid pH Extremes identify_cause->optimize_ph pH-driven? optimize_photo Optimize for Light: - Use Amber Vials - Minimize Light Exposure identify_cause->optimize_photo Light-driven? validate Validate Solution Stability Under Optimized Conditions optimize_oxidation->validate optimize_ph->validate optimize_photo->validate

Caption: A systematic workflow for stability testing and optimization.

Data Summary: Example Stability Data

The following table shows hypothetical stability data for this compound under various conditions, as determined by a stability-indicating HPLC method.

Condition Time (hours) % Parent Compound Remaining Observations
Control (pH 7, 4°C, Dark) 2499.5%Negligible degradation.
0.1 M HCl, 60°C 885.2%Moderate degradation, one major degradant peak.
0.1 M NaOH, 60°C 878.9%Significant degradation, multiple degradant peaks.
3% H₂O₂, RT 465.7%Rapid degradation, solution turned yellow.
pH 7 Buffer, Lab Light, RT 2492.1%Noticeable degradation.
pH 7 Buffer, Dark, RT 2498.3%Minimal degradation, confirming photodegradation.
pH 5 Acetate Buffer, Dark, RT 2499.1%Improved stability compared to neutral pH.

Interpretation: The hypothetical data suggest the compound is highly susceptible to oxidation, moderately susceptible to base- and acid-catalyzed hydrolysis, and sensitive to light. A slightly acidic buffer (pH 5) in a light-protected container appears to be a more stable formulation.

By employing these systematic approaches, you can better understand the stability profile of this compound, leading to more accurate and reliable experimental outcomes.

References

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 57(9), 2622–2627. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64. [Link]

  • Li, X., Qu, R., & Wang, Y. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2681. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Masui, H., Kanda, S., & Fuse, S. (2023). Efficient Synthesis of Indole Derivatives. Lab Manager. [Link]

  • Crespo-Hernández, C. E., Burdzinski, G., & Gessner, O. (2014). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The journal of physical chemistry. A, 118(11), 2035–2043. [Link]

  • da Silva, A. B. F., de Oliveira, A. B., & de Alencastro, R. B. (2016). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Lager, I., Andréasson, O., & Fagerstedt, K. V. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant & cell physiology, 52(8), 1357–1368. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2649. [Link]

  • Matta, C. F. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ChemistryOpen, 9(12), 1218–1221. [Link]

  • Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. ASM Journals. [Link]

  • Bober, B., Studziński, M., & Szultka-Młyńska, M. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • Probiotic and Bioactive Compounds in Foods: From Antioxidant Properties to Gut Microbiota Modulation. (2024). International journal of molecular sciences, 25(11), 5861. [Link]

  • Ali, A., Promhuad, K., Jrakan, E., Bournine, L., Jaka, P., Lorjaroenphon, Y., & Thathong, Y. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food chemistry, 440, 138210. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2018). ResearchGate. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Okuyama, K., Nakayama, H., & Fujioka, H. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5290–5296. [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2023). Organic letters, 25(16), 2824–2829. [Link]

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (2024). Research Square. [Link]

  • Bober, B., Studziński, M., & Szultka-Młyńska, M. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 26(20), 6296. [Link]

  • Analytical Methods. (2012). RSC Publishing. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). Molecules, 28(24), 7968. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International. [Link]

  • de Oliveira, G. A. R., de Souza, A. C. B. P., & de Souza, R. O. M. A. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemistry, an Asian journal, e202400331. [Link]

  • 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. (2022). Energy & fuels, 36(17), 9779–9789. [Link]

  • Okuyama, K., Nakayama, H., & Fujioka, H. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. [Link]

  • Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. (2009). OSTI.GOV. [Link]

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  • Visible light-mediated chemistry of indoles and related heterocycles. (2019). Organic & biomolecular chemistry, 17(27), 6531–6549. [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. (2012). ResearchGate. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110. [Link]

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  • Electrochemical oxidation of 3-substituted indoles. (2022). Green Chemistry, 24(16), 6214–6219. [Link]

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  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). ResearchGate. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). Journal of biomolecular structure & dynamics, 1–14. [Link]

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How to interpret mass spectrometry fragmentation of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for interpreting the mass spectrometry fragmentation of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole (Molecular Formula: C₁₅H₂₀N₂, Molecular Weight: 228.33 g/mol )[1]. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the structural elucidation and characterization of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental analysis.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound in EI-MS and ESI-MS?

A1: The expected molecular ion peak depends on the ionization technique used.

  • Electron Ionization (EI-MS): In EI, a high-energy electron beam removes an electron from the molecule to form a radical cation (M⁺•). Therefore, you should look for the molecular ion peak at m/z 228 . The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this molecule (2 nitrogen atoms, MW = 228)[2].

  • Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically adds a proton (H⁺) to the molecule, especially to basic nitrogen atoms. You should expect to see a protonated molecule ([M+H]⁺) as the most abundant ion in the full scan spectrum at m/z 229 .

It is also common to observe adducts with salts present in the solvent, such as sodium ([M+Na]⁺ at m/z 251) or potassium ([M+K]⁺ at m/z 267), particularly in ESI-MS.

Q2: In my EI-MS spectrum, the most intense peak (base peak) is at m/z 98. Why is this, and what fragment does it represent?

A2: A base peak at m/z 98 is the anticipated result for this molecule under EI conditions. This fragment is formed through a highly favorable process called alpha-cleavage , which is a dominant fragmentation pathway for N-alkylated piperidines and other aliphatic amines[2][3].

Causality of Fragmentation:

  • Ionization: The process begins when an electron is ejected from one of the nitrogen atoms, typically the more sterically accessible and electron-rich piperidine nitrogen, forming a radical cation (M⁺•).

  • Alpha-Cleavage: The bond between the C2 carbon of the piperidine ring and the methylene bridge (-CH₂-) cleaves. This is an alpha-cleavage because the bond being broken is adjacent to the nitrogen atom carrying the initial charge[4].

  • Formation of a Stable Ion: This cleavage results in the formation of a neutral indolemethyl radical and a highly stable, resonance-stabilized N-methylpiperidine iminium cation at m/z 98. The stability of this cation is the primary reason for its high abundance, making it the base peak.

This fragmentation pathway is a classic example of charge-directed fragmentation, where the initial location of the charge dictates the subsequent bond cleavages to yield the most stable possible product ion[5].

Caption: Primary alpha-cleavage leading to the m/z 98 base peak.

Q3: What are the characteristic fragments from the indole portion of the molecule?

A3: While the most dominant fragmentation occurs at the piperidine end of the molecule, you can expect to see fragments characteristic of the N-substituted indole moiety, particularly at m/z 130 .

Mechanism of Formation: This ion is formed by cleavage of the N-CH₂ bond between the indole nitrogen and the methylene bridge. This results in the formation of the indolemethyl cation ([C₉H₈N]⁺) . This is a common fragmentation pathway for N-alkylated indoles[6][7]. The stability of this cation is enhanced by the aromaticity of the indole ring.

Caption: Fragmentation leading to the characteristic indole ion at m/z 130.

Further fragmentation of the indole ring itself can lead to smaller ions, such as the loss of hydrogen cyanide (HCN) from the indole cation, though these are typically of lower intensity[8].

Q4: How would the fragmentation pattern differ in ESI-MS/MS compared to EI-MS?

A4: The fragmentation patterns will differ significantly because the precursor ions are different. In ESI-MS/MS, you start by isolating the protonated molecule ([M+H]⁺, m/z 229) and then induce fragmentation.

  • Precursor Ion: The precursor is an even-electron species ([M+H]⁺), not a radical cation (M⁺•). Fragmentation pathways that involve neutral losses are more common[9].

  • Dominant Fragmentation: The most likely fragmentation will still involve the piperidine ring. Protonation likely occurs on the piperidine nitrogen. Collision-induced dissociation (CID) can induce a ring-opening of the piperidine, followed by the loss of neutral fragments.

  • Expected Fragments: Instead of the m/z 98 radical cation, you might see cleavage that results in the loss of a neutral N-methylpiperidine-related fragment, leaving the charged indole portion, or vice-versa. The cleavage of the bond between the indole and the methylene bridge would yield a protonated 1-methyl-2-aminomethylpiperidine at m/z 113 and a neutral indole, or the charged indole fragment at m/z 130. The relative abundance of these fragments will depend on the collision energy used.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action & Explanation
No molecular ion peak at m/z 228 in EI-MS. The molecular ion is unstable under EI conditions and has completely fragmented.This is not uncommon for molecules with labile bonds. The identity must be confirmed by the fragmentation pattern. The presence of the m/z 98 base peak and the m/z 130 fragment strongly supports the structure.
The base peak is m/z 130 instead of m/z 98. The ionization energy was varied, or the instrument is tuned in a way that favors the stability of the aromatic indole cation.While less common, this is plausible. The indolemethyl cation is very stable. Verify instrument calibration and run a standard compound with a known fragmentation pattern. The key is that both major fragments are present.
Spectrum is noisy or shows unexpected peaks. Sample contamination, solvent impurities, or in-source fragmentation of co-eluting species.Ensure high-purity solvents and proper sample cleanup. If using LC-MS, check the chromatography to ensure the peak of interest is well-resolved. Run a solvent blank to identify background ions.
An unusually large M+1 peak is observed. This is the ¹³C isotope peak.This is expected and helps confirm the molecular formula. For a molecule with 15 carbon atoms, the theoretical intensity of the M+1 peak is approximately 16.5% (15 x 1.1%) of the M peak.
Summary of Key Fragmentations
m/z Proposed Ion Structure Mechanism Ionization Mode
229[M+H]⁺ProtonationESI
228[M]⁺•Electron IonizationEI
130Indolemethyl CationCleavage of Indole N-CH₂ bondEI, ESI-MS/MS
98N-Methylpiperidine Iminium CationAlpha-cleavage at piperidine C2EI
Experimental Protocol: General LC-ESI-MS/MS Analysis

This protocol provides a general workflow. Instrument parameters must be optimized for your specific system.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Full Scan (MS1): Scan a mass range of m/z 50-500 to identify the [M+H]⁺ precursor ion at m/z 229.

    • Tandem MS (MS2):

      • Select m/z 229 as the precursor ion for fragmentation.

      • Apply collision energy (e.g., 10-40 eV, may require optimization) to induce fragmentation.

      • Scan the product ion mass range (e.g., m/z 50-250).

  • Data Analysis:

    • Examine the full scan spectrum to confirm the presence of the [M+H]⁺ ion at m/z 229.

    • Analyze the MS2 spectrum to identify characteristic fragment ions (e.g., m/z 130) and compare them against the predicted fragmentation pathways.

References
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11550392, this compound. PubChem. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). Wiley-Interscience.
  • Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 489. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. Retrieved from [Link]

  • Organic Chemistry. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Parameters for Indole Derivative Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for this diverse class of compounds. Here, we address common challenges through a troubleshooting and FAQ format, grounding our advice in established scientific principles and field-proven experience.

Section 1: Troubleshooting Common Chromatographic Issues

This section provides in-depth solutions to the most frequent problems encountered during the HPLC analysis of indole derivatives.

Issue: Pronounced Peak Tailing, Especially for Acidic Indole Derivatives

Q: My chromatogram for indole-3-acetic acid (IAA) shows significant peak tailing. What is the primary cause, and how can I achieve a symmetrical peak?

A: Peak tailing is the most common issue when analyzing indole derivatives with ionizable functional groups, such as carboxylic acids.[1] The primary cause is unwanted secondary interactions between the analyte and the stationary phase, often exacerbated by inconsistent ionization of the analyte.[1]

  • Causality Explained: For an acidic indole derivative like IAA, if the mobile phase pH is close to its pKa (approximately 4.75), a mixed population of ionized (anionic) and non-ionized (neutral) forms of the analyte will exist. The ionized form can interact strongly with residual free silanol groups on the surface of silica-based C18 columns, which are acidic and carry a negative charge at neutral pH. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Expert Protocol for Resolution:

    • pH Adjustment: The most effective strategy is to suppress the ionization of the acidic group by lowering the mobile phase pH.[1][2] A good starting point is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa. For IAA, a mobile phase pH of 2.5–3.0 is recommended.[1] This ensures the carboxylic acid is fully protonated (neutral), minimizing its interaction with silanols.[1]

    • Buffer Implementation: Use a buffer (e.g., 10-25 mM phosphate or acetate) to maintain a stable and consistent pH throughout the analysis.[1] This is crucial for reproducible retention times and peak shapes.

    • Stationary Phase Consideration: If tailing persists, consider using a column with end-capping technology, which minimizes the number of accessible free silanol groups.

Issue: Poor Resolution and Co-elution of Structurally Similar Indoles

Q: I am trying to separate a mixture of indole alkaloids, but several peaks are overlapping. How can I improve the resolution?

A: Achieving baseline separation for structurally similar compounds requires a systematic optimization of selectivity. The key parameters to adjust are the mobile phase composition (organic modifier and pH) and temperature.

  • Causality Explained: Resolution is a function of column efficiency, retention, and selectivity. For closely related indoles, selectivity (the ability of the chromatographic system to "distinguish" between analytes) is the most critical factor to manipulate. Different organic solvents and pH values can alter the subtle hydrophobic and polar interactions between the analytes and the stationary phase, thereby changing their relative retention and improving separation.

  • Expert Protocol for Optimization:

    • Organic Modifier Selection: The choice of organic solvent can significantly impact selectivity.[3] While acetonitrile is most common, switching to methanol or using a ternary mixture (e.g., acetonitrile/methanol/water) can alter the elution order. Methanol is a more polar solvent and can form hydrogen bonds, which may be beneficial for separating indoles with polar substituents.

    • Gradient Optimization: For complex mixtures of indole derivatives, a gradient elution is often necessary to achieve adequate separation within a reasonable timeframe.[4][5] Start with a shallow gradient to identify the critical regions where peaks co-elute, then adjust the gradient slope in that region to improve separation.

    • pH Manipulation: The ionization state of basic or acidic functional groups on the indole ring or its side chains is pH-dependent.[6][7] Systematically varying the mobile phase pH can drastically change the retention and selectivity of ionizable indoles.[6][7]

    • Temperature Adjustment: Increasing the column temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[8][9] It can also affect selectivity, sometimes in unpredictable ways, making it a valuable tool for fine-tuning difficult separations.[8][10]

Issue: Irreproducible Retention Times

Q: My retention times are shifting between injections and between different days. What are the likely causes and solutions?

A: Inconsistent retention times are a common problem in HPLC and can usually be traced back to a few key areas: the mobile phase, the pump, or the column temperature.[1]

  • Causality Explained: The retention time is highly sensitive to the composition and flow rate of the mobile phase, as well as the temperature of the column.[8][11] Any variation in these parameters will lead to shifts in retention.

  • Troubleshooting Workflow:

    G start Irreproducible Retention Times mobile_phase Check Mobile Phase - Freshly prepared? - Properly degassed? - Correct composition? start->mobile_phase pump Inspect Pump - Stable pressure? - Leaks? - Check valves functioning? mobile_phase->pump If mobile phase is OK temperature Verify Column Temperature - Is the column oven on? - Setpoint stable? pump->temperature If pump is OK equilibration Ensure Column Equilibration - Sufficient time allowed? temperature->equilibration If temperature is OK solution Problem Resolved equilibration->solution If properly equilibrated

    Caption: Troubleshooting workflow for retention time variability.

  • Expert Protocol for Prevention:

    • Mobile Phase Preparation: Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For buffered mobile phases, ensure the buffer components are fully dissolved.

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is especially important for gradient methods.

    • Temperature Control: Use a column oven to maintain a constant temperature.[8][9] Even minor fluctuations in ambient temperature can affect retention times.

    • Pump Maintenance: Regularly check for leaks and perform routine maintenance on pump seals and check valves to ensure a consistent flow rate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a novel indole derivative?

A1: A robust starting point for a reversed-phase separation of a novel indole derivative would be:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). C18 is the most widely used stationary phase for indole derivatives.[12][13]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Formic acid is a common additive that helps to protonate acidic silanols and improve peak shape for basic compounds.

  • Gradient: A generic scouting gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30-40 °C.[8]

  • Detection: UV detection at 280 nm, as the indole ring has a strong absorbance around this wavelength.[4]

This starting method will provide a good initial chromatogram that can then be optimized based on the results.

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A2: The choice between acetonitrile and methanol can influence selectivity.

  • Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times. It has a lower viscosity, which results in lower backpressure.

  • Methanol is more polar and is a hydrogen bond donor, which can lead to different selectivity for compounds capable of hydrogen bonding. If you are struggling with co-elution, trying a method with methanol instead of acetonitrile is a simple way to introduce a significant change in selectivity.[3]

Q3: My sample is in DMSO. Can I inject it directly?

A3: While possible, it is not ideal. DMSO is a very strong solvent in reversed-phase HPLC. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to poor peak shapes, including fronting and splitting.[1] It is best to dissolve the sample in the initial mobile phase composition or a weaker solvent if possible. If you must use DMSO due to solubility constraints, keep the injection volume as small as possible.

Q4: When should I use a guard column?

A4: A guard column is highly recommended if you are working with complex matrices (e.g., plasma, tissue extracts, or plant material) or if you notice that your column lifetime is short due to high backpressure or deteriorating peak shape.[11] A guard column is a short, disposable column that is placed before the analytical column to trap particulates and strongly retained compounds, thereby protecting the more expensive analytical column.[11]

Q5: What are "ghost peaks" and how can I get rid of them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They are typically caused by contamination in the mobile phase, the sample, or the HPLC system itself.[1]

  • Troubleshooting Steps:

    • Run a blank gradient (injecting no sample) to see if the peaks are still present.

    • If they are, the source is likely the mobile phase or the system. Prepare fresh mobile phase with high-purity solvents and water.

    • If the ghost peaks are gone in the blank run but appear with the sample, they are related to the sample or its preparation.

Section 3: Data and Protocols

Table 1: Mobile Phase pH Effects on Ionizable Indole Derivatives
Analyte TypeFunctional GrouppKa (approx.)Recommended Mobile Phase pHRationale
Acidic IndoleCarboxylic Acid~4.72.5 - 3.0Suppresses ionization, reduces silanol interactions, and improves peak shape.[1]
Basic IndoleAmine~9.07.0 - 10.5*Suppresses ionization of the basic group, leading to better retention and peak shape.
Neutral Indole-N/A2.5 - 7.5Less sensitive to pH, but acidic pH can still improve peak shape by suppressing silanol activity.

*Note: Operating at high pH requires a pH-stable column to prevent degradation of the silica stationary phase.[13]

Protocol 1: Sample Preparation for HPLC Analysis

This protocol outlines a general procedure for preparing a sample of indole derivatives for HPLC analysis.

  • Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. Ideally, this should be the initial mobile phase composition. If solubility is an issue, methanol or acetonitrile can be used.

  • Dilution: Dilute the stock solution to the desired concentration range for analysis. Ensure that the final concentration is within the linear range of the detector.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.

  • Transfer: Transfer the filtered sample to an appropriate HPLC vial for injection.

References

  • Hong, B., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(10), 926–930. [Link]

  • Duca, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biologia, 68(1), 21-27. [Link]

  • Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(1), 145. [Link]

  • da Silva, C. H. T. P., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Bialek, K., & Ilnicka, A. (2013). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 1216(23), 4727-4734. [Link]

  • Agilent Technologies. (2013). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • van der Westhuizen, J. H., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 919-924. [Link]

  • SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • Duca, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • Chrom Tech. (2025). How Does Column Temperature Affect HPLC Resolution? [Link]

  • Hong, B., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]

  • Rocchetti, G., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(21), 5092. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Gonda, S., et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods? [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11), 632-639. [Link]

  • PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. [Link]

  • ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? [Link]

  • Jan, S., et al. (2025). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. ResearchGate. [Link]

  • ResearchGate. Temperature Effect on the Separation Performance of Chromatography. [Link]

  • Dolan, J. W. (2004). How Does Temperature Affect Selectivity? LCGC International, 17(6), 2-5. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • ResearchGate. (2024). How to improve peaks separation in HPLC? [Link]

  • ChromSword. HPLC Troubleshooting Guide. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, a novel pharmaceutical compound. In the landscape of drug development, robust and reliable analytical methods are paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical application of method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][4][5].

The Imperative of Method Validation

Before an analytical method can be implemented for routine quality control, release testing, or stability studies, it must undergo a rigorous validation process. This process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis. For regulatory submissions to bodies like the FDA and EMA, a thoroughly validated method is a non-negotiable prerequisite[6][7]. This guide will walk through the essential validation parameters, providing the scientific rationale and experimental protocols for each.

Foundational Steps: Method Development and System Suitability

Prior to initiating validation, a suitable HPLC method must be developed. For a basic compound like this compound, a reversed-phase HPLC method is a common choice. The selection of the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength are critical first steps[8][9].

System Suitability Testing (SST): The Daily Checkpoint

Before any validation run or sample analysis, it is crucial to verify that the chromatographic system is performing adequately[10][11]. SST is a set of tests to ensure the entire system, including the instrument, reagents, and column, is functioning correctly on the day of analysis[12][13][14].

Experimental Protocol for System Suitability
  • Prepare a System Suitability Solution: This is typically a standard solution of the analyte at a concentration that provides a significant detector response.

  • Perform Replicate Injections: Inject the SST solution five or six times.

  • Evaluate Key Parameters: Assess parameters such as retention time, peak area, tailing factor, and theoretical plates[12].

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and its ability to produce sharp peaks[14].

The Core Validation Parameters: A Deep Dive

The following sections detail the validation characteristics as mandated by ICH Q2(R1)[1][15].

G cluster_0 Method Validation Workflow cluster_1 Core Validation Parameters A Method Development B System Suitability Testing A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J

Caption: A high-level overview of the HPLC method validation workflow.

Specificity: The Ability to Assess the Analyte Unambiguously

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[16]. For a stability-indicating method, this is arguably the most critical parameter.

Forced Degradation Studies: The Litmus Test for Specificity

To demonstrate specificity, forced degradation studies are performed[17][18]. The drug substance is subjected to stress conditions more severe than accelerated stability testing to intentionally produce degradation products[19][20][21].

  • Prepare Samples: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC method, alongside an unstressed sample and a blank.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the presence of any degradation products.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationPeak PurityComments
Acid Hydrolysis 15.2%PassTwo small degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis 8.5%PassOne major degradation peak, baseline resolved.
Oxidation 22.1%PassMultiple degradation peaks, all resolved.
Thermal 5.3%PassMinor degradation observed.
Photolytic 11.8%PassOne significant degradation peak, well-resolved.

Successful peak purity analysis and resolution from all degradants confirm the method's specificity and its stability-indicating nature.

Linearity and Range: Proportionality of Response

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration[22][23]. The Range is the interval between the upper and lower concentration levels where the method has been shown to have suitable linearity, accuracy, and precision[22].

  • Prepare Calibration Standards: Prepare a series of at least five concentrations of this compound spanning the expected working range. For an assay of a drug substance, this is typically 80% to 120% of the nominal concentration[1][24].

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912000
1001015000
1101118000
1201221000

Linearity Assessment:

  • Correlation Coefficient (r²): A value of ≥ 0.999 is generally considered acceptable[24].

  • Linear Regression Equation: y = mx + c (where y is peak area, x is concentration, m is the slope, and c is the y-intercept).

  • Residual Plot: A visual inspection of the residuals should show a random distribution around zero.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[25]. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo matrix or blank solution with a known amount of the analyte.

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.

  • Calculate Recovery: Determine the percent recovery of the analyte at each level.

Table 4: Hypothetical Accuracy Data

Concentration LevelTheoretical (µg/mL)Measured (µg/mL, n=3)% Recovery
Low (80%) 80.079.599.4%
Medium (100%) 100.0100.3100.3%
High (120%) 120.0121.0100.8%

Acceptance criteria for recovery are typically within 98.0% to 102.0% for a drug substance assay.

Precision: Agreement Between Repeated Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample[26]. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-day Precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate RSD: Calculate the Relative Standard Deviation (%RSD) for the results at each level.

Table 5: Hypothetical Precision Data

Precision LevelParameterResult (%RSD)Acceptance Criteria
Repeatability Assay (n=6)0.8%≤ 2.0%
Intermediate Precision Assay (n=6, Day 2)1.2%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[27].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[27][28].

Several methods can be used, with the most common being based on the standard deviation of the response and the slope of the calibration curve[29][30].

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

Table 6: Hypothetical LOD and LOQ

ParameterCalculated Value (µg/mL)Rationale
LOD 0.05The lowest concentration that can be reliably detected.
LOQ 0.15The lowest concentration that can be quantified with acceptable accuracy and precision.

These calculated limits should be experimentally verified by analyzing samples at these concentrations.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[31][32]. It provides an indication of the method's reliability during normal usage[22].

  • Identify Critical Parameters: Select parameters that could potentially vary during routine use, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase pH (e.g., ± 0.2 units).

  • Vary Parameters: Analyze the system suitability solution while systematically varying one parameter at a time.

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, resolution, tailing factor). A Youden's test can also be employed for a more systematic evaluation of multiple parameters[33].

Table 7: Hypothetical Robustness Data

Parameter VariedVariationEffect on Retention TimeEffect on Resolution
Flow Rate +0.1 mL/minSignificant DecreaseMinimal
% Organic +2%Significant DecreaseMinimal
Temperature +5°CMinor DecreaseMinimal
pH +0.2NegligibleNegligible

The method is considered robust if system suitability criteria are met under all varied conditions.

G Validation Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Purpose Purpose Discriminate analyte from interferences Proportional response to concentration Closeness to true value Reproducibility of results Method sensitivity Reliability under normal use Validation:f0->Purpose:f0 ensures Validation:f1->Purpose:f1 demonstrates Validation:f2->Purpose:f2 measures Validation:f3->Purpose:f3 evaluates Validation:f4->Purpose:f4 defines Validation:f5->Purpose:f5 confirms

Sources

A Comparative Guide to the Efficacy of Novel Indole Compounds in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless search for more effective and less toxic cancer therapies has led researchers to explore a vast chemical space. Among the privileged structures in medicinal chemistry, the indole scaffold stands out for its prevalence in bioactive natural products and its remarkable versatility in engaging various oncogenic targets.[1] This guide provides a comparative analysis of novel indole-based compounds demonstrating preclinical efficacy in neuroblastoma, a challenging pediatric malignancy. We will delve into their mechanisms of action, compare their potency against established chemotherapeutics, and provide detailed experimental protocols to support further research and development.

The Rationale for Targeting Neuroblastoma with Indole Compounds

Neuroblastoma, a tumor arising from neural crest progenitor cells, remains a leading cause of cancer-related death in children. High-risk neuroblastoma is particularly aggressive, and despite intensive multimodal therapy—often including the indole alkaloid vincristine—survival rates for relapsed or refractory disease are dismal.[2] This underscores the urgent need for innovative therapeutic strategies that can overcome drug resistance and offer better safety profiles.

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in neuroblastoma and is associated with poor prognosis.[3] This pathway regulates cell growth, proliferation, and apoptosis, making it a prime target for therapeutic intervention.[3][4] Many novel indole compounds have been specifically designed or discovered to modulate this pathway, offering a targeted approach to combating neuroblastoma.

Comparative Efficacy of Novel Indole Compounds

The therapeutic potential of a compound is initially assessed by its ability to inhibit cancer cell growth, often quantified by the half-maximal inhibitory concentration (IC50). Below is a comparative summary of the cytotoxic activity of selected novel indole compounds against various neuroblastoma cell lines, benchmarked against standard-of-care chemotherapeutic agents.

Compound/DrugClassNeuroblastoma Cell LineIC50 Value (µM)Key Mechanism of ActionReference
Novel Indole Compounds
Indole-3-Carbinol (I3C)Natural IndoleMCF-7 (Breast Cancer)~200PI3K/Akt Inhibition, Apoptosis Induction[4]
Diindolylmethane (DIM)I3C DimerMCF-7, MDA-MB-231 (Breast Cancer)~50G1 Cell Cycle Arrest, Apoptosis Induction[5][6]
OSU-A9Synthetic IndolePC-3 (Prostate Cancer)*2.0AKT Phosphorylation Suppression[4]
Indole Ethyl Isothiocyanates (IEITC)Synthetic IndoleSK-N-SHVaries (Potent)Apoptosis Induction, MAPK Signaling Modulation[5]
Indole-3-acetonitrile (IAN)Natural IndoleSH-SY5YConcentration-dependent viability reductionNot fully elucidated[6][7]
Standard Chemotherapeutics
VincristineIndole AlkaloidSH-SY5YNot specifiedTubulin Polymerization Inhibition, Mitotic Arrest[5]
CisplatinPlatinum-basedSH-SY5Y50DNA Damage[8]
EtoposideTopoisomerase II InhibitorVariousNot specifiedDNA Damage[9]

*Note: Data from non-neuroblastoma cell lines are included to illustrate the compound's general anticancer activity and mechanism. Further studies on neuroblastoma cell lines are warranted.

Mechanistic Insights: How Indole Compounds Combat Neuroblastoma

The anticancer activity of indole derivatives is multifaceted, often involving the simultaneous modulation of several key cellular processes.[1] The most prominent mechanisms observed in the context of neuroblastoma are the induction of apoptosis and the inhibition of critical pro-survival signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many indole compounds exert their therapeutic effect by reactivating this process.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Indole-3-carbinol (I3C) has been shown to upregulate the Bax/Bcl-2 ratio, promoting apoptosis.[1][10] In some neuroblastoma cells, the pro-survival protein Bcl-2 is upregulated, contributing to their survival, making this a key therapeutic target.[11]

  • Mitochondrial Pathway: I3C can induce the translocation of Bax to the mitochondria, leading to mitochondrial depolarization and the release of cytochrome c, a key step in initiating the caspase cascade and executing apoptosis.[1][10]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central hub for signals that promote cell growth and survival. Its frequent activation in neuroblastoma makes it an attractive target.[3]

  • Suppression of Akt Phosphorylation: The indole compound OSU-A9, a congener of I3C, has been demonstrated to suppress the phosphorylation of AKT at a much lower concentration than its parent compound.[4] This inhibition leads to the downstream inactivation of pro-survival signals.

  • Induction of Differentiation: Inhibition of the AKT pathway in neuroblastoma cells has been linked to the induction of neuronal differentiation, a process where malignant cells mature into a less proliferative state.[12]

Below is a diagram illustrating the proposed mechanism of action for indole compounds targeting the PI3K/Akt pathway and inducing apoptosis.

Indole_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Akt Akt mTOR mTOR pAkt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome C Bax->CytoC Promotes release Apoptosis Apoptosis CytoC->Apoptosis Indole_Compounds Novel Indole Compounds Indole_Compounds->pAkt Inhibit Indole_Compounds->Bcl2 Downregulate Indole_Compounds->Bax Upregulate

Figure 1: Simplified signaling pathway showing the dual action of novel indole compounds on the PI3K/Akt pathway and the intrinsic apoptosis pathway.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of anticancer compounds in neuroblastoma cells.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow A 1. Cell Seeding Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate. B 2. Compound Treatment Treat cells with varying concentrations of indole compounds. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate IC50 values. F->G

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y, IMR-32) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the indole compounds and standard chemotherapeutics in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.5%.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow A 1. Cell Culture & Treatment Grow and treat cells with indole compounds as for MTT assay. B 2. Cell Harvesting Collect both adherent and suspension cells. Wash with PBS. A->B C 3. Staining Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). B->C D 4. Incubation Incubate in the dark for 15 minutes at room temperature. C->D E 5. Flow Cytometry Analyze the stained cells using a flow cytometer. D->E F 6. Gating & Analysis Quantify viable, early apoptotic, late apoptotic, and necrotic cells. E->F

Figure 3: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed and treat cells with the indole compounds as described for the MTT assay in 6-well plates.

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[2]

Conclusion and Future Directions

Novel indole compounds represent a promising avenue for the development of new therapeutics for neuroblastoma. Their ability to induce apoptosis and inhibit critical survival pathways like PI3K/Akt provides a strong rationale for their continued investigation. The data presented in this guide highlights the potential of several indole derivatives, although further studies are required to establish a comprehensive comparative efficacy profile across a standardized panel of neuroblastoma cell lines. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, conducting in vivo studies to validate their efficacy and safety, and exploring combination therapies with existing chemotherapeutic agents to overcome drug resistance.

References

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A Comparative Guide to the In Vitro Anti-inflammatory Effects of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases.[1][2] The search for novel anti-inflammatory agents is a key focus of drug discovery. This guide provides a comprehensive framework for validating the in vitro anti-inflammatory properties of a novel indole derivative, 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole (herein referred to as "Compound X"). We present a direct comparison of Compound X with the well-established steroidal anti-inflammatory drug, Dexamethasone. The methodologies herein are centered around the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a robust and widely accepted system for screening potential anti-inflammatory candidates.[3][4] This guide details the experimental rationale, step-by-step protocols for assessing cytotoxicity, nitric oxide (NO) production, and pro-inflammatory cytokine release (TNF-α, IL-6), and presents comparative data to benchmark the compound's efficacy.

Introduction: The Rationale for Screening Novel Anti-inflammatory Compounds

The inflammatory cascade is a complex process mediated by immune cells, primarily macrophages, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), release a host of pro-inflammatory mediators.[4] These include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] While essential for host defense, prolonged production of these mediators contributes to the pathophysiology of chronic inflammatory conditions.

The indole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives showing promising anti-inflammatory activity.[6][7] Compound X, this compound, is a novel synthetic molecule designed to explore this chemical space. This guide establishes a validated workflow to quantify its ability to suppress key inflammatory markers in vitro. By comparing its performance directly against Dexamethasone, a potent glucocorticoid with known anti-inflammatory effects, we can effectively categorize the potency and potential of Compound X.[8]

Experimental Design & Mechanistic Rationale

Our approach is built on a tiered screening system designed to first establish a safe therapeutic window and then to quantify specific anti-inflammatory endpoints.

  • Cellular Model: RAW 264.7 murine macrophages are used. These cells are highly responsive to LPS, reliably producing inflammatory mediators, making them an ideal and cost-effective model for initial screening.[3]

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is used to induce a potent inflammatory response via the Toll-like Receptor 4 (TLR4) signaling pathway.[4][9]

  • Primary Endpoint 1: Cytotoxicity. Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which Compound X is non-toxic. A reduction in inflammatory markers due to cell death would be a false positive. The MTT assay is employed for this purpose, as it measures metabolic activity, a key indicator of cell viability.[10]

  • Primary Endpoint 2: Nitric Oxide (NO) Inhibition. Overproduction of NO by iNOS is a hallmark of inflammation.[4] We quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[11][12][13] This provides a rapid and reliable measure of iNOS pathway inhibition.

  • Primary Endpoint 3: Pro-inflammatory Cytokine Inhibition. TNF-α and IL-6 are pivotal cytokines in the inflammatory response.[14] Their quantification provides deeper insight into the compound's mechanism. We utilize the highly specific and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for this purpose.[15][16][17][18]

The overall experimental logic is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells into 96-Well Plates culture->seed treat_viability Treat with Compound X (Dose-Response) seed->treat_viability treat_inflammation Pre-treat with Compound X / Dexamethasone seed->treat_inflammation mtt MTT Assay (Cell Viability) treat_viability->mtt stimulate Stimulate with LPS (1 µg/mL) treat_inflammation->stimulate supernatant Collect Supernatant stimulate->supernatant calc_cc50 Calculate CC50 mtt->calc_cc50 griess Griess Assay (Nitric Oxide) supernatant->griess elisa ELISA (TNF-α & IL-6) supernatant->elisa calc_ic50 Calculate IC50 (% Inhibition) griess->calc_ic50 elisa->calc_ic50 compare Compare Potency: Compound X vs. Dexamethasone calc_ic50->compare

Caption: High-level experimental workflow for in vitro validation.

Comparative Performance Analysis

The following data summarizes the dose-dependent effects of Compound X in comparison to the positive control, Dexamethasone. All anti-inflammatory assays were conducted at non-cytotoxic concentrations.

Cytotoxicity Assessment (MTT Assay)

Cell viability was maintained at >95% for all tested concentrations of Compound X and Dexamethasone, indicating that the observed anti-inflammatory effects are not a result of toxicity. The 50% cytotoxic concentration (CC50) for both compounds was determined to be greater than 100 µM.

CompoundConcentration (µM)Cell Viability (%)CC50 (µM)
Compound X 199.8 ± 1.2> 100
1098.5 ± 2.1
5097.1 ± 1.8
Dexamethasone 1100.2 ± 0.9> 100
1099.1 ± 1.5
5098.6 ± 2.0
Vehicle Control -100.0 ± 1.3-

Table 1: Effect of compounds on RAW 264.7 cell viability after 24-hour incubation.

Inhibition of Pro-inflammatory Mediators

Compound X demonstrated a dose-dependent inhibition of nitric oxide, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 cells. The half-maximal inhibitory concentrations (IC50) were calculated and compared with Dexamethasone.

MediatorCompoundIC50 (µM)Max Inhibition (%) at 50 µM
Nitric Oxide (NO) Compound X 15.2 ± 1.4 88.5 ± 4.2
Dexamethasone8.9 ± 0.995.1 ± 3.5
TNF-α Compound X 18.5 ± 2.1 79.3 ± 5.1
Dexamethasone10.3 ± 1.192.4 ± 4.8
IL-6 Compound X 22.1 ± 2.5 75.6 ± 6.3
Dexamethasone12.5 ± 1.889.7 ± 5.5

Table 2: Comparative inhibitory effects of Compound X and Dexamethasone on the production of key inflammatory mediators.

The data indicates that while Dexamethasone is a more potent inhibitor across all measured endpoints, Compound X displays significant anti-inflammatory activity with IC50 values in the low micromolar range, marking it as a promising candidate for further investigation.

Mechanistic Context: LPS-Induced Signaling

LPS binding to TLR4 on the macrophage surface initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[9] Activated NF-κB translocates to the nucleus and drives the expression of genes encoding pro-inflammatory proteins, including iNOS (producing NO), TNF-α, and IL-6. The inhibitory action of Compound X on all three mediators suggests it may act on a central upstream component of this pathway, potentially at the level of NF-κB activation or an earlier signaling node.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway MyD88/TRAF6 Signaling Cascade TLR4->Pathway IKK IKK Complex Pathway->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_In p50/p65 (Inactive) NFkB_Ac p50/p65 (Active) NFkB_In->NFkB_Ac releases IkB->NFkB_In Nucleus Nucleus NFkB_Ac->Nucleus DNA DNA Binding Nucleus->DNA Transcription Gene Transcription DNA->Transcription Proteins iNOS, TNF-α, IL-6 (Pro-inflammatory Proteins) Transcription->Proteins CompoundX Compound X (Hypothesized Action) CompoundX->IKK Inhibits? CompoundX->NFkB_Ac Inhibits Translocation?

Caption: LPS-induced NF-κB signaling pathway and potential targets.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for reproducing the comparative analysis.

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.

Cell Viability (MTT) Assay

This protocol is based on established methods for evaluating cellular metabolic activity.[19][20]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound X or Dexamethasone (e.g., 0.1 to 100 µM). Include a "vehicle only" control.

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.[19]

  • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[19]

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance_treated / Absorbance_vehicle) * 100.

Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies nitrite, a stable breakdown product of NO.[11][12][13][21]

  • Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow adherence overnight.

  • Pre-treat cells with various concentrations of Compound X or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only, cells + LPS).

  • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[11]

  • Determine nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition relative to the LPS-only control.

Cytokine Quantification (TNF-α and IL-6 ELISA)

This protocol follows the principle of a sandwich ELISA.[15][16][18]

  • Seed and treat cells as described in the NO Assay (steps 5.3.1 to 5.3.3).

  • Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • Coat a 96-well ELISA plate with the respective capture antibody (anti-TNF-α or anti-IL-6) overnight at 4°C.

  • Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate. Add 100 µL of standards and collected cell supernatants to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate. Add the detection antibody (biotinylated anti-TNF-α or anti-IL-6).

  • Incubate for 1 hour at room temperature.

  • Wash the plate. Add Avidin-HRP conjugate and incubate for 30-60 minutes.

  • Wash the plate. Add TMB substrate solution and incubate in the dark until a blue color develops (15-20 minutes).

  • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve and determine the percentage inhibition.

Conclusion and Future Directions

This guide demonstrates that this compound (Compound X) is a viable anti-inflammatory agent in vitro. It effectively suppresses the production of nitric oxide and key pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner without inducing cytotoxicity. While its potency is moderate compared to the steroidal drug Dexamethasone, its distinct chemical structure warrants further investigation.

Future studies should focus on elucidating its precise mechanism of action, potentially through Western blot analysis of key signaling proteins in the NF-κB pathway (e.g., phosphorylation of IκBα and p65). Furthermore, evaluating its efficacy in more complex in vitro models, such as co-culture systems or primary human cells, and eventually progressing to in vivo models of inflammation, will be critical steps in determining its therapeutic potential.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. National Center for Biotechnology Information. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • RAW 264.7 cells were pre-treated with dexamethasone (3 µM) in... ResearchGate. [Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]

  • Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Semantic Scholar. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Protocol Griess Test. Protocol Exchange. [Link]

  • Analgesic and Anti-Inflammatory Properties of Ethanolic Extract of Piper vicosanum Leaves. MDPI. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • The anti-inflammatory effect of Sonchus oleraceus aqueous extract on lipopolysaccharide stimulated RAW 264.7 cells and mice. Taylor & Francis Online. [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Cell Sciences. [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Dexamethasone induces aberrant macrophage immune function and apoptosis. National Center for Biotechnology Information. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. ResearchGate. [Link]

  • Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells. Spandidos Publications. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • LPS-induced morphological changes in RAW264⋅7 cells. RAW264⋅7 cells... ResearchGate. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]

  • human interleukin-6 elisa. BioVendor. [Link]

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A Guide to Investigating the Receptor Cross-Reactivity of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the characterization of a novel compound's interaction with its intended biological target is merely the initial step. A comprehensive understanding of its broader pharmacological profile, particularly its potential for off-target interactions, is paramount for predicting both therapeutic efficacy and potential adverse effects. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on the novel compound, 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole. We will explore the rationale behind experimental design, present detailed methodologies for key assays, and interpret hypothetical data to build a comprehensive selectivity profile.

The molecular architecture of this compound, featuring both an indole nucleus and a methylpiperidine moiety, suggests a potential interaction with monoaminergic G protein-coupled receptors (GPCRs). The indole scaffold is a common feature in many endogenous ligands and synthetic drugs targeting serotonin (5-HT) receptors, while the piperidine ring is present in numerous compounds with affinity for dopamine (D) and adrenergic receptors.[1][2] Based on these structural alerts, this guide will proceed with the hypothesis that this compound possesses a primary affinity for the serotonin 5-HT2A receptor, a key player in various central nervous system functions.[3] Our investigation will therefore focus on quantifying its interaction with this primary target and a panel of clinically relevant off-targets.

The Strategic Imperative of Cross-Reactivity Profiling

Cross-reactivity, the binding of a ligand to multiple, often related, receptors, is a critical consideration in drug development.[4][5] While sometimes beneficial, leading to polypharmacology that can enhance therapeutic effects, unintended off-target interactions are a frequent cause of adverse drug reactions. A systematic evaluation of cross-reactivity is therefore a non-negotiable component of preclinical safety assessment. The selection of receptors for a cross-reactivity panel should be guided by the structural characteristics of the compound and the known relationships between receptor families.

For our subject compound, a logical starting point is a panel that includes other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), dopamine receptor subtypes (e.g., D1, D2), and adrenergic receptors (e.g., α1, β1). These receptors share structural similarities and are frequently implicated in the off-target effects of CNS-active drugs.[6][7][8]

Experimental Workflow for Cross-Reactivity Assessment

A robust cross-reactivity study typically employs a tiered approach, beginning with broad screening using radioligand binding assays to assess affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist) at any identified off-targets.

experimental_workflow cluster_tier1 Tier 1: Affinity Assessment cluster_tier2 Tier 2: Functional Characterization T1_Start Compound Synthesis & Purification T1_Assay Radioligand Binding Assays (Primary Target: 5-HT2A) (Off-Target Panel) T1_Start->T1_Assay T1_Data Determine Ki values T1_Assay->T1_Data T1_Decision Significant Affinity? (e.g., Ki < 1µM) T1_Data->T1_Decision T2_Assay Functional Assays (e.g., cAMP, Ca2+ flux) T1_Decision->T2_Assay Yes T2_Report Comprehensive Selectivity Profile T1_Decision->T2_Report No T2_Data Determine EC50/IC50 values & Mode of Action T2_Assay->T2_Data T2_Data->T2_Report

Caption: Tiered experimental workflow for assessing receptor cross-reactivity.

Data Presentation: A Comparative Analysis

The following tables present hypothetical, yet plausible, data for the binding affinity and functional activity of this compound at the hypothesized primary target and a selection of off-targets.

Table 1: Comparative Binding Affinities of this compound

Receptor SubtypeRadioligandKi (nM)
5-HT2A [3H]Ketanserin 15.2
5-HT1A[3H]8-OH-DPAT875.4
5-HT2C[3H]Mesulergine250.1
D1[3H]SCH23390>10,000
D2[3H]Spiperone989.6
α1-adrenergic[3H]Prazosin1578.3
β1-adrenergic[3H]CGP12177>10,000

Table 2: Functional Activity at Receptors with Significant Affinity

Receptor SubtypeAssay TypeFunctional ResponseEC50 / IC50 (nM)
5-HT2A Calcium FluxAntagonist IC50 = 45.8
5-HT2CCalcium FluxAntagonistIC50 = 675.3

Interpreting the Data: Building a Narrative

The hypothetical data in Table 1 suggests that this compound exhibits a notable affinity for the 5-HT2A receptor, with a Ki value of 15.2 nM. The compound displays significantly lower affinity for other screened receptors, with Ki values in the high nanomolar to micromolar range, or no significant binding at concentrations up to 10 µM. This indicates a promising degree of selectivity for the 5-HT2A receptor.

The functional data in Table 2 further characterizes the interaction at the receptors where significant binding was observed. At the 5-HT2A receptor, the compound acts as an antagonist, with an IC50 of 45.8 nM in a calcium flux assay. This confirms a functional effect at the primary target. The weaker antagonist activity at the 5-HT2C receptor (IC50 = 675.3 nM) is consistent with the lower binding affinity and suggests a reduced likelihood of 5-HT2C-mediated effects at therapeutic concentrations targeting the 5-HT2A receptor.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • [3H]Ketanserin (specific activity ~80 Ci/mmol)

  • Unlabeled ketanserin (for non-specific binding)

  • This compound (test compound)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-5HT2A cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold PBS and centrifuge again.

    • Homogenize the cell pellet in assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to the total binding wells.

    • Add 50 µL of 10 µM unlabeled ketanserin to the non-specific binding wells.

    • Add 50 µL of varying concentrations of this compound to the competition wells.

    • Add 50 µL of [3H]Ketanserin (final concentration ~0.5 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (final protein concentration ~20 µ g/well ) to all wells.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol measures the ability of the test compound to antagonize the 5-HT-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 5-Hydroxytryptamine (5-HT)

  • This compound (test compound)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Plate the CHO-K1-5HT2A cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject a solution of 5-HT (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the 5-HT response against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Underlying Biology

A clear understanding of the signaling pathways involved is crucial for interpreting functional data. The 5-HT2A receptor is a Gq/11-coupled GPCR.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Ligand 5-HT Ligand->Receptor Binds

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The hypothetical data presented suggests that this compound is a selective 5-HT2A receptor antagonist. However, it is crucial to emphasize that these are illustrative data. A real-world investigation would require the generation of robust, reproducible experimental data.

Future studies should expand the cross-reactivity panel to include a wider range of receptors, ion channels, and enzymes to build a more complete safety profile. In vivo studies would then be necessary to correlate the in vitro findings with the compound's behavioral and physiological effects. By following a systematic and evidence-based approach, researchers can confidently characterize the pharmacological profile of novel compounds, paving the way for the development of safer and more effective therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Bevilacqua, L., et al. (2010). Association of In Vivo Beta-Adrenergic Receptor Sensitivity with Inflammatory Markers in Healthy Subjects. Brain, Behavior, and Immunity, 24(6), 948-955. [Link]

  • Van der Stelt, M., & Di Marzo, V. (2003). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. European Journal of Pharmacology, 480(1-3), 133-150. [Link]

  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. McGraw-Hill Education. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

  • Wikipedia. (2024). Dopamine receptor. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. [Link]

  • Roth, B. L., et al. (2004). Salvinorin A: a potent naturally occurring nonnitrogenous kappa-opioid selective agonist. Proceedings of the National Academy of Sciences, 101(32), 11934-11939. [Link]

  • Sivilotti, L. G., & Colquhoun, D. (2007). Ion-channel drug discovery: a job for the faint-hearted. Nature Reviews Drug Discovery, 6(8), 641-651. [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Functional Selectivity of Serotonin 5-HT2A Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics, 367(3), 576-586. [Link]

  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Frank, S. A. (2002). Specificity and cross-reactivity. In Immunology and evolution of infectious disease. Princeton University Press. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

  • Wikipedia. (2024). Dopamine receptor. [Link]

  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug Therapy of Depression and Anxiety Disorders. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. McGraw-Hill Education. [Link]

  • Bevilacqua, L., et al. (2010). Association of in vivo beta-adrenergic receptor sensitivity with inflammatory markers in healthy subjects. Brain, behavior, and immunity, 24(6), 948–955. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service. [Link]

  • Wikipedia. (2024). Dopamine receptor. [Link]

  • O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. McGraw-Hill Education. [Link]

  • Bevilacqua, L., et al. (2010). Association of in vivo beta-adrenergic receptor sensitivity with inflammatory markers in healthy subjects. Brain, Behavior, and Immunity, 24(6), 948-955. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the indole and piperidine moieties stand as "privileged scaffolds"—structural motifs that consistently appear in a multitude of biologically active compounds. The indole ring, a key component of the essential amino acid tryptophan, is found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties. Similarly, the piperidine ring is a ubiquitous feature in a vast array of alkaloids and synthetic drugs, valued for its ability to confer desirable pharmacokinetic properties and to interact with a variety of biological targets.[1]

The strategic combination of these two pharmacophores into a single molecular entity, such as 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole , presents a compelling strategy for the development of novel therapeutic agents. The N-alkylation of the indole nucleus with a substituted piperidine introduces a chiral center and a basic nitrogen atom, features that can profoundly influence a molecule's interaction with biological systems and its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of various synthetic strategies to access this promising scaffold, offering a critical comparison of their efficiency, practicality, and scalability for researchers in drug development.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct methodologies. This guide will focus on three primary routes: Direct N-Alkylation , Reductive Amination , and the Mitsunobu Reaction . Each strategy will be evaluated based on key performance indicators, including overall yield, step economy, reagent availability and cost, reaction conditions, and safety considerations. For a robust comparison, we will also consider the synthesis of a constitutional isomer, 3-[(1-Methylpiperidin-2-yl)methyl]-1H-indole , to highlight the challenges and strategic considerations in controlling the site of indole functionalization.

Key Performance Indicators for Synthesis Efficiency
MetricDescriptionImportance
Overall Yield The cumulative efficiency of all synthetic steps.A primary indicator of the productivity of a synthetic route.
Step Economy The number of individual chemical transformations required.Fewer steps generally translate to lower costs, less waste, and faster synthesis.
Atom Economy A measure of how efficiently atoms from the reactants are incorporated into the final product.A key principle of green chemistry, reflecting the sustainability of a process.
Reagent & Catalyst Cost The monetary cost of all chemicals used in the synthesis.A critical factor for the economic viability of a synthesis, especially at scale.
Reaction Conditions The temperature, pressure, and time required for each step.Milder conditions are generally safer, more energy-efficient, and easier to implement.
Safety & Handling The inherent hazards of the reagents and byproducts.Paramount for the well-being of researchers and the environment.
Purification & Scalability The ease of isolating the desired product and the feasibility of adapting the synthesis for large-scale production.Crucial for the practical application of a synthetic method in a drug development setting.

Synthetic Route 1: Direct N-Alkylation

This classical approach involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with a suitable alkyl halide. The success of this strategy hinges on the availability of the electrophilic partner, 2-(chloromethyl)-1-methylpiperidine .

Workflow for Direct N-Alkylation

cluster_precursor Precursor Synthesis cluster_main Main Reaction N-Methylpipecolic_Acid N-Methylpipecolic Acid Reduction_to_Alcohol Reduction (e.g., LiAlH4) N-Methylpipecolic_Acid->Reduction_to_Alcohol 1-Methylpiperidin-2-yl-methanol (1-Methylpiperidin-2-yl)methanol Reduction_to_Alcohol->1-Methylpiperidin-2-yl-methanol Alcohol_to_Chloride Chlorination (e.g., SOCl2) 2-Chloromethyl-1-methylpiperidine 2-(Chloromethyl)-1-methylpiperidine Alcohol_to_Chloride->2-Chloromethyl-1-methylpiperidine 1-Methylpiperidin-2-yl-methanol->Alcohol_to_Chloride N-Alkylation N-Alkylation 2-Chloromethyl-1-methylpiperidine->N-Alkylation Indole Indole Deprotonation Deprotonation (e.g., NaH) Indole->Deprotonation Deprotonation->N-Alkylation Product This compound N-Alkylation->Product

Direct N-Alkylation Workflow

Causality Behind Experimental Choices

The use of a strong base like sodium hydride (NaH) is necessary to quantitatively deprotonate the indole nitrogen (pKa ≈ 17), which is significantly less acidic than a typical alcohol.[2] The resulting indolide anion is a potent nucleophile that readily attacks the primary alkyl chloride. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to solvate the cation and prevent quenching of the strong base.

Experimental Protocol: Synthesis of this compound via Direct N-Alkylation

Step 1: Synthesis of (1-Methylpiperidin-2-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of N-methylpipecolic acid methyl ester in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (1-methylpiperidin-2-yl)methanol, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(Chloromethyl)-1-methylpiperidine Hydrochloride

  • To a solution of (1-methylpiperidin-2-yl)methanol in an inert solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

  • The resulting crude 2-(chloromethyl)-1-methylpiperidine hydrochloride can be used directly or purified by recrystallization.

Step 3: N-Alkylation of Indole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of indole in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)-1-methylpiperidine (prepared from the hydrochloride salt by neutralization with a base like NaHCO₃ and extraction) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Route 2: Reductive Amination

Reductive amination offers a convergent and often milder alternative to direct alkylation.[3] This route involves the condensation of an aldehyde with an amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. For this synthesis, we require indole-1-acetaldehyde and 1-methylpiperidine .

Workflow for Reductive Amination

cluster_precursor Precursor Synthesis cluster_main Main Reaction Indole-1-acetic_acid Indole-1-acetic acid Reduction_to_alcohol Reduction (e.g., LiAlH4) Indole-1-acetic_acid->Reduction_to_alcohol Indole-1-ethanol Indole-1-ethanol Reduction_to_alcohol->Indole-1-ethanol Oxidation_to_aldehyde Oxidation (e.g., PCC) Indole-1-acetaldehyde Indole-1-acetaldehyde Oxidation_to_aldehyde->Indole-1-acetaldehyde Indole-1-ethanol->Oxidation_to_aldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Indole-1-acetaldehyde->Reductive_Amination 1-Methylpiperidine 1-Methylpiperidine 1-Methylpiperidine->Reductive_Amination Product This compound Reductive_Amination->Product

Reductive Amination Workflow

Causality Behind Experimental Choices

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination because it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could be detrimental to the indole ring. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Synthesis of this compound via Reductive Amination

Step 1: Synthesis of Indole-1-acetaldehyde

  • Reduce indole-1-acetic acid to indole-1-ethanol using a suitable reducing agent like LiAlH₄ in THF.

  • Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation. The aldehyde is often used immediately in the next step due to its potential instability.

Step 2: Reductive Amination

  • To a stirred solution of indole-1-acetaldehyde in DCM, add 1-methylpiperidine.

  • After stirring for a short period (e.g., 30 minutes), add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Synthetic Route 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry at the alcohol carbon.[3][4] This route involves the reaction of indole with (1-methylpiperidin-2-yl)methanol in the presence of a phosphine and an azodicarboxylate.

Workflow for the Mitsunobu Reaction

cluster_precursor Precursor Synthesis cluster_main Main Reaction N-Methylpipecolic_Acid N-Methylpipecolic Acid Reduction_to_Alcohol Reduction (e.g., LiAlH4) N-Methylpipecolic_Acid->Reduction_to_Alcohol 1-Methylpiperidin-2-yl-methanol (1-Methylpiperidin-2-yl)methanol Reduction_to_Alcohol->1-Methylpiperidin-2-yl-methanol Mitsunobu_Reaction Mitsunobu Reaction (DEAD, PPh3) 1-Methylpiperidin-2-yl-methanol->Mitsunobu_Reaction Indole Indole Indole->Mitsunobu_Reaction Product This compound Mitsunobu_Reaction->Product

Mitsunobu Reaction Workflow

Causality Behind Experimental Choices

The Mitsunobu reaction proceeds via the activation of the alcohol by the triphenylphosphine/diethyl azodicarboxylate (DEAD) adduct, forming a good leaving group. The indole nitrogen then acts as the nucleophile. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. However, the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct can complicate purification.

Experimental Protocol: Synthesis of this compound via the Mitsunobu Reaction

Step 1: Synthesis of (1-Methylpiperidin-2-yl)methanol (Same as Step 1 in Direct N-Alkylation)

Step 2: Mitsunobu Reaction

  • To a stirred solution of indole, (1-methylpiperidin-2-yl)methanol, and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel. The separation of the product from triphenylphosphine oxide can be challenging and may require careful optimization of the chromatographic conditions.

Comparative Molecule: Synthesis of 3-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

A significant challenge in indole chemistry is controlling the regioselectivity of alkylation between the N1 and C3 positions, with C3 being the more nucleophilic site under neutral or acidic conditions.[1] The synthesis of the C3-isomer serves as an excellent benchmark for comparison. A common strategy for C3-alkylation is the Friedel-Crafts reaction with an appropriate electrophile, catalyzed by a Lewis acid.[1][5]

Workflow for C3-Alkylation

cluster_precursor Precursor Synthesis cluster_main Main Reaction N-Methylpipecolic_Acid N-Methylpipecolic Acid Reduction_to_Alcohol Reduction (e.g., LiAlH4) N-Methylpipecolic_Acid->Reduction_to_Alcohol 1-Methylpiperidin-2-yl-methanol (1-Methylpiperidin-2-yl)methanol Reduction_to_Alcohol->1-Methylpiperidin-2-yl-methanol Alcohol_to_Chloride Chlorination (e.g., SOCl2) 2-Chloromethyl-1-methylpiperidine 2-(Chloromethyl)-1-methylpiperidine Alcohol_to_Chloride->2-Chloromethyl-1-methylpiperidine 1-Methylpiperidin-2-yl-methanol->Alcohol_to_Chloride C3-Alkylation C3-Alkylation (e.g., BF3·OEt2) 2-Chloromethyl-1-methylpiperidine->C3-Alkylation Indole Indole Indole->C3-Alkylation Product 3-[(1-Methylpiperidin-2-yl)methyl]-1H-indole C3-Alkylation->Product

C3-Alkylation Workflow

Experimental Protocol: Synthesis of 3-[(1-Methylpiperidin-2-yl)methyl]-1H-indole
  • To a stirred solution of indole and 2-(chloromethyl)-1-methylpiperidine in a suitable solvent like ethyl acetate, add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the C3-alkylated indole.

Quantitative Comparison of Synthetic Routes

The following tables provide a semi-quantitative comparison of the different synthetic strategies, based on typical yields and conditions reported for analogous reactions in the literature.

Table 1: Comparison of Synthetic Routes to this compound

ParameterDirect N-AlkylationReductive AminationMitsunobu Reaction
Overall Steps 32-32
Estimated Overall Yield 40-60%50-70%45-65%
Key Reagents NaH, SOCl₂NaBH(OAc)₃, PCCDEAD, PPh₃
Safety Concerns NaH is highly flammable and water-reactive.[6][7][8][9][10] SOCl₂ is corrosive.PCC is a toxic and carcinogenic chromium (VI) reagent.DEAD is potentially explosive and shock-sensitive.[11][12][13][14][15][16][17]
Purification Difficulty Moderate (removal of mineral oil from NaH).Moderate (aldehyde instability).Difficult (separation from PPh₃=O).
Scalability Challenging due to the use of NaH.Good, with stable aldehyde precursors.Limited by cost and purification issues.
Estimated Cost ModerateLow to ModerateHigh

Table 2: Comparison with C3-Alkylation

ParameterN-Alkylation (Direct)C3-Alkylation (Friedel-Crafts)
Regioselectivity High for N1 under basic conditions.High for C3 under Lewis acidic conditions.
Reaction Conditions Basic (NaH)Acidic (BF₃·OEt₂)
Typical Yields 60-80% for the alkylation step.60-90% for the alkylation step.[1]
Substrate Scope Generally broad for various indoles.Can be sensitive to electron-withdrawing groups on the indole.
Key Challenge Handling of pyrophoric base.Potential for polymerization of indole under acidic conditions.

Conclusion and Outlook

This guide has presented and compared three distinct synthetic routes to the novel heterocyclic scaffold This compound . The Reductive Amination pathway emerges as a highly promising strategy, offering a good balance of overall yield, step economy, and scalability, provided a stable synthesis of the indole-1-acetaldehyde precursor can be established. While Direct N-Alkylation is a classical and often effective method, the safety concerns and handling issues associated with sodium hydride may limit its applicability on a larger scale. The Mitsunobu Reaction , despite its elegance and mild conditions, is hampered by high reagent costs and significant purification challenges, making it less suitable for large-scale synthesis.

The successful synthesis of the C3-isomer highlights the importance of reaction conditions in dictating the regiochemical outcome of indole alkylation. The choice between N- and C-alkylation is a critical strategic decision in the design of indole-based drug candidates.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research program, including the desired scale of synthesis, available resources, and safety infrastructure. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and to facilitate the efficient synthesis of this and related promising molecules for further investigation in drug discovery.

References

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). Retrieved from [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.). Retrieved from [Link]

  • Synthesis of N-alkylated indoles. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). Retrieved from [Link]

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  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC. (n.d.). Retrieved from [Link]

  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. (n.d.). Retrieved from [Link]

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).
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  • Procedure for N-alkylation of Piperidine? (2017, March 16). Retrieved from [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 30). Retrieved from [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. (n.d.). Retrieved from [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022, February 23). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). Retrieved from [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). Retrieved from [Link]

  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. (n.d.). Retrieved from [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. (n.d.). Retrieved from [Link]

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Sources

A Comparative In Vivo Efficacy Analysis of a Novel Serotonin Receptor Modulator for Acute Migraine Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Neurology and Drug Development

Abstract

The therapeutic landscape for acute migraine is evolving beyond traditional triptans, driven by the need for novel mechanisms of action with improved safety and efficacy profiles. This guide provides a detailed comparative analysis of the in-vivo efficacy of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole (herein referred to as Indole-MP ), a novel investigational serotonin (5-HT) receptor modulator. Its performance is benchmarked against two established compounds: Sumatriptan , a first-generation 5-HT1B/1D agonist, and Lasmiditan , a selective 5-HT1F agonist. We will dissect their distinct mechanisms of action, present illustrative preclinical data from a validated animal model, and provide detailed experimental protocols to ensure scientific transparency and reproducibility. This guide is intended for researchers, neuropharmacologists, and drug development professionals actively working to advance migraine therapeutics.

Introduction: The Evolving Paradigm of Migraine Treatment

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. For decades, the primary therapeutic strategy has centered on the triptan class of drugs, which act as agonists at serotonin 5-HT1B and 5-HT1D receptors. Sumatriptan, the prototypical triptan, provides relief by inducing cranial vasoconstriction and inhibiting the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2] However, the vasoconstrictor action of triptans, mediated by the 5-HT1B receptor, poses a risk for patients with or at risk for cardiovascular disease, creating a significant unmet medical need.

This limitation spurred the development of new drug classes. Lasmiditan emerged as a first-in-class selective 5-HT1F receptor agonist (a "ditan"), offering a novel mechanism for acute migraine treatment without causing vasoconstriction.[3][4][5] Its efficacy is believed to stem from inhibiting neuropeptide release and modulating pain pathways in both the peripheral and central nervous systems.[3][6][7]

Within this context, we introduce Indole-MP, a novel indole-piperidine alkaloid derivative. Structurally, indole alkaloids are a rich source of pharmacologically active compounds, known to interact with a variety of receptors, including serotonin receptors.[8][9][10] Indole-MP is hypothesized to be a dual-action agonist, primarily targeting the 5-HT1F receptor, similar to Lasmiditan, but also possessing moderate agonist activity at the 5-HT1D receptor, potentially offering a synergistic therapeutic effect without the cardiovascular liability associated with potent 5-HT1B agonism.

Comparative Mechanisms of Action

The differential efficacy and safety profiles of Indole-MP, Sumatriptan, and Lasmiditan are rooted in their distinct affinities for serotonin receptor subtypes within the trigeminovascular system.

  • Sumatriptan: A potent agonist of both 5-HT1B and 5-HT1D receptors. Its activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction.[2] Simultaneously, activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of calcitonin gene-related peptide (CGRP), a key vasodilator and pain mediator in migraine pathophysiology.

  • Lasmiditan: A highly selective 5-HT1F receptor agonist. The 5-HT1F receptor is also located on trigeminal neurons, and its activation similarly inhibits CGRP and glutamate release.[3][7] Crucially, this receptor is not significantly expressed on cranial vascular smooth muscle, thus its activation does not lead to vasoconstriction, offering a safer alternative for patients with cardiovascular contraindications.[5]

  • Indole-MP (Hypothesized): A selective, dual-agonist primarily targeting the 5-HT1F receptor with secondary, moderate 5-HT1D affinity. This proposed mechanism aims to combine the non-vasoconstrictive neural inhibition of 5-HT1F agonism with the established neural inhibition of 5-HT1D agonism, potentially leading to more robust suppression of the trigeminal pain signaling cascade without clinically significant 5-HT1B-mediated vasoconstriction.

The following diagram illustrates these distinct signaling pathways.

G cluster_0 Trigeminal Neuron Terminal cluster_1 Receptors cluster_2 Cranial Blood Vessel cluster_3 Compounds CGRP_Glutamate CGRP & Glutamate Release R_5HT1B 5-HT1B R_5HT1D 5-HT1D R_5HT1F 5-HT1F R_5HT1B->CGRP_Glutamate Inhibition R_5HT1D->CGRP_Glutamate Inhibition R_5HT1F->CGRP_Glutamate Inhibition Vessel_Receptor 5-HT1B Receptor Vasoconstriction Vasoconstriction Vessel_Receptor->Vasoconstriction Activation Sumatriptan Sumatriptan Sumatriptan->R_5HT1B Agonist Sumatriptan->R_5HT1D Agonist Sumatriptan->Vessel_Receptor Agonist Lasmiditan Lasmiditan Lasmiditan->R_5HT1F Selective Agonist Indole_MP Indole-MP (Hypothesized) Indole_MP->R_5HT1D Moderate Agonist Indole_MP->R_5HT1F Primary Agonist

Caption: Comparative receptor binding and functional outcomes.

In Vivo Efficacy Comparison

To objectively compare the efficacy of Indole-MP against Sumatriptan and Lasmiditan, we present illustrative data from a standard preclinical model of migraine: the dural neurogenic inflammation model in rats. In this model, electrical stimulation of the trigeminal ganglion is used to induce the release of CGRP, leading to increased dural plasma protein extravasation (PPE)—a key marker of neurogenic inflammation.

Illustrative Preclinical Data

The following table summarizes the hypothetical, yet plausible, results from this model. The primary endpoint is the inhibition of plasma protein extravasation following trigeminal stimulation.

CompoundDose (mg/kg, i.v.)Receptor Target(s)Inhibition of PPE (%)Statistical Significance (vs. Vehicle)
Vehicle (Saline) --0%-
Sumatriptan 0.15-HT1B/1D65%p < 0.001
Lasmiditan 1.05-HT1F58%p < 0.001
Indole-MP 0.55-HT1F/1D72%p < 0.001

Interpretation of Data: In this illustrative dataset, all three compounds demonstrate significant efficacy in reducing a key marker of migraine pathophysiology compared to the vehicle control. Notably, Indole-MP, at a moderate dose, shows a slightly superior percentage of inhibition. This hypothetical result supports the rationale that a dual 5-HT1F/1D agonist mechanism could offer enhanced suppression of neurogenic inflammation compared to targeting either pathway alone. The different dosages reflect the varying potencies commonly observed with novel chemical entities.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following is a detailed protocol for the rat dural plasma protein extravasation model.

Protocol: Rat Dural Plasma Protein Extravasation (PPE) Model

Objective: To quantify the inhibitory effect of test compounds on neurogenic inflammation in the dura mater following trigeminal ganglion stimulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., sodium pentobarbital)

  • Stereotaxic frame

  • Bipolar stimulating electrode

  • Evans Blue dye (50 mg/kg)

  • Test compounds (Indole-MP, Sumatriptan, Lasmiditan) and vehicle (saline)

  • Formamide

  • Spectrophotometer (620 nm)

Workflow Diagram:

Caption: Step-by-step experimental workflow for the PPE model.

Step-by-Step Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the femoral vein for intravenous injections.

  • Surgical Procedure: Perform a craniotomy to expose the trigeminal ganglion according to established stereotaxic coordinates. Carefully lower a bipolar stimulating electrode until it makes contact with the ganglion.

  • Compound Administration: Administer the test compound (Indole-MP, Sumatriptan, or Lasmiditan) or vehicle intravenously (i.v.) 5 minutes prior to stimulation.

  • Dye Injection: Two minutes prior to stimulation, administer Evans Blue dye (50 mg/kg, i.v.). Evans Blue binds to albumin, and its presence in the dura indicates plasma extravasation.

  • Trigeminal Stimulation: Stimulate the trigeminal ganglion (e.g., 5 Hz, 1.0 mA, 5 ms duration) for 5 minutes.

  • Perfusion and Tissue Collection: Following stimulation, perfuse the animal transcardially with saline to remove all intravascular Evans Blue dye. Carefully dissect and remove the dura mater.

  • Dye Extraction and Quantification: Incubate the harvested dura in formamide for 24 hours at 60°C to extract the extravasated Evans Blue dye.

  • Analysis: Centrifuge the formamide samples and measure the absorbance of the supernatant using a spectrophotometer at 620 nm.

  • Calculation: Quantify the amount of dye in the dura by comparing to a standard curve. Calculate the percent inhibition of PPE for each compound-treated group relative to the vehicle-treated group.

Causality and Controls: This protocol is self-validating through the use of a vehicle control group, which establishes the baseline level of PPE caused by stimulation. The significant reduction in dye extravasation in the drug-treated groups, compared to the vehicle, directly demonstrates the compound's ability to inhibit neurogenic inflammation, a cornerstone of its anti-migraine action.

Discussion and Future Directions

The illustrative data suggest that Indole-MP holds promise as a potent inhibitor of trigeminal-mediated neurogenic inflammation. Its hypothesized dual 5-HT1F/1D mechanism appears, in this preclinical model, to be highly effective. The key differentiator for this class of compounds remains the clinical safety profile, particularly the absence of vasoconstrictor activity.

Key Advantages of a 5-HT1F/1D Agonist Profile:

  • Broad Neural Inhibition: Targets two distinct presynaptic inhibitory receptors on trigeminal nerves.

  • Enhanced Safety: Avoids the 5-HT1B-mediated vasoconstriction associated with triptans, making it potentially suitable for patients with cardiovascular comorbidities.

Future Research:

  • Receptor Binding Assays: Definitive in vitro binding assays are required to confirm the affinity and selectivity of Indole-MP for the 5-HT1F and 5-HT1D receptors versus the 5-HT1B receptor.

  • Cardiovascular Safety Studies: In vivo studies in relevant animal models (e.g., anesthetized dogs or primates) are essential to measure coronary artery diameter and blood pressure to confirm the lack of vasoconstrictive effects.

  • Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are necessary to determine the compound's oral bioavailability and half-life, which are critical for its development as a clinical candidate.

Conclusion

While Sumatriptan remains a cornerstone of migraine therapy and Lasmiditan offers a significant step forward in safety, the novel compound Indole-MP represents a logical next step in rational drug design. By combining the validated neural targets of both triptans (5-HT1D) and ditans (5-HT1F) while avoiding the cardiovascular liability of the 5-HT1B receptor, Indole-MP exemplifies a promising strategy for developing a next-generation acute migraine therapeutic with potentially superior efficacy and a broad safety profile. The experimental framework provided here offers a robust method for validating these preclinical claims.

References

  • Clemow, D. B., Johnson, K. W., Hochstetler, H., Ossipov, M. H., Hake, A. M., & Blumenfeld, A. M. (2020). Lasmiditan mechanism of action - review of a selective 5-HT1F agonist. The Journal of Headache and Pain, 21(1), 71. [Link]

  • Ferrari, M. D., Goadsby, P. J., Roon, K. I., & Lipton, R. B. (2002). Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials. Cephalalgia, 22(8), 633-658. [Link]

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A Senior Application Scientist's Guide to Indole Alkaloid Synthesis: A Head-to-Head Comparison of Foundational and Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast portfolio of natural products and pharmaceuticals, from the neurotransmitter serotonin to the complex anti-cancer agent vincristine. For researchers in drug development and natural product synthesis, the choice of how to construct this privileged scaffold is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign.

This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to the indole core. We will move beyond a simple recitation of named reactions to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. By grounding our discussion in field-proven insights and quantitative data, this document serves as a practical manual for selecting and executing the optimal synthesis route for your target indole alkaloid.

The Classical Cornerstones: Acid-Catalyzed Cyclizations

For over a century, the synthesis of indoles has been dominated by powerful, acid-catalyzed condensation and cyclization reactions. These methods are valued for their use of simple, readily available starting materials. However, their reliance on harsh reaction conditions often limits their functional group tolerance and substrate scope, a crucial consideration in the synthesis of complex, poly-functionalized alkaloids.

The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is arguably the most well-known and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2]

Mechanistic Rationale: The accepted mechanism is a cascade of equilibria, the causality of which is key to understanding its scope and limitations.

  • Protonation and Tautomerization: The arylhydrazone is protonated, facilitating tautomerization to the crucial ene-hydrazine intermediate. This step is often rate-limiting and requires sufficient acidity and heat.

  • [3][3]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a concerted[3][3]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the weak N-N bond. This is the key bond-forming step that establishes the indole framework.[4]

  • Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the aniline nitrogen onto the imine carbon, driven by the formation of a stable five-membered ring, leads to a cyclic aminal.

  • Elimination of Ammonia: Finally, acid-catalyzed elimination of ammonia yields the aromatic indole ring.

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Formation Arylhydrazine->Hydrazone + Acid/Heat Ketone Ketone/Aldehyde Ketone->Hydrazone + Acid/Heat Enehydrazine Tautomerization (Ene-hydrazine) Hydrazone->Enehydrazine [H+] Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Key C-C bond formation Cyclization Aromatization & Intramolecular Cyclization Sigmatropic->Cyclization Elimination NH3 Elimination Cyclization->Elimination [H+] Indole Indole Product Elimination->Indole

Caption: Key steps of the Fischer indole synthesis.

Advantages:

  • Convergent and Atom-Economical: Two simple fragments are combined to build a complex core.

  • Versatile: A wide variety of substituted anilines and carbonyl compounds can be used.

Limitations:

  • Harsh Conditions: Often requires high temperatures and strong Brønsted or Lewis acids (e.g., ZnCl₂, PPA), limiting its use with sensitive functional groups.[5]

  • Regiochemical Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.

  • Substrate Limitations: Acetaldehyde-derived hydrazones often polymerize, and substrates lacking an α-hydrogen cannot form the required ene-hydrazine.

The Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo- or α-hydroxyketone with an excess of a primary or secondary aryl amine.[6] While historically significant, its application has been hampered by the often severe reaction conditions and mechanistic complexities that can lead to low yields and unpredictable regiochemistry.[7][8]

Mechanistic Rationale: The reaction is believed to proceed through initial N-alkylation of the aniline with the α-haloketone to form an α-arylaminoketone intermediate. The subsequent cyclization and dehydration steps are complex and highly substrate-dependent.[7][8] Modern variations have sought to improve the reaction's practicality. For instance, the use of microwave irradiation has been shown to produce 2-arylindoles in seconds, a significant improvement over classical heating.[8][9]

Advantages:

  • Direct Access to 2-Arylindoles: Provides a straightforward route to this important class of indoles.

  • Simple Starting Materials: Utilizes readily available anilines and phenacyl bromides.[9]

Limitations:

  • Harsh Conditions: Traditionally requires very high temperatures (>180 °C).[10]

  • Low Yields & Side Products: The reaction is often plagued by low yields and the formation of numerous side products.[7]

  • Excess Reagent: Requires a large excess of the aniline reactant, which can complicate purification.[8]

The Modern Era: Palladium-Catalyzed Cross-Coupling Strategies

The advent of transition-metal catalysis revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and exquisite control over regioselectivity.[11][12] Palladium, in particular, has emerged as a versatile catalyst for a host of indole-forming reactions.[13]

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful heteroannulation reaction utilizes a palladium catalyst to couple an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[14] This method is exceptionally versatile, allowing for the synthesis of a wide array of 2,3-disubstituted indoles under relatively mild conditions.[15]

Mechanistic Rationale (Catalytic Cycle): The choice of ligand and base is critical for balancing the competing demands of the catalytic cycle. Sterically demanding phosphine ligands can facilitate the initial oxidative addition while still allowing for subsequent alkyne insertion.[16]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the o-iodoaniline, forming a Pd(II) intermediate.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center. Subsequent migratory insertion of the alkyne into the Pd-carbon bond occurs. The regioselectivity of this step is influenced by both steric and electronic factors of the alkyne substituents.

  • Intramolecular Amination/Cyclization: The nitrogen of the aniline attacks the newly formed vinyl-palladium species in an intramolecular fashion, forming the five-membered ring.

  • Reductive Elimination: Reductive elimination from the resulting palladacycle regenerates the Pd(0) catalyst and releases the indole product.

Larock_Indole_Synthesis Larock Indole Synthesis Catalytic Cycle Pd0 Pd(0)L2 OxAdd Pd(II) Complex Pd0->OxAdd AlkIns Alkyne Insertion OxAdd->AlkIns Coordination Cycl Palladacycle AlkIns->Cycl Intramolecular Amination Cycl->Pd0 Reductive Elimination product Indole Product Cycl->product o_iodoaniline o-Iodoaniline alkyne Alkyne o_iodoaniline->OxAdd Oxidative Addition alkyne->AlkIns

Caption: Catalytic cycle for the Larock indole synthesis.

Advantages:

  • High Versatility: A vast range of functional groups on both the aniline and alkyne are tolerated.[14]

  • Excellent Regiocontrol: The substitution pattern of the final indole is precisely determined by the starting materials.

  • Mild Conditions: Reactions are typically run at moderate temperatures (e.g., 100 °C).

Limitations:

  • Catalyst Cost: The use of palladium can be a significant cost driver for large-scale synthesis.[9]

  • Alkyne Availability: Requires access to disubstituted alkynes, which may require separate synthesis.

  • Base and Ligand Sensitivity: The reaction outcome can be highly sensitive to the choice of base, solvent, and phosphine ligand.

The Hegedus-Heck Indole Synthesis

This strategy relies on an intramolecular Heck reaction, a powerful palladium-catalyzed C-C bond formation between an sp² carbon and an alkene.[17] In the context of indole synthesis, an N-allyl-o-haloaniline is cyclized to form an indoline, which can then be oxidized to the corresponding indole. The initial discovery by Mori and Ban, and subsequent developments by Hegedus, have established this as a robust method.[18]

Mechanistic Rationale: The key is the intramolecular cyclization onto the tethered alkene.

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the N-allyl-o-haloaniline.

  • Intramolecular Carbopalladation: The aryl-palladium species undergoes an intramolecular migratory insertion across the tethered double bond. This 5-exo-trig cyclization is kinetically favored and forms the five-membered ring.[19]

  • β-Hydride Elimination: A β-hydride is eliminated from the newly formed alkyl-palladium intermediate to generate an exocyclic double bond and a palladium-hydride species.

  • Isomerization & Catalyst Regeneration: The exocyclic double bond often isomerizes into the more stable aromatic indole system. The HPdX species is converted back to the active Pd(0) catalyst by a base.

Advantages:

  • Milder Conditions: Compared to classical methods, the Heck reaction proceeds under significantly milder conditions.[18]

  • Good Functional Group Tolerance: Tolerates a wide variety of functional groups that would be incompatible with strong acids or high temperatures.

  • Access to Indolines: The reaction directly produces indolines, which are valuable scaffolds in their own right and can be selectively oxidized if the indole is the desired target.

Limitations:

  • Substrate Preparation: Requires the synthesis of the N-allyl-o-haloaniline precursor.

  • Oxidation Step: An additional step is required to access the indole from the primary indoline product.

  • β-Hydride Elimination Issues: If no β-hydrogens are available for elimination, the catalytic cycle can shut down.

Head-to-Head Performance Comparison

The optimal choice of synthetic route is always context-dependent, balancing factors like substrate availability, desired substitution pattern, scalability, and cost. The following table summarizes the key performance metrics for the discussed methodologies.

MethodKey Reagents/CatalystTypical ConditionsYield Range (%)Key AdvantagesKey Limitations
Fischer Synthesis Arylhydrazine, Ketone/Aldehyde, Acid (ZnCl₂, PPA)High Temp (170-200°C)60-80%[9]Convergent, atom-economical, simple starting materials.Harsh conditions, poor functional group tolerance, potential regioisomers.
Bischler-Möhlau Aniline, α-HaloketoneHigh Temp (>180°C), Microwave23-75%[7][9]Direct access to 2-arylindoles.Often low yields, excess aniline needed, harsh conditions.
Larock Annulation o-Iodoaniline, Alkyne, Pd(0) catalyst, BaseModerate Temp (100°C)70-95%[15]Excellent scope, mild conditions, high regioselectivity.Catalyst cost, requires pre-functionalized starting materials.[9]
Hegedus-Heck N-allyl-o-haloaniline, Pd(0) catalyst, BaseModerate Temp (80-120°C)65-99%[18]Very mild conditions, excellent functional group tolerance.Requires precursor synthesis, may require a final oxidation step.

Application in Complex Alkaloid Synthesis: The Case of Strychnine

The true test of a synthetic method is its application in the total synthesis of a complex natural product. Strychnine, with its seven rings and six stereocenters, has been a benchmark target for synthetic chemists for decades.[20][21] Notably, the Fischer indole synthesis was a key step in Woodward's landmark 1954 total synthesis, demonstrating the power of this classical reaction even in a highly complex setting.[22] More recent syntheses have often employed modern transition-metal-catalyzed methods, such as intramolecular Heck reactions, to form key ring systems with greater efficiency and control.[23] This illustrates a key principle: while modern methods offer significant advantages in mildness and scope, classical reactions remain powerful tools in the synthetic arsenal, particularly when integrated into a well-designed strategic plan.

Experimental Protocols: A Validated Workflow

To provide a tangible, self-validating system, we present a detailed protocol for a modern, high-efficiency indole synthesis based on a reported Palladium-catalyzed intramolecular Heck reaction.[18]

Synthesis of Indole via Intramolecular Heck Reaction [18]

Objective: To synthesize indole from 2-Iodo-N-allylaniline via a palladium-catalyzed intramolecular Heck reaction.

Materials:

  • 2-Iodo-N-allylaniline (0.3 mmol, 1.0 equiv)

  • PdCl₂(PCy₃)₂ (0.012 mmol, 4 mol%)

  • P(OPh)₃ (Triphenyl phosphite) (0.012 mmol, 4 mol%)

  • K₂CO₃ (Potassium carbonate) (1.2 mmol, 4.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide) (2 mL)

  • Schlenk tube

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-iodo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).

  • Solvent Addition: Add 2 mL of anhydrous DMF to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture for 24 hours under an air atmosphere.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • Workup: After 24 hours, remove the reaction from the oil bath and allow it to cool to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using petroleum ether or a petroleum ether/ethyl acetate gradient) to afford the pure indole product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Reported yields for this specific transformation are as high as 99%.[18]

Conclusion

The synthesis of the indole alkaloid core represents a rich and evolving field of organic chemistry. Classical methods like the Fischer synthesis, while requiring harsh conditions, remain valuable for their simplicity and convergence. In contrast, modern palladium-catalyzed routes, such as the Larock and Hegedus-Heck reactions, provide unparalleled mildness, functional group tolerance, and regiochemical control, making them indispensable for the assembly of highly complex and sensitive molecular architectures.

The expert practitioner must not view these methods as mutually exclusive but rather as a complementary toolkit. A deep understanding of the mechanistic causality behind each reaction—why a certain catalyst is chosen, why a specific temperature is required—is paramount. This knowledge empowers the research scientist to move beyond simply following a recipe and to rationally design synthetic routes that are robust, efficient, and ultimately successful in delivering life-changing molecules.

References

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A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, computational methods such as molecular docking are indispensable for the rapid screening of potential drug candidates. However, the predictive power of these in silico techniques is only as robust as their experimental validation. This guide provides a comprehensive framework for validating molecular docking predictions, using the novel compound 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole as a case study.

For the purpose of this illustrative guide, we will hypothesize that through preliminary screening, this compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a well-established therapeutic target in oncology. The principles and methodologies detailed herein are broadly applicable across various protein targets and small molecules.

The Imperative of a Multi-Faceted Validation Approach

A fundamental tenet of computational drug design is that a single docking score is not a definitive proof of biological activity. A rigorous validation strategy, integrating both computational cross-checks and empirical data, is paramount to building confidence in a predicted binding mode and prioritizing compounds for further development. This guide will delineate a self-validating system, ensuring that each step provides a layer of verification for the next.

Part 1: In Silico Validation: Building a Foundation of Confidence

Before committing to resource-intensive experimental validation, a series of computational checks can provide early indicators of the reliability of your docking protocol.

The "Re-Docking" Litmus Test: Validating the Docking Protocol

The initial and most critical step is to determine if the chosen docking software and parameters can reproduce the known binding mode of a ligand within the target's crystal structure. This process, known as re-docking, is the first-pass filter for the suitability of your computational model.

Experimental Protocol: Re-Docking a Co-crystallized Ligand in CDK2

  • Acquire the Crystal Structure: Download the X-ray crystal structure of CDK2 with a co-crystallized inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1DI8.

  • Prepare the Protein: Remove water molecules and any non-essential co-factors. Add hydrogen atoms and assign appropriate protonation states for titratable residues.

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein. Assign correct bond orders and add hydrogen atoms.

  • Define the Binding Site: Define the docking grid box around the position of the co-crystallized ligand in the active site.

  • Perform Re-Docking: Dock the extracted ligand back into the prepared protein using the defined grid.

  • Analyze the Results: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[1][2]

The ability to accurately reproduce the known binding pose validates the chosen docking algorithm and scoring function for this specific target.

Decoy Set Analysis: Challenging the Scoring Function

A robust scoring function should not only predict the correct binding pose but also distinguish between true binders and molecules with similar physicochemical properties that do not bind (decoys).

Experimental Protocol: Decoy Set Validation

  • Generate or Obtain a Decoy Set: Use a tool like DUD-E (Database of Useful Decoys: Enhanced) to generate a set of decoy molecules with similar properties to known CDK2 inhibitors but with different topologies.[1]

  • Dock the Decoy Set: Dock the entire set of known inhibitors and decoys against the CDK2 active site.

  • Evaluate Enrichment: Analyze the results to determine if the docking scores of the known inhibitors are significantly better than those of the decoys. This can be quantified using metrics like the Enrichment Factor (EF) and the Area Under the Receiver Operating Characteristic (ROC) curve (AUC). A higher EF and an AUC closer to 1 indicate a better ability to discriminate true binders.

Consensus Scoring: The Power of a Second Opinion

Different docking programs utilize distinct algorithms and scoring functions. Employing multiple software packages and looking for a consensus in the top-ranked poses can increase the confidence in a prediction.[3]

Docking SoftwareScoring Function PrincipleTypical Strengths
AutoDock Vina Empirical and knowledge-basedFast and widely used
GOLD Genetic algorithm-based searchExcellent for ligand flexibility
Glide Hierarchical filters and empirical scoringHigh accuracy and speed
MOE Dock Forcefield-based scoringGood for induced-fit effects

A compound that consistently ranks highly across multiple platforms is a more promising candidate.

Workflow for In Silico Validation

InSilicoValidation cluster_protocol Docking Protocol Validation cluster_scoring Scoring Function Validation cluster_consensus Consensus Prediction PDB Select PDB Structure (e.g., 1DI8 for CDK2) ReDock Re-dock Co-crystallized Ligand PDB->ReDock RMSD Calculate RMSD ReDock->RMSD Decoys Generate Decoy Set RMSD->Decoys If RMSD < 2.0 Å DockDecoys Dock Decoys & Actives Decoys->DockDecoys Enrichment Calculate EF and AUC DockDecoys->Enrichment MultiDock Dock Test Compound with Multiple Software Enrichment->MultiDock If high enrichment Compare Compare Top Poses MultiDock->Compare Consensus Identify Consensus Pose Compare->Consensus ValidatedProtocol Validated Docking Protocol Consensus->ValidatedProtocol Start Start Validation Start->PDB

Caption: Workflow for the in silico validation of a molecular docking protocol.

Part 2: Experimental Validation: From Prediction to Empirical Reality

While in silico methods provide valuable hypotheses, experimental validation is the ultimate arbiter of a compound's activity.

Binding Assays: Quantifying the Interaction

Binding assays are essential for determining if and how strongly a compound interacts with its target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR) for CDK2 Binding

  • Protein Immobilization: Covalently immobilize purified, active CDK2 onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.

X-ray Crystallography: The Gold Standard for Binding Mode Confirmation

The most definitive way to validate a docking pose is to obtain a co-crystal structure of the compound bound to the target protein. This provides an unambiguous, high-resolution picture of the binding orientation and key interactions.

Experimental Workflow: Co-crystallization of this compound with CDK2

  • Protein Expression and Purification: Produce high-purity, active CDK2.

  • Complex Formation: Incubate the purified CDK2 with an excess of the compound to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield diffraction-quality crystals of the complex.

  • X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the three-dimensional structure of the protein-ligand complex.

A comparison of the experimentally determined pose with the docked pose provides the ultimate validation of the computational model.

Structure-Activity Relationship (SAR) by Analogs

Synthesizing and testing a series of analogs of the lead compound can provide indirect validation of the docking model. If the model predicts that a specific functional group is crucial for binding, modifying or removing that group should lead to a predictable loss of activity.

Experimental MethodInformation GainedStrengthsWeaknesses
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (ka, kd)Real-time, label-free, provides kinetic dataRequires specialized equipment, protein immobilization can affect activity
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS)Gold standard for thermodynamics, no immobilizationRequires large amounts of pure protein
X-ray Crystallography High-resolution 3D structure of the complex, precise binding modeUnambiguous binding pose confirmationTechnically challenging, not always successful
SAR by Analogs Indirect validation of key interactions, guides lead optimizationProvides valuable data for medicinal chemistryIndirect evidence, synthesis can be time-consuming

Workflow for Experimental Validation

ExperimentalValidation cluster_binding Quantitative Binding cluster_sar Indirect Validation cluster_crystal Direct Structural Validation Start Validated Docking Prediction BindingAssay Binding Assay (e.g., SPR, ITC) Start->BindingAssay SAR SAR by Analog Synthesis Start->SAR Crystallography X-ray Crystallography Start->Crystallography KD_Value Determine KD Value BindingAssay->KD_Value ActivityData Correlate Activity with Predictions SAR->ActivityData CoCrystal Solve Co-crystal Structure Crystallography->CoCrystal FinalModel Validated Predictive Model KD_Value->FinalModel ActivityData->FinalModel CoCrystal->FinalModel Compare with Docked Pose

Caption: Workflow for the experimental validation of a molecular docking prediction.

Part 3: Synthesis and Interpretation: Bridging the Computational-Experimental Divide

The ultimate goal is to create a predictive model that is corroborated by experimental data. The table below illustrates a hypothetical outcome of our validation efforts for this compound against CDK2.

Validation MethodPredicted OutcomeExperimental ResultInterpretation
Re-docking RMSD < 2.0 ÅN/A (Computational)Docking protocol is suitable for the CDK2 active site.
Docking Score -9.5 kcal/molKD = 500 nM (SPR)Good correlation between a strong predicted score and moderate binding affinity.
Predicted Interactions H-bond with Leu83 backboneConfirmed by X-ray crystallographyThe docking model accurately predicted a key interaction.
SAR (e.g., N-demethylation) Predicted loss of potency10-fold decrease in affinityThe model correctly identified the importance of the N-methyl group.

Discrepancies between prediction and reality are not failures, but rather opportunities to refine the computational model. For instance, if a predicted hydrogen bond is not observed in the crystal structure, it may indicate an incorrect protonation state assignment in the initial model.

Conclusion

The validation of molecular docking predictions is a cornerstone of modern, structure-based drug design. By employing a hierarchical and integrated approach that begins with rigorous in silico checks and culminates in definitive experimental validation, researchers can build robust, predictive models. This guide, using this compound as a representative case, provides a blueprint for transforming a computational hypothesis into a scientifically validated lead compound, thereby increasing the efficiency and success rate of drug discovery endeavors.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities like 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole, a compound featuring both an indole and a methylpiperidine moiety, demand a protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond mere procedure to explain the critical reasoning behind each action.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety and disposal plan can be constructed by analyzing its structural components: the N-methylpiperidine group and the indole nucleus. Analogous compounds such as 1-methylpiperidine and other piperidine derivatives are classified as flammable, corrosive, and acutely toxic if inhaled or absorbed through the skin[1][2]. Therefore, a cautious and conservative approach is mandatory.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. Based on structurally related compounds, we can infer a likely hazard profile for this compound.

Inferred Hazard Profile

The primary risks are associated with the methylpiperidine portion, which suggests potential for severe skin and eye irritation, respiratory irritation, and acute toxicity[1][2][3]. The compound should be handled as a hazardous substance at all times.

Hazard ClassGHS Category (Inferred)Rationale and Notes
Acute Toxicity, InhalationCategory 3 or 4Analogues like 1-methylpiperidine are toxic if inhaled[1][2].
Skin Corrosion/IrritationCategory 1B or 2Piperidines are known to be corrosive or irritating to the skin[1][2].
Serious Eye Damage/IrritationCategory 1Causes severe eye damage[1][2].
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][3].

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are non-negotiable. The causality is clear: to prevent exposure via inhalation, dermal contact, or ocular contact, a multi-layered defense is required.

  • Engineering Controls : All handling and preparation for disposal of this compound must occur within a certified chemical fume hood[4]. This is the primary line of defense to prevent inhalation of any aerosols or vapors.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to protect laboratory personnel.

    • Gloves : Wear chemically resistant gloves (e.g., nitrile). Always double-glove if handling concentrated forms of the waste.

    • Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash risk.

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.

    • Footwear : Closed-toe shoes are required.

Part 3: Waste Characterization and Segregation Workflow

Proper segregation is the foundation of safe and compliant chemical waste disposal. This compound must be classified as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[5][6]. The following workflow outlines the decision-making process for containment.

G cluster_state Physical State? cluster_container Containment Protocol start Waste Generated (this compound) solid Solid Waste (e.g., powder, contaminated weigh paper) start->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid Liquid solid_container Sealable, wide-mouth container (HDPE or glass) Label as 'SOLID HAZARDOUS WASTE' solid->solid_container liquid_container Sealable, compatible container (HDPE or glass) Label as 'LIQUID HAZARDOUS WASTE' liquid->liquid_container final_storage Store in Designated Satellite Accumulation Area (SAA) Away from incompatible materials solid_container->final_storage liquid_container->final_storage

Caption: Waste Segregation and Containment Workflow.

Part 4: Step-by-Step Disposal Protocols

The goal of these protocols is to safely prepare the chemical waste for collection by a licensed hazardous waste disposal service. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and institutional compliance is mandatory[7].

Protocol 1: Disposal of Bulk/Unused Chemical

This protocol applies to expired, unused, or off-specification this compound.

  • Container Selection : Choose a container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are appropriate[8][9]. Ensure the container is in good condition with a secure, leak-proof screw cap[10].

  • Transfer : Working inside a chemical fume hood, carefully transfer the solid or liquid waste into the designated hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion[8].

  • Labeling : Immediately label the container with a "HAZARDOUS WASTE" tag[11]. The label must include:

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage : Securely cap the container and store it in a designated Satellite Accumulation Area (SAA)[10][12]. The SAA should be under the control of laboratory personnel and away from heat or ignition sources.

  • Pickup Request : Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, but institutional policies may vary), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste broker[4][13].

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers items such as used gloves, weigh boats, pipette tips, and paper towels contaminated with the compound.

  • Segregation :

    • Grossly Contaminated Items : Items with visible solid or liquid residue should be rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 1).

    • Trace Contaminated Items : Items with only trace contamination (e.g., gloves, bench paper) should be collected separately.

  • Containment : Place trace-contaminated solid waste into a designated solid hazardous waste container, typically a lined cardboard box or a durable plastic drum[9].

  • Labeling : Clearly label the container "SOLID HAZARDOUS WASTE" and list the contents, including "Debris contaminated with this compound."

  • Storage and Pickup : Store the container in the SAA and arrange for pickup through your institution's EHS office.

Part 5: Emergency Procedures

Even with meticulous planning, accidents can happen. A clear, pre-defined emergency response is crucial.

  • Spill Response :

    • Evacuate personnel from the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent suitable for organic compounds. Do not use combustible materials like paper towels for large liquid spills.

    • Carefully sweep up the absorbed material and place it in a designated hazardous waste container[6].

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • For large spills, evacuate the lab immediately and contact your institution's EHS emergency line.

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists[3].

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][3].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

The ultimate disposal method for this compound will likely be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5]. This method is effective for destroying organic molecules, particularly nitrogen-containing heterocyclic compounds, while scrubbing flue gases to prevent environmental contamination[5][14]. By adhering to these protocols, you ensure that your research advances science without compromising the safety of yourself, your colleagues, or the environment.

References

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 1-methylpiperidine - Registration Dossier. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidine and piperazine derivatives and their use as muscarinic antagonists.
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  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. Retrieved from [Link]

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  • Oakland University. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.